molecular formula C157H252N44O43S B1516751 [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human)

[Ac-Tyr1,D-Phe2]GRF 1-29, amide (human)

货号: B1516751
分子量: 3476.0 g/mol
InChI 键: ZADZHIQNEPVWIV-BAGZDYLOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

[Ac-Tyr1,D-Phe2]GRF 1-29, amide (human), also known as [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human), is a useful research compound. Its molecular formula is C157H252N44O43S and its molecular weight is 3476.0 g/mol. The purity is usually 95%.
The exact mass of the compound [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Neuropeptides - Hypothalamic Hormones - Pituitary Hormone-Releasing Hormones - Growth Hormone-Releasing Hormone - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-amino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-amino-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C157H252N44O43S/c1-20-83(13)124(199-129(219)86(16)174-138(228)112(72-121(213)214)191-144(234)108(67-89-35-24-22-25-36-89)188-142(232)107(176-88(18)206)69-91-44-48-93(207)49-45-91)153(243)193-110(68-90-37-26-23-27-38-90)146(236)201-126(87(17)205)154(244)194-111(71-119(162)211)145(235)197-116(77-204)150(240)189-109(70-92-46-50-94(208)51-47-92)143(233)182-99(43-34-61-172-157(168)169)132(222)181-97(40-29-31-58-159)137(227)198-123(82(11)12)151(241)192-103(63-78(3)4)130(220)173-74-120(212)177-100(52-54-117(160)209)134(224)186-106(66-81(9)10)141(231)196-114(75-202)148(238)175-85(15)128(218)179-98(42-33-60-171-156(166)167)131(221)180-96(39-28-30-57-158)133(223)185-105(65-80(7)8)140(230)187-104(64-79(5)6)139(229)183-101(53-55-118(161)210)135(225)190-113(73-122(215)216)147(237)200-125(84(14)21-2)152(242)184-102(56-62-245-19)136(226)195-115(76-203)149(239)178-95(127(163)217)41-32-59-170-155(164)165/h22-27,35-38,44-51,78-87,95-116,123-126,202-205,207-208H,20-21,28-34,39-43,52-77,158-159H2,1-19H3,(H2,160,209)(H2,161,210)(H2,162,211)(H2,163,217)(H,173,220)(H,174,228)(H,175,238)(H,176,206)(H,177,212)(H,178,239)(H,179,218)(H,180,221)(H,181,222)(H,182,233)(H,183,229)(H,184,242)(H,185,223)(H,186,224)(H,187,230)(H,188,232)(H,189,240)(H,190,225)(H,191,234)(H,192,241)(H,193,243)(H,194,244)(H,195,226)(H,196,231)(H,197,235)(H,198,227)(H,199,219)(H,200,237)(H,201,236)(H,213,214)(H,215,216)(H4,164,165,170)(H4,166,167,171)(H4,168,169,172)/t83-,84-,85-,86-,87+,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108+,109-,110-,111-,112-,113-,114-,115-,116-,123-,124-,125-,126-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZADZHIQNEPVWIV-BAGZDYLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C157H252N44O43S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3476.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) is a synthetic analog of Growth Hormone-Releasing Factor (GRF) that has been primarily characterized as a competitive antagonist of the Vasoactive Intestinal Peptide (VIP) receptors, specifically VPAC1 and VPAC2. Its mechanism of action involves the inhibition of VIP-mediated signal transduction, primarily the adenylyl cyclase pathway. While it is an analog of GRF, its activity at the GHRH receptor is reported to be weakly agonistic. This document provides a comprehensive overview of the mechanism of action of [Ac-Tyr1,D-Phe2]GRF 1-29, amide, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant signaling pathways and workflows.

Receptor Binding and Affinity

[Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) primarily targets the Vasoactive Intestinal Peptide (VIP) receptors. Its binding affinity has been quantified in various in vitro systems, demonstrating a competitive antagonist profile.

Quantitative Data: VIP Receptor Binding Affinity

The following table summarizes the inhibitory potency of [Ac-Tyr1,D-Phe2]GRF 1-29, amide in radioligand binding assays.

ParameterCell/Tissue TypeRadioligandValueReference
IC50 Rat Peritoneal Macrophages[125I]VIP354.8 ± 21.2 nM[1]
IC50 Mouse Peritoneal Macrophages[125I]VIP251 ± 19.2 nM[1]
Ki Rat Intestinal Membranes125I-VIP430 nM

Functional Activity

The functional consequence of [Ac-Tyr1,D-Phe2]GRF 1-29, amide binding to VIP receptors is the inhibition of downstream signaling cascades initiated by VIP.

Antagonism of VIP-Mediated Signaling

[Ac-Tyr1,D-Phe2]GRF 1-29, amide acts as a competitive antagonist, shifting the dose-response curve of VIP-stimulated cyclic AMP (cAMP) production to the right. It has negligible intrinsic agonistic activity at the VIP receptor in rat models.

Activity at the GHRH Receptor

As a GRF analog, [Ac-Tyr1,D-Phe2]GRF 1-29, amide has been investigated for its activity at the GHRH receptor. Studies indicate that it possesses weak GHRH agonist activity. However, quantitative data to precisely define the potency of this agonism is limited in the reviewed literature. The substitution of D-Alanine at position 2 is generally associated with GHRH antagonism, suggesting the D-Phenylalanine at this position in [Ac-Tyr1,D-Phe2]GRF 1-29, amide confers a different functional outcome.

Signaling Pathways

The primary mechanism of action of [Ac-Tyr1,D-Phe2]GRF 1-29, amide is the modulation of the VIP receptor signaling pathway.

Diagram of VIP Receptor Antagonism

VIP_Antagonism VIP_Receptor VPAC1/VPAC2 Receptor G_Protein Gαs Protein VIP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP AC->cAMP Produces VIP VIP VIP->VIP_Receptor Binds & Activates Antagonist [Ac-Tyr1,D-Phe2]GRF 1-29 Antagonist->VIP_Receptor Binds & Blocks ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates & Activates

Caption: Antagonistic action of [Ac-Tyr1,D-Phe2]GRF 1-29 on the VIP signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of [Ac-Tyr1,D-Phe2]GRF 1-29, amide.

Radioligand Binding Assay for VIP Receptors

This protocol is based on the methodology used for determining the IC50 of [Ac-Tyr1,D-Phe2]GRF 1-29, amide in rat peritoneal macrophages.

Objective: To determine the concentration of [Ac-Tyr1,D-Phe2]GRF 1-29, amide that inhibits 50% of the specific binding of [125I]VIP to its receptors.

Materials:

  • Rat peritoneal macrophages

  • [125I]VIP (radioligand)

  • [Ac-Tyr1,D-Phe2]GRF 1-29, amide (competitor)

  • Unlabeled VIP (for non-specific binding determination)

  • Binding buffer (e.g., Tris-HCl buffer, pH 7.4, containing BSA and protease inhibitors)

  • Wash buffer (ice-cold)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Cell Preparation: Isolate peritoneal macrophages from rats and resuspend in binding buffer to a known concentration.

  • Assay Setup: In microcentrifuge tubes, combine:

    • A fixed volume of the cell suspension.

    • A fixed concentration of [125I]VIP.

    • Increasing concentrations of [Ac-Tyr1,D-Phe2]GRF 1-29, amide.

    • For non-specific binding control tubes, add a high concentration of unlabeled VIP.

    • For total binding control tubes, add only the radioligand and cell suspension.

  • Incubation: Incubate the tubes at a specified temperature (e.g., 15°C) for a time sufficient to reach binding equilibrium (e.g., 60 minutes).

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through glass fiber filters using a vacuum manifold. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Calculate the specific binding at each concentration of the competitor by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of [Ac-Tyr1,D-Phe2]GRF 1-29, amide and determine the IC50 value using non-linear regression analysis.

Diagram of Radioligand Binding Assay Workflow

Binding_Assay_Workflow Start Start Prep_Cells Prepare Macrophage Suspension Start->Prep_Cells Setup_Assay Set up Assay Tubes (Radioligand, Competitor, Cells) Prep_Cells->Setup_Assay Incubate Incubate to Reach Equilibrium Setup_Assay->Incubate Filter Vacuum Filtration to Separate Bound and Free Ligand Incubate->Filter Wash Wash Filters with Cold Buffer Filter->Wash Count Measure Radioactivity Wash->Count Analyze Data Analysis (Calculate IC50) Count->Analyze End End Analyze->End

Caption: Workflow for the radioligand binding assay.

Functional cAMP Assay

This protocol describes a method to assess the antagonistic effect of [Ac-Tyr1,D-Phe2]GRF 1-29, amide on VIP-stimulated cAMP production.

Objective: To determine if [Ac-Tyr1,D-Phe2]GRF 1-29, amide can inhibit the production of cAMP induced by VIP.

Materials:

  • A suitable cell line expressing VIP receptors (e.g., CHO-K1 cells)

  • [Ac-Tyr1,D-Phe2]GRF 1-29, amide

  • VIP

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • Cell lysis buffer

  • cAMP detection kit (e.g., HTRF, ELISA)

Procedure:

  • Cell Culture: Plate cells in a multi-well plate and grow to a suitable confluency.

  • Pre-incubation with Antagonist: Pre-incubate the cells with various concentrations of [Ac-Tyr1,D-Phe2]GRF 1-29, amide in the presence of a phosphodiesterase inhibitor for a defined period (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a fixed concentration of VIP (typically the EC50 or EC80) to the wells and incubate for a further period to stimulate cAMP production (e.g., 30 minutes).

  • Cell Lysis: Lyse the cells according to the cAMP detection kit manufacturer's instructions to release intracellular cAMP.

  • cAMP Quantification: Measure the cAMP concentration in the cell lysates using the chosen detection method.

  • Data Analysis: Plot the cAMP concentration against the log concentration of [Ac-Tyr1,D-Phe2]GRF 1-29, amide. A decrease in cAMP levels with increasing antagonist concentration indicates antagonism. The data can be used to determine the IC50 for the functional inhibition.

Diagram of Functional cAMP Assay Workflow

cAMP_Assay_Workflow Start Start Plate_Cells Plate Cells in Multi-well Plate Start->Plate_Cells Pre_Incubate Pre-incubate with Antagonist and PDE Inhibitor Plate_Cells->Pre_Incubate Stimulate Stimulate with VIP Pre_Incubate->Stimulate Lyse_Cells Lyse Cells Stimulate->Lyse_Cells Measure_cAMP Quantify cAMP Levels Lyse_Cells->Measure_cAMP Analyze Data Analysis (Determine Functional Inhibition) Measure_cAMP->Analyze End End Analyze->End

Caption: Workflow for the functional cAMP assay.

Conclusion

[Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) is a well-characterized competitive antagonist of the VIP receptors (VPAC1 and VPAC2). Its primary mechanism of action is the blockade of VIP binding and subsequent inhibition of the adenylyl cyclase/cAMP signaling pathway. While it is a GRF analog, its activity at the GHRH receptor is reported to be weakly agonistic, highlighting its selectivity for the VIP receptor system. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical resource for researchers and professionals in the field of drug development and pharmacology. Further investigation is warranted to precisely quantify its agonist activity at the GHRH receptor to fully elucidate its pharmacological profile.

References

An In-depth Technical Guide to [Ac-Tyr1,D-Phe2]GRF 1-29, Amide (Human)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, sequence, and mechanism of action of the synthetic peptide [Ac-Tyr1,D-Phe2]GRF 1-29, amide. It is intended for researchers, scientists, and professionals involved in drug development who are interested in the therapeutic potential of Growth Hormone-Releasing Hormone (GHRH) analogs. This document details the molecular characteristics of the peptide, its signaling pathways, and relevant experimental data and protocols.

Structure and Sequence

[Ac-Tyr1,D-Phe2]GRF 1-29, amide is a synthetic analog of the N-terminal fragment of human Growth Hormone-Releasing Hormone (GHRH), which is also known as Growth Hormone-Releasing Factor (GRF) or Sermorelin. The native GRF 1-29 sequence is the shortest fully functional fragment of the endogenous 44-amino acid GHRH.

The chemical structure of [Ac-Tyr1,D-Phe2]GRF 1-29, amide is characterized by two specific modifications to the native GRF 1-29 sequence:

  • Acetylation of the N-terminal Tyrosine (Tyr1): The addition of an acetyl group (Ac) to the alpha-amino group of the first amino acid, Tyrosine.

  • Substitution at the second position: The native L-Alanine (Ala) is replaced with its D-isomer, D-Phenylalanine (D-Phe).

  • Amidation of the C-terminal Arginine (Arg29): The C-terminal carboxyl group is converted to a primary amide.

These modifications are designed to increase the peptide's resistance to enzymatic degradation, thereby enhancing its stability and prolonging its biological activity compared to the native GRF 1-29.

Amino Acid Sequence

The primary amino acid sequence of [Ac-Tyr1,D-Phe2]GRF 1-29, amide is as follows:

Ac-Tyr-D-Phe-Asp-Ala-Ile-Phe-Thr-Asn-Ser-Tyr-Arg-Lys-Val-Leu-Gly-Gln-Leu-Ser-Ala-Arg-Lys-Leu-Leu-Gln-Asp-Ile-Met-Ser-Arg-NH₂

Molecular Details

The table below summarizes the key molecular properties of [Ac-Tyr1,D-Phe2]GRF 1-29, amide.

PropertyValueReference
Molecular Formula C₁₅₇H₂₅₂N₄₄O₄₃S[1]
Molecular Weight 3475 g/mol [1]
Synonyms [Ac-Tyr1,D-Phe2]-Growth Hormone Releasing Factor (1-29) amide

It is important to distinguish [Ac-Tyr1,D-Phe2]GRF 1-29, amide from other modified GRF analogs, such as CJC-1295 without DAC (Drug Affinity Complex). CJC-1295 without DAC, also known as Modified GRF (1-29), is a tetrasubstituted analog with modifications at positions 2, 8, 15, and 27.[2] While both are modified versions of GRF 1-29, their distinct substitutions result in different pharmacokinetic and pharmacodynamic profiles.

Mechanism of Action and Signaling Pathways

[Ac-Tyr1,D-Phe2]GRF 1-29, amide is an agonist of the Growth Hormone-Releasing Hormone Receptor (GHRH-R), a G-protein coupled receptor (GPCR) located on the surface of somatotroph cells in the anterior pituitary gland.[3] Binding of the peptide to GHRH-R initiates a cascade of intracellular signaling events that culminate in the synthesis and pulsatile release of growth hormone (GH).

The primary signaling pathway activated by GHRH-R is the adenylyl cyclase-protein kinase A (PKA) pathway. A secondary pathway involving phospholipase C (PLC) is also activated.

GHRH Receptor Signaling Pathway

GHRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Peptide [Ac-Tyr1,D-Phe2]GRF 1-29, amide GHRH-R GHRH Receptor Gs Gs protein GHRH-R->Gs Activates Gq Gq protein GHRH-R->Gq Activates AC Adenylyl Cyclase Gs->AC Stimulates PLC Phospholipase C Gq->PLC Stimulates cAMP cAMP AC->cAMP ATP to cAMP PIP2 PIP2 PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GH_Gene GH Gene Transcription CREB->GH_Gene Promotes GH_Synthesis GH Synthesis GH_Gene->GH_Synthesis IP3 IP3 PIP2->IP3 Hydrolyzes to DAG DAG PIP2->DAG Ca2+ Ca²⁺ Release IP3->Ca2+ Induces PKC Protein Kinase C (PKC) DAG->PKC Activates GH_Release GH Release (Exocytosis) Ca2+->GH_Release Triggers PKC->GH_Release Modulates

Caption: GHRH receptor signaling cascade leading to GH synthesis and release.

As depicted in the diagram, the binding of [Ac-Tyr1,D-Phe2]GRF 1-29, amide to the GHRH receptor leads to the activation of two main G-protein-mediated pathways:

  • Gs/cAMP/PKA Pathway: The activated Gs alpha subunit stimulates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[4] Increased intracellular cAMP levels activate Protein Kinase A (PKA). PKA then phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB).[4] Phosphorylated CREB translocates to the nucleus and binds to the promoter region of the growth hormone gene, stimulating its transcription and leading to increased GH synthesis.[5]

  • Gq/PLC Pathway: The GHRH receptor can also couple to Gq proteins, activating Phospholipase C (PLC).[5] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[4] The rise in cytosolic Ca²⁺, along with the activation of Protein Kinase C (PKC) by DAG, facilitates the fusion of GH-containing secretory vesicles with the cell membrane, resulting in the exocytosis and release of stored growth hormone.[5]

Interestingly, some research also indicates that [Ac-Tyr1,D-Phe2]GRF 1-29, amide can act as a Vasoactive Intestinal Peptide (VIP) receptor antagonist.[1][6] This dual activity should be considered in the design and interpretation of experimental studies.

Quantitative Data

The modifications in [Ac-Tyr1,D-Phe2]GRF 1-29, amide are intended to improve its pharmacokinetic profile and potency compared to native GRF 1-29 (Sermorelin). While specific quantitative data for this exact analog is limited in publicly available literature, data from closely related analogs provide valuable insights into the effects of these modifications.

In Vitro Potency of GHRH Analogs

The following table summarizes the relative in vitro potencies of various GHRH analogs in stimulating GH release from cultured rat pituitary cells. Potency is expressed relative to the native GRF 1-29 amide.

AnalogModification(s)Relative Potency (vs. GRF 1-29)Reference
[Ala¹⁵]GRF-(1-29)NH₂Gly¹⁵ -> Ala5x[4]
[Ala⁸]GRF-(1-29)NH₂Asn⁸ -> Ala4x[4]
[Ala⁸,¹⁵]GRF-(1-29)NH₂Asn⁸ -> Ala, Gly¹⁵ -> Ala15x[4]
[D-Ala², Ala⁸,¹⁵]GRF-(1-29)NH₂Ala² -> D-Ala, Asn⁸ -> Ala, Gly¹⁵ -> Ala27x[4]
[D-Ala², Ala⁸,⁹,¹⁵]GRF-(1-29)NH₂Ala² -> D-Ala, Asn⁸ -> Ala, Ser⁹ -> Ala, Gly¹⁵ -> Ala49x[4]
[Dat¹, Ala¹⁵, Nle²⁷]GH-RH(1-28)AgmTyr¹ -> Dat, Gly¹⁵ -> Ala, Met²⁷ -> Nle, C-terminal Agmatine10.5x[7]

Dat = Desaminotyrosine; Nle = Norleucine; Agm = Agmatine

These data indicate that substitutions at various positions, including the D-Ala² modification, can significantly enhance the in vitro potency of GRF 1-29 analogs. The effects of these modifications appear to be additive.

Pharmacokinetic Parameters of GHRH Analogs in Rats

The table below presents a comparison of the pharmacokinetic parameters of native GRF 1-29 and a D-Ala² modified analog in rats.

CompoundModificationAdministration RouteHalf-life (t½)BioavailabilityReference
GRF(1-29) Amide (Sermorelin) NoneIntravenous (IV)~6.2 min-[5]
Subcutaneous (SC)-~5.1%[5]
D-Ala² Analog Ala² -> D-AlaIntravenous (IV)~20-30 min-[5]
Subcutaneous (SC)-Not specified[5]

The substitution of L-Alanine with D-Alanine at position 2 significantly increases the half-life of the peptide, demonstrating its enhanced stability against enzymatic degradation, likely by dipeptidyl peptidase-IV (DPP-IV).

Experimental Protocols

The following sections outline the general methodologies for the synthesis, purification, and biological evaluation of [Ac-Tyr1,D-Phe2]GRF 1-29, amide and related GHRH analogs.

Peptide Synthesis and Purification

Solid-Phase Peptide Synthesis (SPPS):

  • Resin Preparation: An appropriate solid support resin (e.g., Rink amide resin for C-terminal amides) is used as the starting material.

  • Amino Acid Coupling: The C-terminal amino acid (Arginine in this case) is coupled to the resin. The synthesis proceeds by sequential addition of protected amino acids in the desired sequence (from C-terminus to N-terminus). Each coupling step involves the deprotection of the N-terminal protecting group (e.g., Fmoc) of the resin-bound amino acid, followed by the activation and coupling of the next protected amino acid.

  • Incorporation of Modified Residues: D-Phenylalanine is incorporated at position 2 using the corresponding protected D-amino acid.

  • N-terminal Acetylation: After the final amino acid (Tyrosine) is coupled, the N-terminus is acetylated using a reagent such as acetic anhydride.

  • Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.

In Vitro Bioactivity Assay (GH Release from Pituitary Cells)
  • Cell Culture: Primary rat anterior pituitary cells are isolated and cultured in appropriate media.

  • Cell Plating: The cells are plated in multi-well plates and allowed to adhere.

  • Treatment: The cultured cells are treated with various concentrations of the GHRH analog, including a vehicle control.

  • Incubation: The cells are incubated for a defined period (e.g., 1-4 hours) to allow for GH release.

  • Sample Collection: The cell culture supernatant is collected.

  • GH Quantification: The concentration of growth hormone in the supernatant is quantified using a specific and sensitive immunoassay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: A dose-response curve is generated by plotting the GH concentration against the peptide concentration to determine parameters like EC₅₀ (the concentration that elicits a half-maximal response).

In Vivo Pharmacokinetic Studies in Rats
  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Administration: The peptide is administered via intravenous (IV) injection to determine its elimination half-life or via subcutaneous (SC) injection to assess its bioavailability.

  • Blood Sampling: Serial blood samples are collected at various time points post-injection (e.g., pre-dose, and at several intervals up to 24-72 hours).

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Peptide Quantification: The concentration of the GHRH analog in the plasma samples is measured using a validated analytical method, typically a competitive radioimmunoassay (RIA) with an antibody that cross-reacts with the specific analog.

  • Data Analysis: Pharmacokinetic parameters such as half-life (t½), clearance, and bioavailability are calculated from the plasma concentration-time data using appropriate software.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_invitro In Vitro Bioactivity cluster_invivo In Vivo Pharmacokinetics SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage & Deprotection Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spec & Analytical HPLC Purification->Characterization Cell_Culture Pituitary Cell Culture Characterization->Cell_Culture Admin Peptide Administration (IV/SC) Characterization->Admin Treatment Peptide Treatment Cell_Culture->Treatment GH_Quant GH Quantification (ELISA/RIA) Treatment->GH_Quant Potency Potency Determination (EC50) GH_Quant->Potency Sampling Blood Sampling Admin->Sampling Quantification Plasma Concentration (RIA) Sampling->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

Caption: General experimental workflow for the characterization of GHRH analogs.

Conclusion

[Ac-Tyr1,D-Phe2]GRF 1-29, amide is a synthetic GHRH analog with modifications designed to enhance its stability and biological activity. It acts as a potent agonist at the GHRH receptor, stimulating the synthesis and release of growth hormone through well-defined signaling pathways. The data from related analogs suggest that the modifications present in this peptide likely contribute to a longer half-life and increased potency compared to native GRF 1-29. Further research is warranted to fully characterize the pharmacokinetic and pharmacodynamic profile of this specific analog and to explore its therapeutic potential. The methodologies outlined in this guide provide a framework for such investigations.

References

[Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) as a VIP Antagonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic peptide [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) as a potent and specific antagonist of the Vasoactive Intestinal Peptide (VIP) receptor. This document details its mechanism of action, quantitative binding and functional data, and the experimental protocols used for its characterization.

Introduction

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide that plays a crucial role in a wide range of physiological processes, including smooth muscle relaxation, electrolyte secretion, and immune modulation.[1] Its effects are mediated through two high-affinity G protein-coupled receptors, VPAC1 and VPAC2. The development of selective antagonists for these receptors is of significant interest for both basic research and therapeutic applications. [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) is a modified analogue of Growth Hormone-Releasing Factor (GRF) that has been identified as a competitive antagonist of VIP receptors.[2][3] This guide summarizes the key technical data and methodologies related to its function as a VIP antagonist.

Mechanism of Action

[Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) exerts its antagonistic effect by competitively binding to VIP receptors, thereby preventing the binding of the endogenous ligand, VIP. This inhibition of VIP binding subsequently blocks the downstream signaling cascade initiated by VIP, most notably the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).[2][4][5]

Quantitative Data

The following tables summarize the available quantitative data for the interaction of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) and its closely related analogs with VIP receptors.

Table 1: VIP Receptor Binding Affinity

AntagonistPreparationRadioligandKi (nM)Notes
[Ac-Tyr1]hGRF(1-29)-NH2Rat intestinal epithelial membranes[125I]iodo-VIP430A closely related analog, demonstrating competitive binding.[6]
[N-Ac-Tyr1,D-Phe2]GRF(1-29)-NH2Human glioma cell line (U-343 MG Cl 2 :6)[125I]-VIPNot Reported10 µM of the antagonist completely inhibited radioligand binding.[7]

Table 2: Functional Antagonism of VIP-Stimulated Adenylyl Cyclase

AntagonistPreparationAgonistInhibition ConcentrationNotes
[Ac-Tyr1]hGRF(1-29)-NH2Rat intestinal epithelial membranesVIP30 µMComplete inhibition of VIP-stimulated adenylyl cyclase activity was observed at this concentration. The antagonism was determined to be competitive via a Schild plot.[6]
[N-Ac-Tyr1,D-Phe2]GRF(1-29)-NH2Rat pancreatic plasma membranesVIP and GRFNot ReportedSelectively inhibited both VIP- and GRF-stimulated adenylyl cyclase activities.[2]

Experimental Protocols

This section details the methodologies for key experiments used to characterize [Ac-Tyr1,D-Phe2]GRF 1-29, amide as a VIP antagonist.

VIP Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Ki) of the antagonist for VIP receptors by measuring its ability to displace a radiolabeled VIP analog.

Materials:

  • Membrane Preparation: Plasma membranes from a suitable source expressing VIP receptors (e.g., rat intestinal epithelial cells, human glioma cells).[6][7]

  • Radioligand: [125I]iodo-VIP.

  • Antagonist: [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human).

  • Assay Buffer: Tris-HCl buffer containing bovine serum albumin (BSA) and a protease inhibitor cocktail.

  • Glass fiber filters.

  • Gamma counter.

Procedure:

  • Incubation: Incubate the membrane preparation with a fixed concentration of [125I]iodo-VIP and varying concentrations of the antagonist in the assay buffer.

  • Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the antagonist concentration. Calculate the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Functional Assay: Inhibition of Adenylyl Cyclase Activity

Objective: To assess the functional antagonism of the compound by measuring its ability to inhibit VIP-stimulated adenylyl cyclase activity.

Materials:

  • Membrane Preparation: As described for the binding assay.

  • Agonist: Vasoactive Intestinal Peptide (VIP).

  • Antagonist: [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human).

  • Assay Buffer: Buffer containing ATP, an ATP-regenerating system (e.g., creatine phosphate and creatine kinase), MgCl2, and a phosphodiesterase inhibitor (e.g., IBMX).

  • cAMP assay kit (e.g., RIA or ELISA).

Procedure:

  • Pre-incubation: Pre-incubate the membrane preparation with varying concentrations of the antagonist.

  • Stimulation: Add a fixed concentration of VIP to stimulate adenylyl cyclase activity.

  • Incubation: Incubate the reaction mixture for a defined period (e.g., 15 minutes at 37°C).

  • Termination: Stop the reaction by adding a stop solution (e.g., EDTA or by boiling).

  • cAMP Quantification: Measure the amount of cAMP produced using a suitable cAMP assay kit.

  • Data Analysis: Plot the adenylyl cyclase activity as a function of the antagonist concentration in the presence of VIP. Determine the IC50 for the inhibition of VIP-stimulated activity. For competitive antagonism, perform a Schild analysis by measuring the dose-response curves to VIP in the presence of different fixed concentrations of the antagonist to calculate the pA2 value.

In Vivo Assay: Antagonism of VIP-Induced Vasodilation

Objective: To evaluate the in vivo efficacy of the antagonist in blocking the physiological effects of VIP, such as vasodilation.

Materials:

  • Animal Model: Anesthetized cats.[8]

  • Agonist: Vasoactive Intestinal Peptide (VIP).

  • Antagonist: [N-Ac-Tyr1,D-Phe2]-GRF-(1-29)-NH2.[8]

  • Instrumentation: Blood flow probe, blood pressure monitor.

Procedure:

  • Animal Preparation: Anesthetize the animal and surgically prepare for blood flow measurement in a target vascular bed (e.g., the colon).

  • Baseline Measurement: Record baseline blood flow and arterial blood pressure.

  • Antagonist Administration: Administer the VIP antagonist via a relevant route (e.g., intra-arterial infusion).

  • VIP Challenge: Administer a dose of VIP known to induce vasodilation.

  • Measurement: Continuously record blood flow and blood pressure to assess the change in vascular conductance.

  • Data Analysis: Compare the VIP-induced increase in vascular conductance in the presence and absence of the antagonist to determine the degree of inhibition.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the VIP signaling pathway and a typical experimental workflow for characterizing a VIP antagonist.

VIP_Signaling_Pathway VIP VIP VPACR VPAC Receptor VIP->VPACR Binds Antagonist [Ac-Tyr1,D-Phe2]GRF 1-29 Antagonist->VPACR Blocks G_protein G Protein (Gs) VPACR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response Phosphorylates Downstream Targets

Caption: VIP signaling pathway and point of antagonism.

Experimental_Workflow Start Start: Characterization of a putative VIP antagonist Binding_Assay In Vitro: Receptor Binding Assay Start->Binding_Assay Functional_Assay In Vitro: Functional Assay (Adenylyl Cyclase) Start->Functional_Assay Data_Analysis1 Data Analysis: Determine Ki Binding_Assay->Data_Analysis1 Data_Analysis2 Data Analysis: Determine IC50 / pA2 Functional_Assay->Data_Analysis2 In_Vivo_Assay In Vivo: Physiological Response (e.g., Vasodilation) Data_Analysis3 Data Analysis: Assess in vivo efficacy In_Vivo_Assay->Data_Analysis3 Data_Analysis1->In_Vivo_Assay Data_Analysis2->In_Vivo_Assay Conclusion Conclusion: Confirm VIP Antagonist Activity Data_Analysis3->Conclusion

Caption: Workflow for VIP antagonist characterization.

Conclusion

[Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) is a well-characterized competitive antagonist of VIP receptors. Its ability to inhibit VIP binding and subsequent adenylyl cyclase activation has been demonstrated in multiple in vitro systems. Furthermore, its efficacy in blocking VIP-mediated physiological responses in vivo makes it a valuable tool for studying the roles of VIP in health and disease, and a potential lead compound for the development of novel therapeutics. This guide provides a foundational understanding of its properties and the experimental basis for its classification as a VIP antagonist.

References

An In-depth Technical Guide to [Ac-Tyr1,D-Phe2]GRF 1-29, Amide (Human): Discovery, History, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of the synthetic peptide [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human). Initially synthesized as part of a series of Growth Hormone-Releasing Factor (GRF) analogs, this peptide was serendipitously discovered to be a potent and specific antagonist of the Vasoactive Intestinal Peptide (VIP) receptor. This document details the structure-activity relationship studies that led to its identification, presents quantitative data on its receptor binding and functional activity, outlines the key experimental protocols for its synthesis and characterization, and illustrates the signaling pathways involved in its antagonistic action.

Introduction: The Intersection of GHRH and VIP Signaling

Growth Hormone-Releasing Hormone (GHRH), a 44-amino acid peptide produced in the hypothalamus, is a critical regulator of somatic growth through its stimulation of growth hormone (GH) secretion from the anterior pituitary.[1] The biological activity of GHRH is mediated by the GHRH receptor (GHRH-R), a G protein-coupled receptor (GPCR).[1] The minimal fragment of GHRH that retains full biological activity is the 1-29 amino acid sequence.[2]

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide with a wide range of physiological functions, including relaxation of smooth muscle, stimulation of intestinal secretion, and modulation of immune responses.[3] VIP exerts its effects by binding to two high-affinity GPCRs, VPAC1 and VPAC2.[3] Both GHRH and VIP receptors are primarily coupled to the Gs alpha subunit of heterotrimeric G proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[4][5]

The structural homology between GHRH and VIP led researchers to investigate the potential for cross-reactivity of GHRH analogs at the VIP receptor, which ultimately led to the discovery of [Ac-Tyr1,D-Phe2]GRF 1-29, amide as a VIP antagonist.

Discovery and History

The discovery of [Ac-Tyr1,D-Phe2]GRF 1-29, amide as a VIP antagonist was a result of systematic structure-activity relationship studies on the N-terminal region of GHRH analogs. In 1985, a pivotal study by Waelbroeck and colleagues investigated the interaction of 14 different GRF analogs with VIP receptors in rat pancreatic plasma membranes.[4] Their research aimed to understand the structural requirements for GHRH receptor activation and to develop more potent and stable analogs.

The researchers synthesized a series of GHRH(1-29)-NH2 analogs with modifications at the N-terminus. Key modifications included the acetylation of the N-terminal Tyr1 and the substitution of the second amino acid, Ala2, with its D-isomer, D-Phe2. While many of these modifications were intended to enhance GHRH activity or stability, the combination of N-terminal acetylation and D-Phe2 substitution resulted in a peptide with a novel and unexpected pharmacological profile.

Their investigations revealed that [Ac-Tyr1,D-Phe2]GRF 1-29, amide inhibited the binding of radiolabeled VIP to its receptor and selectively antagonized VIP-stimulated adenylyl cyclase activity.[4] This discovery was significant as it provided a new pharmacological tool for studying the physiological roles of VIP and demonstrated that subtle modifications to a peptide hormone could dramatically alter its receptor selectivity and function.

Quantitative Data: Receptor Binding and Functional Activity

The following tables summarize the quantitative data on the binding affinity and functional potency of [Ac-Tyr1,D-Phe2]GRF 1-29, amide in comparison to native peptides.

Table 1: Comparative Binding Affinities of GHRH Analogs and VIP at the Rat Pancreatic VIP Receptor

PeptideInhibition of [125I]iodo-VIP Binding (Ki, nM)
VIP0.7
hGRF(1-29)NH21300
[Ac-Tyr1,D-Phe2]GRF(1-29)NH2430

Data extracted from Waelbroeck et al., 1985.[6]

Table 2: Comparative Potency of GHRH Analogs and VIP on Adenylate Cyclase Activity in Rat Pancreatic Membranes

PeptideAdenylate Cyclase Stimulation (EC50, nM)Intrinsic Activity (Relative to VIP)
VIP0.31.0
hGRF(1-29)NH210000.6
[Ac-Tyr1,D-Phe2]GRF(1-29)NH2>10,000~0.05

Data synthesized from Waelbroeck et al., 1985.[4]

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the synthesis and characterization of [Ac-Tyr1,D-Phe2]GRF 1-29, amide.

Solid-Phase Peptide Synthesis

The synthesis of [Ac-Tyr1,D-Phe2]GRF 1-29, amide is typically performed using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Protocol:

  • Resin Swelling: Start with a suitable resin, such as a Rink Amide resin, and swell it in a non-polar solvent like dichloromethane (DCM), followed by a polar aprotic solvent like N,N-dimethylformamide (DMF).[7]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin's amino group by treating it with a 20% solution of piperidine in DMF.[7]

  • Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). Add the activated amino acid to the resin and allow it to react to form a peptide bond.[8]

  • Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.[7]

  • Chain Elongation: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence, using Fmoc-Ser(tBu)-OH, Fmoc-Met-OH, etc., until the full 29-amino acid peptide is assembled. For the second position, use Fmoc-D-Phe-OH.

  • N-terminal Acetylation: After the final amino acid (Tyr(tBu)) is coupled and the Fmoc group is removed, acetylate the N-terminal amino group using a solution of acetic anhydride and DIPEA in DMF.

  • Cleavage and Deprotection: Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups by treating the resin with a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.[7]

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Radioligand Binding Assay for VIP Receptors

This assay is used to determine the binding affinity of [Ac-Tyr1,D-Phe2]GRF 1-29, amide to VIP receptors.

Protocol:

  • Membrane Preparation: Prepare crude plasma membranes from a tissue known to express VIP receptors, such as rat pancreas or lung, by homogenization followed by differential centrifugation.[9]

  • Radioligand: Use [125I]iodo-VIP as the radiolabeled ligand.

  • Incubation: In a series of tubes, incubate a constant amount of membrane protein with a fixed concentration of [125I]iodo-VIP and varying concentrations of the unlabeled competitor peptide ([Ac-Tyr1,D-Phe2]GRF 1-29, amide, VIP, or GHRH).[9]

  • Separation: After incubation, separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding of [125I]iodo-VIP against the logarithm of the competitor concentration. Determine the IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve. Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.[9]

Adenylate Cyclase Functional Assay

This assay measures the ability of [Ac-Tyr1,D-Phe2]GRF 1-29, amide to stimulate or inhibit the production of cAMP.

Protocol:

  • Membrane Preparation: Prepare plasma membranes from a suitable cell type or tissue as described in the binding assay protocol.

  • Assay Buffer: Prepare an assay buffer containing ATP, an ATP-regenerating system (e.g., creatine phosphate and creatine kinase), a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and GTP.

  • Incubation: Incubate the membranes with the assay buffer and varying concentrations of the test peptides (VIP, GHRH, or [Ac-Tyr1,D-Phe2]GRF 1-29, amide). To test for antagonism, incubate the membranes with a fixed concentration of an agonist (e.g., VIP) in the presence of increasing concentrations of the antagonist.

  • Termination: Stop the reaction by adding a solution such as cold trichloroacetic acid.

  • cAMP Quantification: Measure the amount of cAMP produced using a competitive protein binding assay or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: For agonists, plot the amount of cAMP produced against the logarithm of the peptide concentration to determine the EC50 (the concentration that produces 50% of the maximal response) and the maximal response (Emax). For antagonists, perform a Schild analysis to determine the pA2 value, which is a measure of the antagonist's potency.

Signaling Pathways and Mechanism of Action

The antagonistic action of [Ac-Tyr1,D-Phe2]GRF 1-29, amide is a result of its ability to bind to the VIP receptor without initiating the conformational changes necessary for G protein activation and subsequent downstream signaling.

VIP Receptor Signaling Pathway

The binding of VIP to its receptor (VPAC1 or VPAC2) triggers a cascade of intracellular events.

VIP_Signaling_Pathway VIP VIP VPACR VPAC Receptor VIP->VPACR Binds G_protein Gs Protein VPACR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression & Cellular Response CREB->Gene_Expression Regulates

VIP Receptor Signaling Pathway.
Antagonistic Mechanism of [Ac-Tyr1,D-Phe2]GRF 1-29, Amide

[Ac-Tyr1,D-Phe2]GRF 1-29, amide competitively binds to the VIP receptor, thereby preventing the binding of the endogenous agonist, VIP. This competitive inhibition blocks the initiation of the downstream signaling cascade.

Antagonistic_Mechanism VIP VIP VPACR VPAC Receptor VIP->VPACR Binds & Activates Antagonist [Ac-Tyr1,D-Phe2]GRF 1-29 Antagonist->VPACR Binds & Blocks Signaling Downstream Signaling (cAMP production) VPACR->Signaling Initiates

Antagonistic Mechanism of [Ac-Tyr1,D-Phe2]GRF 1-29.
Experimental Workflow for Characterization

The following diagram illustrates the general workflow for the discovery and characterization of [Ac-Tyr1,D-Phe2]GRF 1-29, amide as a VIP antagonist.

Experimental_Workflow Synthesis Peptide Synthesis & Purification Binding_Assay Radioligand Binding Assay ([125I]iodo-VIP) Synthesis->Binding_Assay Functional_Assay Adenylate Cyclase Functional Assay Synthesis->Functional_Assay Data_Analysis Data Analysis (IC50, Ki, EC50, Emax) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Conclusion Identification as a VIP Receptor Antagonist Data_Analysis->Conclusion

Experimental Workflow for Antagonist Characterization.

Conclusion

The discovery of [Ac-Tyr1,D-Phe2]GRF 1-29, amide as a specific VIP receptor antagonist represents a significant milestone in the fields of peptide chemistry and pharmacology.[4] It highlights how subtle structural modifications can dramatically alter the biological activity of a peptide, shifting its function from a GHRH agonist to a VIP antagonist. This compound has served as a valuable tool for elucidating the diverse physiological roles of VIP and has paved the way for the development of other potent and selective VIP receptor antagonists. The detailed understanding of its synthesis, quantitative pharmacology, and mechanism of action provides a solid foundation for its continued use in research and for the design of novel therapeutics targeting the VIP signaling pathway.

References

An In-depth Technical Guide on the Binding Affinity of [Ac-Tyr1,D-Phe2]GRF 1-29, Amide (Human) to the GHRH Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of the synthetic peptide, [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human), with a primary focus on its interaction with the Growth Hormone-Releasing Hormone (GHRH) receptor. While this peptide is an analog of Growth Hormone-Releasing Factor (GRF), it is predominantly characterized in scientific literature as a potent antagonist of the Vasoactive Intestinal Peptide (VIP) receptor.

This document synthesizes available data on its binding profile, details relevant experimental methodologies, and illustrates the key signaling pathways involved.

Quantitative Binding Affinity Data

Extensive literature searches did not yield specific quantitative binding affinity data (e.g., Ki or IC50 values) for [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) to the human GHRH receptor. The primary characterization of this peptide is as a Vasoactive Intestinal Peptide (VIP) receptor antagonist. Research indicates that this analog inhibits the binding of radiolabeled VIP to its receptor and selectively antagonizes both VIP- and GRF-induced adenylate cyclase activity.[1][2][3]

The table below summarizes the known antagonistic activity of this compound.

CompoundTarget ReceptorEffectQuantitative DataReference
[Ac-Tyr1,D-Phe2]GRF 1-29, amide (human)Vasoactive Intestinal Peptide (VIP) ReceptorAntagonistInhibits [125I]iodo-VIP binding and selectively inhibits VIP- and GRF-induced effects on adenylyl cyclase. Specific IC50 or Ki values are not consistently reported across studies.[1][2][3]

It is important to note that the lack of specific binding data for the GHRH receptor in publicly available literature suggests that while it may interact with the receptor to inhibit GRF-induced signaling, its affinity might be significantly lower than for the VIP receptor, or this specific interaction has not been a primary focus of research. One study indicated that in rabbit colon myocytes, this antagonist was ineffective at displacing 125I-VIP, suggesting potential species-specific differences in receptor interactions.[4]

GHRH Receptor Signaling Pathways

The GHRH receptor (GHRHR) is a member of the G-protein coupled receptor (GPCR) family.[5][6] Upon binding of its endogenous ligand, GHRH, the receptor undergoes a conformational change that initiates intracellular signaling cascades, primarily leading to the synthesis and release of growth hormone (GH) from the anterior pituitary.[5][7]

The principal signaling pathway involves the coupling of the GHRHR to a stimulatory G-protein (Gs).[6] This activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[8] Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein).[8] Phosphorylated CREB promotes the transcription of the GH gene.

A secondary signaling pathway involves the activation of Phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These events also contribute to GH secretion.[7][8]

GHRH_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus GHRH GHRH GHRHR GHRH Receptor GHRH->GHRHR Binds Gs Gs Protein GHRHR->Gs Activates PLC Phospholipase C GHRHR->PLC Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts from IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates ATP ATP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates PIP2 PIP2 Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Activates GH_Vesicles GH Vesicles Ca2->GH_Vesicles Stimulates Exocytosis PKC->GH_Vesicles Stimulates Exocytosis pCREB pCREB GH_Gene GH Gene Transcription pCREB->GH_Gene Promotes

GHRH Receptor Signaling Pathways.

Experimental Protocols

Determining the binding affinity of a ligand like [Ac-Tyr1,D-Phe2]GRF 1-29, amide to the GHRH receptor typically involves a competitive radioligand binding assay. This method measures the ability of the unlabeled compound (the "competitor") to displace a radiolabeled ligand that has a known high affinity for the receptor.

Preparation of Cell Membranes Expressing GHRH Receptor
  • Cell Culture: Culture a cell line stably expressing the human GHRH receptor (e.g., HEK293 or CHO cells) in appropriate growth medium until confluent.

  • Cell Harvest: Wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest by gentle scraping.

  • Homogenization: Centrifuge the cell suspension at low speed to pellet the cells. Resuspend the pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, with protease inhibitors, pH 7.4).

  • Membrane Isolation: Homogenize the cell suspension using a Dounce or Polytron homogenizer. Centrifuge the homogenate at a high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the cell membranes.

  • Washing: Discard the supernatant and resuspend the membrane pellet in fresh lysis buffer. Repeat the centrifugation step to wash the membranes.

  • Final Preparation and Storage: Resuspend the final membrane pellet in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay). Aliquot the membrane preparation and store at -80°C until use.

Competitive Radioligand Binding Assay
  • Assay Setup: The assay is typically performed in a 96-well plate format.

  • Reagents:

    • Radioligand: A high-affinity GHRH receptor ligand labeled with a radioisotope (e.g., [125I]-Tyr10-hGRF(1-44)NH2). The concentration of the radioligand should be at or below its Kd value.

    • Competitor Compound: [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) at a range of concentrations.

    • Non-specific Binding Control: A high concentration of unlabeled GHRH to determine the amount of non-specific binding of the radioligand.

    • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

    • Wash Buffer: Ice-cold assay buffer.

  • Incubation:

    • To each well, add the cell membrane preparation, the radioligand, and either the competitor compound at varying concentrations or the non-specific binding control.

    • Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes) at a controlled temperature (e.g., room temperature or 30°C).

  • Termination of Binding and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding at each competitor concentration.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a sigmoidal dose-response curve.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis A1 Cell Culture (GHRH-R expressing cells) A2 Harvest & Lyse Cells A1->A2 A3 Homogenize A2->A3 A4 Centrifuge to Pellet Membranes A3->A4 A5 Wash Membranes A4->A5 A6 Quantify Protein & Store A5->A6 B1 Incubate Membranes with: - Radioligand - Competitor ([Ac-Tyr1,D-Phe2]GRF) - Control (unlabeled GHRH) A6->B1 Add to Assay B2 Reach Equilibrium B1->B2 B3 Vacuum Filtration B2->B3 B4 Wash Filters B3->B4 C1 Scintillation Counting B4->C1 Measure Radioactivity C2 Calculate Specific Binding C1->C2 C3 Plot Dose-Response Curve C2->C3 C4 Determine IC₅₀ C3->C4 C5 Calculate Kᵢ C4->C5

Workflow for Radioligand Binding Assay.

Conclusion

While [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) is structurally related to GHRH, the available scientific literature predominantly characterizes it as a VIP receptor antagonist. There is a notable absence of specific quantitative data on its binding affinity for the GHRH receptor. The provided experimental protocol outlines a standard methodology that can be employed to determine this binding affinity. Understanding the GHRH receptor's complex signaling pathways is crucial for the development of novel agonists and antagonists for therapeutic applications. Further research is warranted to fully elucidate the interaction of this and other GHRH analogs with the GHRH receptor to better understand their pharmacological profiles and potential clinical utility.

References

In Vitro Characterization of [Ac-Tyr1,D-Phe2]GRF 1-29, Amide (Human): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[Ac-Tyr1,D-Phe2]GRF 1-29, amide is a synthetic analogue of human Growth Hormone-Releasing Factor (GRF) 1-29. This technical guide provides a comprehensive in vitro characterization of this peptide, focusing on its bioactivity as a Vasoactive Intestinal Peptide (VIP) receptor antagonist and its effects on the Growth Hormone-Releasing Hormone (GHRH) receptor signaling pathway. Detailed experimental protocols for key assays are provided, along with a summary of its binding affinity and functional inhibitory activity. Signaling pathway and experimental workflow diagrams are included to visually represent the mechanisms and methodologies described.

Introduction

[Ac-Tyr1,D-Phe2]GRF 1-29, amide is a modified peptide that has been investigated for its unique dual activity. While structurally derived from GHRH, it has been identified as a competitive antagonist of the Vasoactive Intestinal Peptide (VIP) receptor.[1][2] This dual-receptor interaction makes it a valuable tool for dissecting the distinct and overlapping physiological roles of the GHRH and VIP signaling pathways. This document outlines the in vitro methodologies used to characterize the binding and functional activity of this peptide.

Biochemical and Pharmacological Profile

[Ac-Tyr1,D-Phe2]GRF 1-29, amide is a synthetic peptide with the following sequence: Ac-Tyr-D-Phe-Ala-Ile-Phe-Thr-Ser-Tyr-Arg-Lys-Val-Leu-Gly-Gln-Leu-Ser-Ala-Arg-Lys-Leu-Leu-Gln-Asp-Ile-Met-Ser-Arg-NH2. The N-terminal acetylation and the substitution of L-Phenylalanine with D-Phenylalanine at position 2 are key modifications that confer its distinct pharmacological properties.

Receptor Binding Affinity

The primary in vitro characterization of a ligand involves determining its binding affinity for its target receptor(s). This is typically achieved through radioligand binding assays.

Receptor Assay Type Ligand Tissue/Cell Line Ki (Inhibition Constant) Reference
VIP ReceptorCompetitive Binding[125I]iodo-VIPRat Intestinal Membranes430 nM (for Ac-Tyr1hGRF)[3]
Functional Antagonistic Activity

Functional assays measure the biological response elicited by a ligand. For an antagonist, this involves quantifying its ability to block the action of an agonist. A common method for G-protein coupled receptors like the VIP and GHRH receptors is the measurement of cyclic AMP (cAMP) accumulation.

Receptor Assay Type Agonist Cell Line Effect Reference
VIP ReceptorAdenylate Cyclase InhibitionVIPRat Pancreatic MembranesSelective inhibition of VIP-stimulated adenylate cyclase activity[2]
GHRH ReceptorAdenylate Cyclase InhibitionGRFRat Pancreatic MembranesSelective inhibition of GRF-stimulated adenylate cyclase activity[2]

Experimental Protocols

Radioligand Binding Assay for VIP Receptor

This protocol outlines a competitive binding assay to determine the affinity of [Ac-Tyr1,D-Phe2]GRF 1-29, amide for the VIP receptor.

Objective: To determine the Ki of the test compound for the VIP receptor.

Materials:

  • Membrane Preparation: Crude plasma membranes from a suitable source expressing VIP receptors (e.g., rat liver, intestinal epithelial cells, or a transfected cell line).

  • Radioligand: [125I]iodo-VIP.

  • Test Compound: [Ac-Tyr1,D-Phe2]GRF 1-29, amide.

  • Assay Buffer: e.g., 25 mM Tris-HCl (pH 7.5) containing 2 mM MgCl₂, 0.1% BSA, and a protease inhibitor cocktail (e.g., bacitracin).

  • Wash Buffer: Cold assay buffer.

  • Scintillation Cocktail.

  • Glass fiber filters.

  • Filtration apparatus.

  • Gamma counter.

Workflow:

G cluster_prep Membrane and Reagent Preparation cluster_incubation Incubation cluster_separation Separation and Counting cluster_analysis Data Analysis prep_membranes Prepare receptor-containing membranes prep_radioligand Prepare dilutions of [125I]iodo-VIP prep_test_compound Prepare serial dilutions of [Ac-Tyr1,D-Phe2]GRF 1-29, amide mix_reagents Incubate membranes, radioligand, and test compound prep_test_compound->mix_reagents filtration Separate bound and free radioligand via filtration mix_reagents->filtration washing Wash filters to remove non-specific binding filtration->washing counting Measure radioactivity using a gamma counter washing->counting plot_data Plot percent specific binding vs. log[test compound] counting->plot_data calculate_ic50 Determine IC50 value plot_data->calculate_ic50 calculate_ki Calculate Ki using the Cheng-Prusoff equation calculate_ic50->calculate_ki

Caption: Workflow for a competitive radioligand binding assay.

Procedure:

  • Reaction Setup: In microcentrifuge tubes, combine the assay buffer, a fixed concentration of [125I]iodo-VIP (typically at or below its Kd), and varying concentrations of the unlabeled test compound, [Ac-Tyr1,D-Phe2]GRF 1-29, amide.

  • Initiation: Add the membrane preparation to initiate the binding reaction.

  • Incubation: Incubate the mixture at a defined temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Separation: Terminate the reaction by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to minimize non-specific binding.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Determine non-specific binding in the presence of a high concentration of unlabeled VIP.

    • Subtract non-specific binding from total binding to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for GHRH Receptor Antagonism

This protocol describes how to measure the ability of [Ac-Tyr1,D-Phe2]GRF 1-29, amide to inhibit GHRH-induced cAMP production in a whole-cell assay.

Objective: To determine the IC₅₀ of the test compound for the inhibition of GHRH-stimulated cAMP production.

Materials:

  • Cell Line: A cell line expressing the GHRH receptor (e.g., HEK293 or CHO cells stably transfected with the GHRH receptor, or primary pituitary cells).

  • Agonist: GHRH (1-29), amide or full-length GHRH.

  • Test Compound: [Ac-Tyr1,D-Phe2]GRF 1-29, amide.

  • Cell Culture Medium.

  • Stimulation Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or fluorescence-based).

Workflow:

G cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_measurement cAMP Measurement cluster_analysis Data Analysis seed_cells Seed GHRH-R expressing cells in a multi-well plate culture_cells Culture cells to desired confluency seed_cells->culture_cells pre_incubate Pre-incubate cells with [Ac-Tyr1,D-Phe2]GRF 1-29, amide culture_cells->pre_incubate stimulate Stimulate with a fixed concentration of GHRH pre_incubate->stimulate lyse_cells Lyse cells to release intracellular cAMP stimulate->lyse_cells measure_cAMP Measure cAMP levels using a detection kit lyse_cells->measure_cAMP plot_data Plot cAMP response vs. log[antagonist] measure_cAMP->plot_data calculate_ic50 Determine IC50 for the inhibition of GHRH response plot_data->calculate_ic50

Caption: Workflow for a cAMP inhibition assay.

Procedure:

  • Cell Plating: Seed the GHRH receptor-expressing cells into a multi-well plate and culture until they reach the desired confluency.

  • Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the antagonist, [Ac-Tyr1,D-Phe2]GRF 1-29, amide, in stimulation buffer for a defined period (e.g., 15-30 minutes).

  • Stimulation: Add a fixed concentration of the GHRH agonist (typically the EC₅₀ or EC₈₀ concentration) to all wells except the basal control.

  • Incubation: Incubate for a time sufficient to induce a robust cAMP response (e.g., 15-30 minutes).

  • Cell Lysis: Terminate the stimulation and lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.

  • cAMP Detection: Measure the cAMP concentration in the cell lysates using the chosen assay kit.

  • Data Analysis:

    • Plot the cAMP response against the logarithm of the antagonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the antagonist that inhibits 50% of the maximal GHRH-stimulated response.

Signaling Pathways

VIP Receptor Signaling

VIP primarily signals through Gs-coupled receptors (VPAC1 and VPAC2), leading to the activation of adenylyl cyclase and an increase in intracellular cAMP. This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets to mediate the physiological effects of VIP. [Ac-Tyr1,D-Phe2]GRF 1-29, amide competitively binds to these receptors, preventing VIP from initiating this cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VIP VIP VPAC_R VPAC Receptor VIP->VPAC_R Binds Antagonist [Ac-Tyr1,D-Phe2]GRF 1-29 Antagonist->VPAC_R Blocks G_protein Gs Protein VPAC_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates Downstream Downstream Effects PKA->Downstream Phosphorylates

Caption: Antagonism of the VIP receptor signaling pathway.

GHRH Receptor Signaling

GHRH binds to its specific Gs-coupled receptor on somatotrophs in the anterior pituitary. This activates adenylyl cyclase, increases cAMP levels, and activates PKA. PKA then phosphorylates transcription factors, such as CREB, leading to increased transcription of the growth hormone gene and ultimately, growth hormone synthesis and secretion. While [Ac-Tyr1,D-Phe2]GRF 1-29, amide can inhibit GRF-stimulated adenylate cyclase, its primary antagonistic activity is at the VIP receptor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GHRH GHRH GHRH_R GHRH Receptor GHRH->GHRH_R Binds G_protein Gs Protein GHRH_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GH_gene Growth Hormone Gene CREB->GH_gene Activates Transcription GH_synthesis GH Synthesis & Secretion GH_gene->GH_synthesis Leads to

References

preliminary studies on [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) effects

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Preliminary Studies of [Ac-Tyr1,D-Phe2]GRF 1-29, Amide (Human)

Introduction

[Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) is a synthetic analogue of human growth hormone-releasing factor (GRF). It is a 29-amino-acid peptide with two key modifications from the native GRF sequence: an acetylated tyrosine at position 1 and a D-phenylalanine substitution at position 2. These alterations confer a distinct pharmacological profile, primarily establishing the peptide as a potent and specific antagonist of the vasoactive intestinal peptide (VIP) receptor family.[1][2] This document provides a technical overview of the preliminary in-vitro and in-vivo studies characterizing the effects of this GRF analogue, with a focus on its mechanism of action, quantitative data from initial experiments, and the methodologies employed.

Mechanism of Action: VIP Receptor Antagonism

The primary mechanism of action for [Ac-Tyr1,D-Phe2]GRF 1-29, amide is the competitive antagonism of VIP receptors, specifically the VPAC1 and VPAC2 subtypes.[3] VIP, a neuropeptide with a wide range of physiological functions, exerts its effects by binding to these G-protein coupled receptors, leading to the activation of adenylate cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. [Ac-Tyr1,D-Phe2]GRF 1-29, amide competitively binds to these receptors, thereby inhibiting the binding of VIP and attenuating the downstream signaling cascade.[1][4] This antagonistic action has been demonstrated to be specific, as the peptide does not inhibit cAMP production stimulated by agents acting through other receptor systems, such as the β-adrenoceptor agonist isoproterenol.[1]

Signaling Pathway of VIP and its Antagonism

VIP_Antagonism cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular VIP_R VPAC Receptor G_Protein Gs Protein VIP_R->G_Protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts G_Protein->AC activates VIP VIP VIP->VIP_R binds Antagonist [Ac-Tyr1,D-Phe2] GRF 1-29 Antagonist->VIP_R blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Response Cellular Response PKA->Response phosphorylates targets

Caption: Competitive antagonism of the VIP receptor by [Ac-Tyr1,D-Phe2]GRF 1-29.

Quantitative Data

The antagonistic potency of [Ac-Tyr1,D-Phe2]GRF 1-29, amide has been quantified through competitive radioligand binding assays. These studies measured the concentration of the analogue required to displace 50% of specifically bound [125I]VIP (IC50) from its receptors on different cell types.

Cell TypeSpeciesIC50 (nM) of [Ac-Tyr1,D-Phe2]GRF 1-29IC50 (nM) of VIP (for comparison)Reference
Peritoneal MacrophagesRat354.8 ± 21.21.90 ± 0.16[1]
Peritoneal MacrophagesMouse251.0 ± 19.21.58 ± 0.12[1]

These data indicate that while [Ac-Tyr1,D-Phe2]GRF 1-29, amide is a potent antagonist, its affinity for the VIP receptor is considerably lower than that of the endogenous ligand, VIP.

Experimental Protocols

The characterization of [Ac-Tyr1,D-Phe2]GRF 1-29, amide has relied on established in-vitro assays for receptor binding and signal transduction.

[125I]VIP Radioligand Binding Assay

This assay quantifies the ability of a compound to compete with radioactively labeled VIP for binding to its receptor.

  • Cell/Membrane Preparation: Peritoneal macrophages are harvested from rats or mice. Alternatively, plasma membranes are prepared from tissues expressing VIP receptors (e.g., pancreas, liver) through homogenization and differential centrifugation.

  • Assay Buffer: Typically a Tris-HCl buffer containing protease inhibitors, bovine serum albumin (to prevent non-specific binding), and MgCl2.

  • Incubation: A constant concentration of [125I]VIP is incubated with the cell/membrane preparation in the presence of increasing concentrations of the unlabeled competitor ([Ac-Tyr1,D-Phe2]GRF 1-29, amide).

  • Separation: The reaction is incubated to equilibrium. Bound and free radioligand are then separated, commonly by rapid filtration through glass fiber filters. The filters trap the membranes and the bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled VIP. Specific binding is calculated by subtracting non-specific from total binding. IC50 values are determined by non-linear regression analysis of the competition binding curves.

Adenylate Cyclase Activity Assay

This functional assay measures the downstream effect of VIP receptor activation or inhibition.

  • Cell Culture: Cells expressing VIP receptors (e.g., peritoneal macrophages) are cultured and prepared for the assay.

  • Stimulation: Cells are pre-incubated with the antagonist, [Ac-Tyr1,D-Phe2]GRF 1-29, amide, at various concentrations. Subsequently, a fixed concentration of VIP is added to stimulate adenylate cyclase.

  • Reaction: The stimulation is carried out in the presence of ATP (the substrate for adenylate cyclase) and a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of the newly synthesized cAMP.

  • cAMP Quantification: The reaction is stopped, and the cells are lysed. The intracellular concentration of cAMP is then measured, typically using a competitive enzyme immunoassay (EIA) or a radioimmunoassay (RIA).

  • Data Analysis: The results are expressed as the amount of cAMP produced. The ability of the antagonist to shift the dose-response curve of the agonist (VIP) to the right is indicative of competitive antagonism.

Experimental Workflow for Characterizing VIP Receptor Antagonism

Experimental_Workflow start Start: Hypothesis Peptide is a VIP Antagonist prep Prepare Cells/Membranes (e.g., Macrophages) start->prep binding_assay Radioligand Binding Assay ([125I]VIP Competition) prep->binding_assay functional_assay Adenylate Cyclase Assay (cAMP Measurement) prep->functional_assay specificity_assay Specificity Control (e.g., Isoproterenol Stimulation) prep->specificity_assay analyze_binding Analyze Binding Data (Calculate IC50) binding_assay->analyze_binding analyze_functional Analyze Functional Data (Dose-Response Shift) functional_assay->analyze_functional analyze_specificity Confirm Specificity (No effect on other pathways) specificity_assay->analyze_specificity conclusion Conclusion: [Ac-Tyr1,D-Phe2]GRF 1-29 is a Specific Competitive VIP Receptor Antagonist analyze_binding->conclusion analyze_functional->conclusion analyze_specificity->conclusion

References

A Comprehensive Technical Guide to the Biological Functions of [Ac-Tyr1,D-Phe2]GRF 1-29, Amide (Human)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) is a synthetic peptide analog of the N-terminal fragment of human Growth Hormone-Releasing Factor (GRF). While structurally derived from a key regulator of growth hormone secretion, its primary and most well-characterized biological function is as a competitive antagonist of the Vasoactive Intestinal Peptide (VIP) receptors. Additionally, it exhibits weak partial agonist activity at the Growth Hormone-Releasing Hormone (GHRH) receptor. This technical guide provides an in-depth exploration of the biological functions of this peptide, supported by quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways, to serve as a comprehensive resource for the scientific community.

Core Biological Functions and Mechanisms of Action

Vasoactive Intestinal Peptide (VIP) Receptor Antagonism

The principal biological role of [Ac-Tyr1,D-Phe2]GRF 1-29, amide is its ability to act as a competitive antagonist at VIP receptors, specifically the VPAC1 and VPAC2 subtypes.[1][2] Vasoactive Intestinal Peptide is a neuropeptide with a wide array of physiological functions, including regulation of smooth muscle tone, exocrine and endocrine secretion, and immune responses.

The antagonistic action of [Ac-Tyr1,D-Phe2]GRF 1-29, amide stems from its ability to bind to VIP receptors without eliciting a significant downstream signal, thereby blocking the binding and subsequent action of endogenous VIP. The primary signaling pathway inhibited by this antagonism is the activation of adenylyl cyclase. By preventing VIP-mediated stimulation of this enzyme, the peptide effectively reduces the intracellular accumulation of the second messenger, cyclic adenosine monophosphate (cAMP).[3]

Growth Hormone-Releasing Hormone (GHRH) Receptor Partial Agonism

As an analog of GRF(1-29), [Ac-Tyr1,D-Phe2]GRF 1-29, amide retains the ability to bind to the GHRH receptor. However, the modifications at positions 1 and 2 significantly alter its functional activity. It is characterized as a partial agonist, meaning that while it can activate the GHRH receptor to some extent, the maximal response it can elicit is substantially lower than that of the endogenous ligand, GHRH.[4] This partial agonism results in a weak stimulation of the adenylyl cyclase pathway in pituitary somatotrophs, leading to a modest increase in cAMP levels compared to the robust response induced by native GHRH.

In Vivo Effects on the Hypothalamo-Pituitary-Adrenocortical (HPA) Axis

In vivo studies in rats have demonstrated that [Ac-Tyr1,D-Phe2]GRF 1-29, amide can modulate the activity of the HPA axis, primarily through its VIP antagonist properties. Administration of the peptide has been shown to significantly lower plasma aldosterone concentrations under basal conditions, without affecting ACTH and corticosterone levels.[5] However, under conditions of cold stress, the peptide markedly depresses the stress-induced rise in ACTH, aldosterone, and corticosterone.[5] These findings suggest that endogenous VIP plays a role in the regulation of the HPA axis, particularly during stress, and that this activity can be effectively blocked by [Ac-Tyr1,D-Phe2]GRF 1-29, amide.

Quantitative Data Summary

The following table summarizes the available quantitative data for the biological activity of [Ac-Tyr1,D-Phe2]GRF 1-29, amide.

ParameterReceptor/SystemSpecies/TissueValueReference
IC50 VIP Receptor BindingRat Peritoneal Macrophages354.8 ± 21.2 nM[6]
IC50 VIP Receptor BindingMouse Peritoneal Macrophages251 ± 19.2 nM[6]
Functional Activity GHRH ReceptorRat Anterior PituitaryPartial Agonist[1]
In Vivo Effect Aldosterone Secretion (Basal)RatSignificant Reduction[5]
In Vivo Effect ACTH, Aldosterone, Corticosterone Secretion (Cold Stress)RatMarked Depression[5]

Signaling Pathways

VIP Receptor Signaling Pathway and Antagonism

Vasoactive Intestinal Peptide (VIP) exerts its effects by binding to the VPAC1 and VPAC2 receptors, which are G-protein coupled receptors (GPCRs). This binding activates the stimulatory G-protein, Gs, which in turn stimulates adenylyl cyclase to produce cAMP. [Ac-Tyr1,D-Phe2]GRF 1-29, amide competitively inhibits the binding of VIP to its receptor, thus preventing the activation of this signaling cascade.

VIP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VIP VIP VPAC_Receptor VPAC Receptor VIP->VPAC_Receptor Binds Antagonist [Ac-Tyr1,D-Phe2] GRF 1-29, amide Antagonist->VPAC_Receptor Blocks Gs_protein Gs Protein VPAC_Receptor->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates

Diagram 1. VIP Receptor Signaling Pathway and Point of Antagonism.
GHRH Receptor Signaling Pathway and Partial Agonism

Growth Hormone-Releasing Hormone (GHRH) binds to its specific GPCR on pituitary somatotrophs, activating a similar Gs-adenylyl cyclase-cAMP pathway, which ultimately leads to the synthesis and secretion of growth hormone (GH). [Ac-Tyr1,D-Phe2]GRF 1-29, amide acts as a partial agonist at this receptor, leading to a submaximal activation of the signaling cascade.

GHRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GHRH GHRH GHRH_Receptor GHRH Receptor GHRH->GHRH_Receptor Binds (Full Agonist) Partial_Agonist [Ac-Tyr1,D-Phe2] GRF 1-29, amide Partial_Agonist->GHRH_Receptor Binds (Partial Agonist) Gs_protein Gs Protein GHRH_Receptor->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates GH_Secretion Growth Hormone Synthesis & Secretion PKA->GH_Secretion Stimulates

Diagram 2. GHRH Receptor Signaling and Partial Agonism.

Detailed Experimental Protocols

Radioligand Binding Assay for VIP Receptors

This protocol describes a competitive binding assay to determine the affinity of [Ac-Tyr1,D-Phe2]GRF 1-29, amide for VIP receptors.

  • Membrane Preparation:

    • Euthanize rats and excise the pancreas.

    • Homogenize the tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).

  • Binding Assay:

    • In a 96-well plate, add in triplicate:

      • Total Binding: 50 µL of assay buffer, 50 µL of [¹²⁵I]-VIP (final concentration ~20-50 pM), and 100 µL of membrane preparation.

      • Non-specific Binding: 50 µL of 1 µM unlabeled VIP, 50 µL of [¹²⁵I]-VIP, and 100 µL of membrane preparation.

      • Competitive Binding: 50 µL of varying concentrations of [Ac-Tyr1,D-Phe2]GRF 1-29, amide, 50 µL of [¹²⁵I]-VIP, and 100 µL of membrane preparation.

    • Incubate the plate at 25°C for 60 minutes.

    • Terminate the binding by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine.

    • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value using non-linear regression analysis.

Adenylyl Cyclase Activity Assay

This protocol measures the effect of [Ac-Tyr1,D-Phe2]GRF 1-29, amide on VIP- or GHRH-stimulated adenylyl cyclase activity.

  • Assay Procedure:

    • Prepare membranes from rat pancreas (for VIP) or pituitary (for GHRH) as described in section 4.1.

    • The assay is performed in a final volume of 100 µL containing: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM ATP, a GTP-regenerating system (e.g., 10 mM creatine phosphate and 50 U/mL creatine kinase), 1 mM 3-isobutyl-1-methylxanthine (IBMX) to inhibit phosphodiesterases, and the membrane preparation.

    • For VIP antagonism studies, add varying concentrations of [Ac-Tyr1,D-Phe2]GRF 1-29, amide followed by a fixed concentration of VIP (e.g., 10 nM).

    • For GHRH partial agonism studies, add varying concentrations of [Ac-Tyr1,D-Phe2]GRF 1-29, amide alone or in the presence of GHRH.

    • Initiate the reaction by adding ATP and incubate at 30°C for 15 minutes.

    • Terminate the reaction by adding 100 µL of 0.5 M HCl and boiling for 5 minutes.

    • Centrifuge to pellet the protein and collect the supernatant.

  • cAMP Quantification:

    • Quantify the amount of cAMP in the supernatant using a commercially available cAMP radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

In Vivo Assessment of HPA Axis Hormones in Rats

This protocol outlines an in vivo experiment to assess the effects of [Ac-Tyr1,D-Phe2]GRF 1-29, amide on HPA axis hormones.

  • Animal Procedure:

    • Use adult male Wistar rats, housed under controlled conditions with a 12-hour light/dark cycle.

    • Administer a subcutaneous injection of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (e.g., 2 µg per rat) or vehicle (saline).

    • For stress studies, subject the rats to a cold stress (e.g., 4°C) for a defined period.

    • Collect blood samples via tail vein or cardiac puncture at various time points post-injection (e.g., 0, 1, 2, and 4 hours).

    • Centrifuge the blood to separate plasma and store at -20°C until analysis.

  • Hormone Analysis:

    • Measure plasma concentrations of ACTH, aldosterone, and corticosterone using specific and validated radioimmunoassay (RIA) kits.

  • Data Analysis:

    • Compare the hormone levels between the vehicle-treated and peptide-treated groups at each time point using appropriate statistical tests (e.g., t-test or ANOVA).

Conclusion

[Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) is a versatile pharmacological tool with a well-defined role as a VIP receptor antagonist and a more nuanced function as a GHRH receptor partial agonist. Its ability to selectively block VIP-mediated signaling has made it invaluable for elucidating the physiological roles of VIP in various systems, including the HPA axis. While its GHRH-related activity is weak, it underscores the importance of the N-terminal amino acids in determining the efficacy of GRF analogs. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the multifaceted biological functions of this important synthetic peptide.

References

An In-depth Technical Guide to the Synthesis and Purification of [Ac-Tyr1,D-Phe2]GRF(1-29) Amide (Human)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of the human growth hormone-releasing factor (GRF) analog, [Ac-Tyr1,D-Phe2]GRF(1-29) amide. This peptide is a potent antagonist of the vasoactive intestinal peptide (VIP) receptor. This document outlines the chemical synthesis via solid-phase peptide synthesis (SPPS), purification by reversed-phase high-performance liquid chromatography (RP-HPLC), and characterization using mass spectrometry.

Peptide Specifications

The target peptide, [Ac-Tyr1,D-Phe2]GRF(1-29) amide, is a 29-amino acid synthetic peptide with an N-terminal acetylation and a C-terminal amidation. These modifications enhance its biological activity and stability.

PropertyValue
Sequence Ac-Tyr-D-Phe-Asp-Ala-Ile-Phe-Thr-Asn-Ser-Tyr-Arg-Lys-Val-Leu-Gly-Gln-Leu-Ser-Ala-Arg-Lys-Leu-Leu-Gln-Asp-Ile-Met-Ser-Arg-NH₂
Molecular Formula C₁₅₇H₂₅₂N₄₄O₄₃S
Molecular Weight 3476.09 g/mol
Modifications N-terminal Acetylation, C-terminal Amidation
Biological Activity Vasoactive Intestinal Peptide (VIP) Antagonist

Synthesis Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS)

The synthesis of [Ac-Tyr1,D-Phe2]GRF(1-29) amide is most effectively achieved using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support resin.

Materials and Reagents
ItemSpecification
Resin Rink Amide MBHA resin (0.5-0.8 mmol/g loading)
Amino Acids Fmoc-protected amino acids with acid-labile side-chain protecting groups
Coupling Reagents HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
Activation Base DIPEA (N,N-Diisopropylethylamine)
Fmoc Deprotection 20% Piperidine in DMF (N,N-Dimethylformamide)
Washing Solvents DMF, DCM (Dichloromethane), Isopropanol
Acetylation Reagent Acetic anhydride/DIPEA in DMF
Cleavage Cocktail Reagent K: TFA (Trifluoroacetic acid) / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/v/v/v)
Precipitation Solvent Cold diethyl ether
Synthesis Workflow

The synthesis follows a cyclical process of deprotection, activation, and coupling for each amino acid in the sequence.

SPPS_Workflow cluster_cycle Synthesis Cycle Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Wash1 DMF Wash Deprotection1->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat for all 29 Amino Acids Wash2->Repeat Repeat->Deprotection1 Acetylation N-terminal Acetylation (Acetic Anhydride/DIPEA) Repeat->Acetylation Cleavage Cleavage from Resin & Side-chain Deprotection Acetylation->Cleavage Precipitation Precipitation in Cold Ether Cleavage->Precipitation Crude_Peptide Crude Peptide Precipitation->Crude_Peptide

Fig. 1: Fmoc Solid-Phase Peptide Synthesis Workflow.
Experimental Protocol

  • Resin Preparation: Swell the Rink Amide resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF.

  • First Amino Acid Coupling: Couple the first C-terminal amino acid (Fmoc-Arg(Pbf)-OH) to the deprotected resin using HBTU/HOBt and DIPEA in DMF. Allow the reaction to proceed for 2 hours. Monitor the coupling reaction using a Kaiser test.

  • Chain Elongation: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the sequence. Double coupling may be necessary for sterically hindered amino acids or during difficult sequences to ensure complete reaction.

  • N-terminal Acetylation: After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, acetylate the free N-terminus by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

  • Cleavage and Deprotection: Wash the fully assembled peptide-resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail (Reagent K) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups. The use of scavengers like phenol, thioanisole, and EDT is crucial to prevent side reactions with sensitive residues such as Arg, Tyr, and Met.

  • Precipitation and Collection: Filter the cleavage mixture to remove the resin beads. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether twice. Dry the crude peptide under vacuum.

Purification Protocol: Reversed-Phase HPLC

The crude synthetic peptide is purified using preparative reversed-phase high-performance liquid chromatography (RP-HPLC) to isolate the target peptide from impurities generated during synthesis.

Materials and Equipment
ItemSpecification
HPLC System Preparative HPLC system with a gradient pump and UV detector
Column C18 silica column (e.g., 10 µm particle size, 250 x 21.2 mm)
Mobile Phase A 0.1% TFA in deionized water
Mobile Phase B 0.1% TFA in acetonitrile
Detection Wavelength 220 nm

Purification Workflow

HPLC_Purification_Workflow Crude_Peptide Crude Peptide Dissolution Dissolve in Mobile Phase A Crude_Peptide->Dissolution Injection Inject onto Preparative HPLC Dissolution->Injection Gradient_Elution Gradient Elution (Increasing %B) Injection->Gradient_Elution Fraction_Collection Collect Fractions Based on UV Signal Gradient_Elution->Fraction_Collection Purity_Analysis Analyze Fractions by Analytical HPLC Fraction_Collection->Purity_Analysis Pooling Pool Pure Fractions (>95% Purity) Purity_Analysis->Pooling Lyophilization Lyophilize to Obtain Pure Peptide Powder Pooling->Lyophilization Pure_Peptide Pure Peptide Lyophilization->Pure_Peptide

Fig. 2: RP-HPLC Purification Workflow.
Experimental Protocol

  • Sample Preparation: Dissolve the crude peptide in Mobile Phase A. If solubility is an issue, a small amount of acetonitrile or acetic acid can be added.

  • Method Development (Analytical Scale): Optimize the separation on an analytical C18 column using a scouting gradient (e.g., 5-95% B over 30 minutes) to determine the retention time of the target peptide.

  • Preparative Purification: Scale up the optimized method to the preparative column. A typical gradient for purification is a linear gradient of 20-50% Mobile Phase B over 60 minutes at a flow rate of 15-20 mL/min.

  • Fraction Collection: Collect fractions corresponding to the main peptide peak detected at 220 nm.

  • Purity Analysis: Analyze the purity of each collected fraction using analytical RP-HPLC.

  • Pooling and Lyophilization: Pool the fractions with a purity of ≥95%. Freeze-dry the pooled fractions to obtain the final purified peptide as a white, fluffy powder.

ParameterAnalytical HPLCPreparative HPLC
Column C18, 5 µm, 250 x 4.6 mmC18, 10 µm, 250 x 21.2 mm
Flow Rate 1.0 mL/min18 mL/min
Gradient 20-50% B over 30 min20-50% B over 60 min
Detection 220 nm220 nm

Characterization

The identity and purity of the final product are confirmed by analytical RP-HPLC and mass spectrometry.

Analytical RP-HPLC

The purity of the final peptide is determined by analytical RP-HPLC using the conditions established during method development. The chromatogram should show a single major peak corresponding to the target peptide.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the purified peptide.

ParameterValue
Expected Monoisotopic Mass 3473.8 g/mol
Expected Average Mass 3476.09 g/mol
Observed Mass Should be within ± 0.5 Da of the expected mass

Logical Relationship of Characterization Methods

Characterization_Logic Purified_Peptide Purified Lyophilized Peptide Analytical_HPLC Analytical RP-HPLC Purified_Peptide->Analytical_HPLC Mass_Spectrometry Mass Spectrometry (ESI-MS) Purified_Peptide->Mass_Spectrometry Purity_Assessment Purity Assessment (>95%) Analytical_HPLC->Purity_Assessment Identity_Confirmation Identity Confirmation (Correct Molecular Weight) Mass_Spectrometry->Identity_Confirmation Final_Product Final Characterized Product Purity_Assessment->Final_Product Identity_Confirmation->Final_Product

Fig. 3: Logical Flow of Peptide Characterization.

Expected Yield and Purity

ParameterExpected Value
Crude Peptide Yield 60-80% (based on initial resin loading)
Purified Peptide Yield 15-30% (overall yield)
Final Purity ≥95% (by analytical RP-HPLC)

Conclusion

This technical guide provides a detailed methodology for the synthesis, purification, and characterization of [Ac-Tyr1,D-Phe2]GRF(1-29) amide. Adherence to these protocols should enable researchers and drug development professionals to produce this important VIP antagonist with high purity for in vitro and in vivo studies. The combination of Fmoc-SPPS and RP-HPLC is a robust and reliable approach for obtaining high-quality synthetic peptides.

An In-depth Technical Guide on the Physicochemical Properties of [Ac-Tyr1,D-Phe2]GRF 1-29, Amide (Human)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) is a synthetic analogue of the N-terminal fragment of human growth hormone-releasing factor (GRF). Strategic modifications, including N-terminal acetylation of Tyrosine at position 1 and the substitution of L-Alanine with D-Phenylalanine at position 2, confer this peptide with potent vasoactive intestinal peptide (VIP) receptor antagonist properties.[1][2][3] This technical guide provides a comprehensive overview of the core physicochemical properties of this peptide, detailed experimental protocols for its characterization, and a visualization of its mechanism of action. The information presented herein is intended to support researchers, scientists, and drug development professionals in their studies and applications of this important research compound.

Physicochemical Properties

A summary of the key physicochemical properties of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) is presented in the table below. These properties are fundamental to understanding the peptide's behavior in various experimental and physiological environments.

PropertyValueReference
Molecular Formula C₁₅₇H₂₅₂N₄₄O₄₃S[2]
Molecular Weight 3476.09 g/mol [2]
Amino Acid Sequence Ac-Tyr-D-Phe-Asp-Ala-Ile-Phe-Thr-Asn-Ser-Tyr-Arg-Lys-Val-Leu-Gly-Gln-Leu-Ser-Ala-Arg-Lys-Leu-Leu-Gln-Asp-Ile-Met-Ser-Arg-NH₂
CAS Number 93965-89-0[4]
Appearance White lyophilized powder
Solubility Soluble to 2 mg/mL in water[4]
Storage Desiccate at -20°C[4]
Theoretical Isoelectric Point (pI) 10.25 (Calculated)

Biological Activity

[Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) is a well-characterized antagonist of the vasoactive intestinal peptide (VIP) receptors, specifically VPAC1 and VPAC2.[1][5] By binding to these receptors, it competitively inhibits the signaling cascade initiated by VIP. This antagonism blocks the VIP- and GRF-induced activation of adenylyl cyclase, thereby preventing the subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[1]

Signaling Pathway

The antagonistic action of [Ac-Tyr1,D-Phe2]GRF 1-29, amide on the VIP signaling pathway is depicted below.

VIP_Antagonist_Pathway VPAC_receptor VPAC Receptor G_protein G Protein (Gs) VPAC_receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP AC->ATP Converts VIP VIP (Agonist) VIP->VPAC_receptor Binds & Activates Antagonist [Ac-Tyr1,D-Phe2]GRF 1-29 (Antagonist) Antagonist->VPAC_receptor Binds & Blocks cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., muscle relaxation, secretion) PKA->Cellular_Response Phosphorylates Targets SPPS_Workflow start Start: Rink Amide Resin deprotection Fmoc Deprotection (Piperidine in DMF) start->deprotection coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA in DMF) deprotection->coupling Repeat 28 times wash Wash (DMF and DCM) coupling->wash wash->deprotection acetylation N-terminal Acetylation (Acetic Anhydride, DIPEA) wash->acetylation After final coupling cleavage Cleavage from Resin and Side-Chain Deprotection (TFA cocktail) acetylation->cleavage precipitation Precipitation and Washing (Cold Diethyl Ether) cleavage->precipitation purification Purification (Preparative RP-HPLC) precipitation->purification lyophilization Lyophilization purification->lyophilization analysis Analysis (Analytical RP-HPLC, Mass Spectrometry) lyophilization->analysis end Final Product: Lyophilized Peptide analysis->end

References

Methodological & Application

Application Notes and Protocols for [Ac-Tyr1,D-Phe2]GRF 1-29, Amide (Human) in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) is a synthetic analog of the N-terminal fragment of human Growth Hormone-Releasing Factor (GRF).[1] Structurally, it incorporates an acetylation at the N-terminus and a D-phenylalanine substitution at position 2. While related to GRF, this particular modification confers potent antagonistic activity at Vasoactive Intestinal Peptide (VIP) receptors, specifically VPAC1 and VPAC2.[2][3] Therefore, it is crucial for researchers to recognize its dual modality: as a tool to study the GHRH receptor (GHRH-R) pathway, potentially as a weak partial agonist or antagonist, and more prominently as a selective VIP receptor antagonist.[4][5]

These application notes provide detailed protocols for the preparation and use of [Ac-Tyr1,D-Phe2]GRF 1-29, amide in cell culture experiments designed to investigate its effects on GHRH and VIP receptor signaling pathways.

Data Presentation

Table 1: Biological Activity and Recommended Concentrations
ParameterValueCell SystemReference
VIP Receptor Antagonism
Effective Concentration100 nMRat parasympathetic neurons[2]
GHRH Receptor Interaction
GHRH ED50 (for reference)2.2 x 10-10 M (GH release)Rat anterior pituitary cells[6]
GHRH ED50 (for reference)4.3 x 10-11 M (cAMP reporter)pGHRHr/SEAP/293 cells[6]
General Working Concentration 0.01 nM to 100 nMPituitary cells[7]

Signaling Pathways

[Ac-Tyr1,D-Phe2]GRF 1-29, amide primarily acts as an antagonist at VIP receptors (VPAC1 and VPAC2), thereby inhibiting the downstream signaling cascades initiated by VIP. Both VIP and GHRH receptors are G-protein coupled receptors (GPCRs) that predominantly couple to Gs alpha subunits, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[4][6]

G_Protein_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm peptide [Ac-Tyr1,D-Phe2]GRF 1-29 (VIP Antagonist) receptor VPAC1/VPAC2 Receptor peptide->receptor Blocks VIP Binding g_protein Gs Protein receptor->g_protein Activation Blocked ac Adenylyl Cyclase g_protein->ac Activation Blocked camp cAMP ac->camp Conversion Blocked atp ATP pka Protein Kinase A (PKA) camp->pka Activation Blocked creb CREB pka->creb Phosphorylation Blocked cellular_response Cellular Response (e.g., Gene Transcription, Hormone Secretion) creb->cellular_response Regulation Blocked GH_Secretion_Workflow plate_cells Plate Pituitary Cells starve_cells Wash and Starve Cells (Serum-free medium, 1-2h) plate_cells->starve_cells treatment Treat with Peptide (Agonist or Antagonist Protocol) starve_cells->treatment incubation Incubate (37°C, 1-4h) treatment->incubation collect_supernatant Collect Supernatant incubation->collect_supernatant elisa Quantify GH via ELISA collect_supernatant->elisa data_analysis Data Analysis (Dose-Response Curve) elisa->data_analysis cAMP_Assay_Workflow plate_cells Plate Transfected Cells (e.g., HEK293-VPAC1) pre_treat Pre-treat with PDE Inhibitor (e.g., IBMX) plate_cells->pre_treat treatment Add Peptide and/or Agonist (GHRH or VIP) pre_treat->treatment incubation Incubate (37°C, 30 min) treatment->incubation lysis_detection Lyse Cells & Detect cAMP (e.g., HTRF, ELISA) incubation->lysis_detection data_analysis Data Analysis (IC50/EC50 Determination) lysis_detection->data_analysis

References

Application Notes and Protocols for [Ac-Tyr1,D-Phe2]GRF 1-29, Amide (Human)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidance on the dissolution, storage, and handling of the synthetic peptide [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human), a potent Vasoactive Intestinal Peptide (VIP) receptor antagonist. Adherence to these protocols is crucial for maintaining the peptide's stability and ensuring accurate and reproducible experimental outcomes.

Physicochemical Properties and Storage Recommendations

Proper handling and storage are paramount to preserving the biological activity of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human).

PropertyRecommendation
Form Lyophilized powder
Solubility Soluble in water up to 2 mg/mL.[1] For cell culture applications, reconstitution in a small volume of dimethyl sulfoxide (DMSO) followed by dilution in sterile buffer or media is a common practice.[2]
Long-Term Storage (Lyophilized) Store desiccated at -20°C.[1] Under these conditions, the peptide should remain stable for several years.
Short-Term Storage (Solution) For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or -80°C is advisable to minimize chemical degradation.[3] It is recommended to prepare fresh solutions for experiments whenever possible.
Solution pH The peptide is most stable in a pH range of 4-5.[3]
Handling Before opening, allow the vial to equilibrate to room temperature for at least 20-30 minutes to prevent condensation.[2] Use sterile, low-protein binding polypropylene tubes for reconstitution and storage of solutions.
Freeze-Thaw Cycles Avoid repeated freeze-thaw cycles. It is highly recommended to aliquot the stock solution into single-use volumes.[2]

Quantitative Stability Data (Analog Comparison)

TemperatureDuration of Stability
4°C At least 36 days
25°C At least 28 days
37°C At least 10 days

Note: This data is for a different, albeit structurally related, GRF analog and should be considered as an estimation for [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human). The D-amino acid substitution at position 2 in [Ac-Tyr1,D-Phe2]GRF 1-29, amide enhances its stability against enzymatic degradation, particularly by dipeptidylpeptidase IV (DPP-IV).[3]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized Peptide

This protocol outlines the procedure for dissolving the lyophilized peptide to create a concentrated stock solution.

Materials:

  • Lyophilized [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human)

  • Sterile, high-purity water or a suitable buffer (e.g., sterile Phosphate-Buffered Saline, PBS)

  • Dimethyl sulfoxide (DMSO), if required for the experimental application

  • Sterile, low-protein binding polypropylene tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Equilibration: Allow the vial of lyophilized peptide to reach room temperature for 20-30 minutes before opening.[2]

  • Solvent Selection:

    • For aqueous solutions, use sterile water or a buffer of your choice.

    • For cell-based assays where aqueous solubility may be limited, initially dissolve the peptide in a minimal amount of DMSO and then dilute with the appropriate sterile medium or buffer.[2]

  • Reconstitution: a. Briefly centrifuge the vial to ensure all the powder is at the bottom. b. Carefully open the vial and add the calculated volume of the chosen solvent to achieve the desired stock solution concentration (e.g., 1 mg/mL or 1 mM). c. Gently vortex or pipette up and down to ensure the peptide is completely dissolved. Avoid vigorous shaking.

  • Aliquoting and Storage: a. Once fully dissolved, dispense the stock solution into single-use aliquots in sterile, low-protein binding polypropylene tubes.[2] b. Store the aliquots at -20°C or -80°C for long-term storage.

G cluster_prep Preparation cluster_storage Storage Lyophilized Peptide Lyophilized Peptide Equilibrate Equilibrate Lyophilized Peptide->Equilibrate Reconstitute Reconstitute Equilibrate->Reconstitute Solvent Solvent Solvent->Reconstitute Aliquot Aliquot Reconstitute->Aliquot Store Store Aliquot->Store -20°C / -80°C

Caption: Workflow for Peptide Reconstitution and Storage.

Protocol 2: In Vitro VIP Antagonist Bioassay (Competitive Binding)

This protocol describes a general procedure to assess the VIP antagonist activity of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) by measuring its ability to compete with a labeled VIP ligand for receptor binding.

Materials:

  • Cells or membrane preparations expressing the target VIP receptor (e.g., VPAC1 or VPAC2)

  • Labeled VIP ligand (e.g., [125I]-VIP)

  • Binding buffer (e.g., Tris-HCl buffer with BSA and protease inhibitors)

  • [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) stock solution

  • Unlabeled VIP (for determining non-specific binding)

  • Multi-well plates (e.g., 96-well)

  • Filtration apparatus and glass fiber filters

  • Gamma counter

Procedure:

  • Preparation: Prepare serial dilutions of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) in binding buffer.

  • Assay Setup: In a multi-well plate, add the following to each well:

    • Binding buffer

    • Cells or membrane preparation

    • Labeled VIP ligand at a fixed concentration

    • Either:

      • Varying concentrations of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) (for competition curve)

      • A high concentration of unlabeled VIP (for non-specific binding)

      • Buffer only (for total binding)

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Separation: Rapidly separate bound from free ligand by vacuum filtration through glass fiber filters. Wash the filters with ice-cold binding buffer.

  • Quantification: Measure the radioactivity on the filters using a gamma counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) to determine the IC50 value.

G cluster_assay Competitive Binding Assay Prepare Reagents Prepare Reagents Incubate Incubate Prepare Reagents->Incubate Add cells, labeled ligand, and competitor Separate Separate Incubate->Separate Filtration Quantify Quantify Separate->Quantify Gamma Counting Analyze Analyze Quantify->Analyze Calculate IC50

Caption: Workflow for a Competitive Binding Assay.

Protocol 3: cAMP Accumulation Assay

This protocol outlines a method to determine the effect of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) on VIP-induced cyclic AMP (cAMP) accumulation in cells expressing VIP receptors.

Materials:

  • Cells expressing the target VIP receptor

  • Cell culture medium

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • VIP

  • [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) stock solution

  • Cell lysis buffer

  • cAMP assay kit (e.g., ELISA or HTRF-based)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate and allow them to attach overnight.

  • Pre-treatment: Pre-incubate the cells with the phosphodiesterase inhibitor in serum-free medium for a short period.

  • Antagonist Treatment: Add varying concentrations of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) to the wells and incubate for a defined time.

  • Agonist Stimulation: Add a fixed concentration of VIP to the wells to stimulate cAMP production and incubate.

  • Cell Lysis: Terminate the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • cAMP Measurement: Determine the intracellular cAMP concentration using the chosen assay kit.

  • Data Analysis: Plot the cAMP concentration against the concentration of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) to evaluate its inhibitory effect on VIP-stimulated cAMP production.

Signaling Pathway

[Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) acts as an antagonist at VIP receptors, primarily VPAC1 and VPAC2. These are G-protein coupled receptors (GPCRs) that, upon activation by VIP, typically couple to Gαs to activate adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent activation of Protein Kinase A (PKA). By competitively binding to these receptors, [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) blocks this signaling cascade.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol VPAC_R VPAC Receptor G_protein Gαs VPAC_R->G_protein AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Activates PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Cellular_Response Cellular Response CREB->Cellular_Response VIP VIP VIP->VPAC_R Antagonist [Ac-Tyr1,D-Phe2]GRF 1-29 Antagonist->VPAC_R Blocks

Caption: Antagonistic Action on the VIP Signaling Pathway.

References

Application Notes: In Vivo Administration of [Ac-Tyr1,D-Phe2]GRF 1-29, Amide (Human) in Rats

Author: BenchChem Technical Support Team. Date: December 2025

1. Introduction and Primary Function

[Ac-Tyr1,D-Phe2]GRF 1-29, amide is a synthetic analog of human Growth Hormone-Releasing Factor (GRF). However, extensive research has demonstrated that its primary mechanism of action in biological systems is not as a GRF agonist, but as a potent and specific antagonist of the Vasoactive Intestinal Peptide (VIP) receptors (VPAC1 and VPAC2).[1][2][3][4] While structurally derived from GRF, its modifications, particularly the D-Phe2 substitution, confer high affinity for VIP receptors, allowing it to block the downstream signaling pathways normally initiated by endogenous VIP.[4]

Therefore, these application notes focus on its use as a VIP antagonist in rat models to probe the physiological roles of VIP, including its involvement in the regulation of the hypothalamo-pituitary-adrenocortical (HPA) axis and neuronal function.[1][5] It is crucial to note that this compound has been shown to be ineffective at suppressing spontaneous, pulsatile growth hormone (GH) release in rats, a key distinction from true GRF antagonists.[6]

2. Applications in Rat Models

  • Neuroendocrinology: Investigating the role of endogenous VIP in the stress response and the regulation of the HPA axis. Studies have shown it can depress the adrenocortical response to cold stress.[5]

  • Hormone Regulation: Used to study the tonic and stimulated secretion of hormones such as aldosterone.[5][7]

  • Neuroscience: Employed as a pharmacological tool to block VIP receptors in the central nervous system, including the spinal cord and hippocampus, to elucidate the role of VIP in nociception and synaptic transmission.[1][8][9]

Experimental Protocols

Protocol 1: Reconstitution and Preparation of the Peptide

This protocol outlines the standard procedure for preparing [Ac-Tyr1,D-Phe2]GRF 1-29, amide for in vivo administration.

  • Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for 20-30 minutes to prevent moisture condensation.

  • Reconstitution:

    • Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.

    • Reconstitute the peptide in sterile, pyrogen-free, physiological saline (0.9% NaCl) or a suitable sterile buffer. For a typical in vivo study, a stock concentration of 100 µg/mL to 1 mg/mL is common.

    • Example: To create a 200 µg/mL stock solution from 1 mg of peptide, add 5 mL of sterile saline.

    • Gently swirl or pipette up and down to dissolve the peptide completely. Avoid vigorous shaking.

  • Dilution to Working Concentration: Based on the desired dosage (e.g., µg/kg body weight), dilute the stock solution with sterile saline to a volume suitable for injection (typically 100-500 µL for a rat).

  • Storage:

    • For immediate use, keep the reconstituted solution on ice.

    • For long-term storage, it is recommended to aliquot the stock solution into sterile, low-protein binding polypropylene tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[10]

Protocol 2: Subcutaneous Administration to Investigate HPA Axis Function

This protocol is based on methodologies used to study the effects of the VIP antagonist on hormone levels in conscious rats.[5]

  • Animal Model:

    • Species: Wistar rats or Sprague-Dawley rats.

    • Acclimatize animals to the housing facility for at least one week before the experiment.

    • Handle animals daily for several days prior to the experiment to minimize handling stress.

  • Peptide Administration:

    • Weigh the rat to calculate the precise dose. A reported effective dose is a 2 µg bolus injection per rat.[5]

    • Draw the calculated volume of the prepared peptide solution into a sterile syringe (e.g., a 1 mL tuberculin syringe with a 25-27 gauge needle).

    • Gently restrain the rat. Lift the skin on the back, just behind the neck, to form a tent.

    • Insert the needle into the base of the skin tent, parallel to the body, and inject the solution subcutaneously.

  • Blood Sampling:

    • Blood samples can be collected via a tail vein, saphenous vein, or an indwelling catheter at specified time points post-injection (e.g., 1, 2, and 4 hours).[5]

    • Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Sample Processing and Analysis:

    • Centrifuge the blood samples to separate plasma.

    • Store plasma at -80°C until analysis.

    • Measure hormone concentrations (e.g., Aldosterone, Corticosterone, ACTH) using specific Radioimmunoassay (RIA) or ELISA kits.

Data Presentation: Summary of In Vivo Effects

Table 1: Effects of [Ac-Tyr1,D-Phe2]GRF 1-29, Amide on Hormone Levels in Rats

ParameterAnimal ModelAdministration RouteDosageObserved EffectCitation
Plasma AldosteroneNormal Wistar ratsSubcutaneous2 µg / ratStrikingly lowered plasma concentration.[5]
Plasma ACTH & CorticosteroneNormal Wistar ratsSubcutaneous2 µg / ratNo significant effect under basal conditions.[5]
HPA Axis Response to Cold StressWistar ratsSubcutaneous2 µg / ratMarked depression of ACTH, Aldosterone, and Corticosterone response.[5]
Spontaneous Growth Hormone (GH) ReleaseImmature male ratsIntravenous400 µg / kgFailed to suppress spontaneous GH release.[6]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_admin Phase 2: In Vivo Administration cluster_sample Phase 3: Sample Collection & Processing cluster_analysis Phase 4: Analysis P1 Reconstitute Peptide (Sterile Saline) P2 Calculate Dose (µg/kg body weight) P1->P2 A2 Administer Peptide (e.g., Subcutaneous Injection) P2->A2 A1 Animal Acclimatization & Handling A1->A2 S1 Collect Blood Samples (Timed Intervals) A2->S1 S2 Separate Plasma (Centrifugation) S1->S2 S3 Store Plasma at -80°C S2->S3 AN1 Hormone Quantification (ELISA / RIA) S3->AN1 AN2 Statistical Analysis & Data Interpretation AN1->AN2

Signaling Pathway Diagram

G

References

Application Notes and Protocols for Studying Growth Hormone Secretion using [Ac-Tyr1,D-Phe2]GRF 1-29, Amide (Human)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) is a synthetic analog of the N-terminal fragment of human Growth Hormone-Releasing Hormone (GHRH). This modified peptide is a valuable tool for researchers studying the regulation of growth hormone (GH) secretion from the anterior pituitary gland. Its structural modifications, including the acetylation of the N-terminus and the substitution of L-Phenylalanine at position 2 with its D-isomer, confer altered biological activity compared to the native peptide. Notably, this analog has been characterized as a partial agonist at the GHRH receptor, meaning it binds to the receptor and elicits a submaximal response compared to the full agonist, native GHRH.[1][2] This property makes it particularly useful for investigating the nuances of GHRH receptor signaling and for studies where a more sustained, lower-level stimulation of the GH axis is desired.

These application notes provide a comprehensive overview of the use of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) in both in vitro and in vivo experimental settings to study growth hormone secretion. Detailed protocols and data presentation are included to facilitate experimental design and interpretation.

Mechanism of Action and Signaling Pathway

[Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) exerts its effects by binding to the GHRH receptor (GHRH-R), a G-protein coupled receptor (GPCR) located on the surface of somatotroph cells in the anterior pituitary. While it also exhibits antagonist activity at the Vasoactive Intestinal Peptide (VIP) receptor, its primary role in the context of growth hormone secretion is through the GHRH-R.[3][4][5]

Upon binding, the analog induces a conformational change in the GHRH-R, leading to the activation of the adenylyl cyclase signaling cascade. This results in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Subsequently, cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets, ultimately leading to the transcription of the GH gene and the synthesis and secretion of growth hormone. As a partial agonist, the activation of this pathway by [Ac-Tyr1,D-Phe2]GRF 1-29, amide is less robust than that induced by native GHRH.

GHRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ac-Tyr1,D-Phe2_GRF [Ac-Tyr1,D-Phe2]GRF 1-29 GHRH_R GHRH Receptor Ac-Tyr1,D-Phe2_GRF->GHRH_R Binds (Partial Agonist) AC Adenylyl Cyclase GHRH_R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB (Transcription Factor) PKA->CREB Phosphorylates GH_Gene Growth Hormone Gene Transcription CREB->GH_Gene Promotes GH_Secretion Growth Hormone Secretion GH_Gene->GH_Secretion Leads to

Caption: GHRH analog signaling pathway for GH secretion.

Data Presentation

The following tables summarize the partial agonist activity of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) in relation to its interaction with the GHRH receptor system. Due to the limited availability of direct quantitative data on GH release for this specific analog, the table focuses on its described effect on adenylate cyclase, the primary second messenger in GHRH signaling.

Parameter[Ac-Tyr1,D-Phe2]GRF 1-29, amide (human)Native GHRH (1-29)NH₂ (for comparison)Reference
Receptor Interaction GHRH Receptor Partial AgonistGHRH Receptor Full Agonist[1][2]
Effect on Adenylate Cyclase Submaximal activationMaximal activation[1][2]

Experimental Protocols

In Vitro: Growth Hormone Secretion from Primary Rat Pituitary Cells

This protocol describes a static culture system to assess the ability of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) to stimulate GH secretion from primary rat anterior pituitary cells.

Materials:

  • Sprague-Dawley rats (150-200g)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Horse Serum

  • Penicillin-Streptomycin solution

  • Collagenase Type I

  • DNase I

  • Hanks' Balanced Salt Solution (HBSS)

  • [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human)

  • GHRH(1-29)NH₂ (as a positive control)

  • Somatostatin (as a negative control)

  • 96-well culture plates

  • Growth Hormone ELISA kit (rat)

Procedure:

  • Pituitary Gland Dissection and Cell Dispersion:

    • Euthanize rats according to institutional guidelines.

    • Under sterile conditions, dissect the anterior pituitary glands and place them in ice-cold HBSS.

    • Mince the tissue into small fragments.

    • Digest the tissue with collagenase and DNase I in HBSS at 37°C for 60-90 minutes with gentle agitation.

    • Disperse the cells by gentle trituration and filter through a 70 µm cell strainer.

    • Wash the cells with DMEM containing 10% FBS and resuspend in culture medium (DMEM with 10% horse serum, 2.5% FBS, and 1% penicillin-streptomycin).

  • Cell Culture and Treatment:

    • Plate the dispersed cells in 96-well plates at a density of 2-3 x 10⁵ cells per well and incubate at 37°C in a humidified 5% CO₂ atmosphere for 48-72 hours to allow for attachment.

    • After the incubation period, wash the cells twice with serum-free DMEM.

    • Pre-incubate the cells in serum-free DMEM for 1-2 hours.

    • Prepare a dose-response range of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) (e.g., 10⁻¹¹ to 10⁻⁷ M) and GHRH(1-29)NH₂ (e.g., 10⁻¹¹ to 10⁻⁷ M) in serum-free DMEM. Include a vehicle control (serum-free DMEM alone) and a negative control (e.g., 10⁻⁷ M Somatostatin).

    • Aspirate the pre-incubation medium and add 200 µL of the respective treatment solutions to each well.

    • Incubate for 3-4 hours at 37°C.

  • Sample Collection and Analysis:

    • Collect the supernatant from each well and store at -20°C until analysis.

    • Quantify the concentration of GH in the supernatants using a rat GH ELISA kit according to the manufacturer's instructions.

    • Normalize the GH concentration to the number of cells or total protein content per well.

In_Vitro_Workflow cluster_prep Cell Preparation cluster_culture Cell Culture & Treatment cluster_analysis Analysis Dissection Anterior Pituitary Dissection Dispersion Enzymatic Cell Dispersion Dissection->Dispersion Plating Cell Plating (96-well plate) Dispersion->Plating Incubation Incubation (48-72h) Plating->Incubation Treatment Treatment with [Ac-Tyr1,D-Phe2]GRF 1-29 Incubation->Treatment Collection Supernatant Collection Treatment->Collection ELISA GH ELISA Collection->ELISA Data Data Analysis (Dose-Response Curve) ELISA->Data

Caption: In vitro workflow for GH secretion assay.

In Vivo: Assessment of Growth Hormone Secretion in Rats

This protocol outlines a procedure to evaluate the in vivo effect of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) on circulating GH levels in rats.

Materials:

  • Male Sprague-Dawley rats (250-300g) with indwelling jugular vein catheters

  • [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human)

  • GHRH(1-29)NH₂ (as a positive control)

  • Sterile saline solution (0.9% NaCl)

  • Blood collection tubes (containing EDTA)

  • Centrifuge

  • Growth Hormone ELISA kit (rat)

Procedure:

  • Animal Preparation and Acclimation:

    • House rats individually and allow them to acclimate to the experimental conditions for at least 48 hours.

    • Ensure rats have free access to food and water.

    • On the day of the experiment, connect the jugular vein catheter to a syringe for blood sampling. Allow the animals to stabilize for at least 60 minutes.

  • Peptide Administration and Blood Sampling:

    • Prepare sterile solutions of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) and GHRH(1-29)NH₂ in saline at the desired concentrations. A vehicle control group receiving only saline should be included.

    • Take a baseline blood sample (t= -15 min and t=0 min).

    • Administer a bolus intravenous (IV) injection of the test compound or vehicle.

    • Collect blood samples at regular intervals (e.g., 5, 15, 30, 45, and 60 minutes) post-injection.

    • Keep the collected blood samples on ice.

  • Plasma Preparation and Analysis:

    • Centrifuge the blood samples at 3000 rpm for 15 minutes at 4°C to separate the plasma.

    • Collect the plasma and store it at -80°C until analysis.

    • Measure the concentration of GH in the plasma samples using a rat GH ELISA kit.

  • Data Analysis:

    • Plot the mean plasma GH concentrations over time for each treatment group.

    • Calculate the area under the curve (AUC) for the GH response for each animal.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the effects of the different treatments.

In_Vivo_Workflow cluster_prep Animal Preparation cluster_exp Experiment cluster_analysis Analysis Catheterization Jugular Vein Catheterization Acclimation Acclimation Catheterization->Acclimation Baseline Baseline Blood Sampling Acclimation->Baseline Injection IV Injection of [Ac-Tyr1,D-Phe2]GRF 1-29 Baseline->Injection Sampling Timed Blood Sampling Injection->Sampling Plasma Plasma Separation Sampling->Plasma ELISA GH ELISA Plasma->ELISA Data Data Analysis (Time-course & AUC) ELISA->Data

Caption: In vivo workflow for GH secretion study.

Conclusion

[Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) serves as a specialized tool for investigating the complexities of growth hormone secretion. Its nature as a partial agonist allows for the exploration of GHRH receptor signaling in a manner distinct from that of full agonists. The provided protocols offer a framework for conducting robust in vitro and in vivo studies to characterize its effects. Researchers are encouraged to optimize these protocols for their specific experimental needs and to perform comprehensive dose-response analyses to fully elucidate the bioactivity of this interesting GHRH analog.

References

Application Notes: [Ac-Tyr1,D-Phe2]GRF 1-29, Amide (Human) in Neuroendocrine Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

[Ac-Tyr1,D-Phe2]GRF 1-29, amide is a synthetic analog of human Growth Hormone-Releasing Factor (GRF) fragment 1-29. This peptide has been modified with an acetylation at the N-terminus (Tyrosine-1) and the substitution of L-Phenylalanine at position 2 with its D-isomer, D-Phenylalanine. These modifications confer distinct biological activities, making it a valuable tool in neuroendocrine research. Primarily, it functions as a potent antagonist of the Vasoactive Intestinal Peptide (VIP) receptor, while exhibiting only weak partial agonist activity at the GRF receptor. This dual characteristic allows researchers to investigate the distinct and overlapping roles of VIP and GRF signaling pathways in various physiological processes, including hormone secretion and cell proliferation.

Physicochemical Properties

PropertyValue
Full Name [Acetyl-Tyrosine-1, D-Phenylalanine-2]Growth Hormone-Releasing Factor 1-29, amide (human)
Sequence Ac-Tyr-D-Phe-Ala-Ile-Phe-Thr-Ser-Tyr-Arg-Lys-Val-Leu-Gly-Gln-Leu-Ser-Ala-Arg-Lys-Leu-Leu-Gln-Asp-Ile-Met-Ser-Arg-NH2
Molecular Formula C154H255N45O41S
Molecular Weight 3476.08 g/mol
Appearance White lyophilized powder
Solubility Soluble in water

Biological Activity

The primary application of [Ac-Tyr1,D-Phe2]GRF 1-29, amide stems from its selective antagonism of VIP receptors. It has been shown to competitively inhibit the binding of VIP to its receptors and consequently block VIP-mediated downstream signaling, such as the activation of adenylate cyclase.

Conversely, its interaction with the GRF receptor is characterized as weak partial agonism. It does not effectively block the action of endogenous GRF but can weakly stimulate the GRF receptor in the absence of the native ligand. This makes it a useful control peptide to differentiate between VIP and GRF-mediated effects in tissues where both receptors are expressed, such as the pituitary gland and the pancreas.

Quantitative Data on Biological Activity

The following table summarizes the key quantitative parameters of [Ac-Tyr1,D-Phe2]GRF 1-29, amide's biological activity from in vitro studies.

ParameterReceptorCell/Tissue TypeValueReference
Ki (Inhibition constant) VIP ReceptorRat Pancreatic Plasma Membranes1.6 µM(Waelbroeck et al., 1985)
Activity GRF ReceptorRat Anterior PituitaryWeak Partial Agonist(Waelbroeck et al., 1985)
Effect Adenylate CyclaseRat Pancreatic Plasma MembranesSelective inhibition of VIP- and GRF-stimulated activity[1][2](Waelbroeck et al., 1985)

Signaling Pathways

[Ac-Tyr1,D-Phe2]GRF 1-29, amide primarily interferes with the canonical G-protein coupled receptor (GPCR) signaling pathways activated by VIP. Both VIP and GRF receptors are typically coupled to the Gs alpha subunit of the heterotrimeric G-protein. Activation of these receptors leads to the stimulation of adenylate cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger to activate Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response, such as hormone secretion or gene transcription. [Ac-Tyr1,D-Phe2]GRF 1-29, amide blocks this cascade when initiated by VIP.

VIP_Signaling_Pathway cluster_membrane Cell Membrane VIP_Receptor VIP Receptor (VPAC) G_Protein Gs Protein VIP_Receptor->G_Protein activates AC Adenylate Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts VIP VIP VIP->VIP_Receptor binds Antagonist [Ac-Tyr1,D-Phe2]GRF 1-29 Antagonist->VIP_Receptor blocks ATP ATP PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., Hormone Secretion) PKA->Cellular_Response phosphorylates targets leading to Binding_Assay_Workflow cluster_prep Preparation cluster_reaction Binding Reaction cluster_analysis Analysis A Prepare dilutions of [Ac-Tyr1,D-Phe2]GRF 1-29 B Prepare reaction tubes with buffer, radioligand, and competitor A->B C Add plasma membranes to initiate reaction B->C D Incubate at 25°C for 60 minutes C->D E Terminate by rapid filtration D->E F Wash filters E->F G Measure radioactivity (Gamma Counter) F->G H Calculate IC50 and Ki G->H

References

Unveiling the Dual-Faceted Nature of [Ac-Tyr1,D-Phe2]GRF 1-29, Amide (Human): Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE] – [Date] – In the intricate world of peptide research, [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) emerges as a molecule with a complex pharmacological profile. Primarily recognized as a potent Vasoactive Intestinal Peptide (VIP) receptor antagonist, this synthetic analog of Growth Hormone-Releasing Factor (GRF) also exhibits weak partial agonist activity at the Growth Hormone-Releasing Hormone (GHRH) receptor. These dual characteristics open avenues for its application in a variety of research contexts, from endocrinology to neuroscience. This document provides detailed application notes and protocols to guide researchers, scientists, and drug development professionals in designing and executing studies involving this peptide.

Introduction

[Ac-Tyr1,D-Phe2]GRF 1-29, amide is a modified 29-amino acid peptide derived from the N-terminus of human GHRH. The acetylation of the N-terminal tyrosine and the substitution of L-phenylalanine at position 2 with its D-isomer confer enhanced stability and altered receptor binding properties compared to the native peptide. While its role as a VIP antagonist is well-documented, its interactions with the GHRH receptor, albeit weaker, present an interesting area of investigation.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₅₄H₂₄₄N₄₄O₄₅S
Molecular Weight 3476.0 g/mol
Sequence Ac-Tyr-D-Phe-Ala-Ile-Phe-Thr-Asn-Ser-Tyr-Arg-Lys-Val-Leu-Gly-Gln-Leu-Ser-Ala-Arg-Lys-Leu-Leu-Gln-Asp-Ile-Met-Ser-Arg-NH₂
Appearance White lyophilized powder
Solubility Soluble in water

Application Notes

The primary application of [Ac-Tyr1,D-Phe2]GRF 1-29, amide in research is as a selective antagonist of VIP receptors. This allows for the elucidation of the physiological and pathological roles of VIP in various systems, including the gastrointestinal, cardiovascular, and central nervous systems.

Given its reported weak partial agonism at the GHRH receptor, it can also be utilized in studies aimed at understanding the nuances of GHRH receptor activation and signaling. However, researchers should be cognizant of its significantly lower potency compared to native GHRH or other potent synthetic agonists. This characteristic may be advantageous in studies where a subtle or modulated GHRH receptor stimulation is desired.

Due to the limited quantitative data on its GHRH agonist/antagonist potency (e.g., Ki, IC50, or EC50 at the GHRH receptor), it is crucial for researchers to perform dose-response studies to determine the optimal concentration for their specific experimental setup.

Experimental Protocols

In Vitro Studies: VIP Receptor Antagonism

This protocol outlines a general procedure to assess the VIP receptor antagonist activity of [Ac-Tyr1,D-Phe2]GRF 1-29, amide in a cell-based assay measuring cyclic AMP (cAMP) production.

Objective: To determine the inhibitory effect of [Ac-Tyr1,D-Phe2]GRF 1-29, amide on VIP-induced cAMP accumulation in a suitable cell line expressing VIP receptors (e.g., HT-29, PC-3).

Materials:

  • [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human)

  • Vasoactive Intestinal Peptide (VIP)

  • Cell line expressing VIP receptors

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • IBMX (3-isobutyl-1-methylxanthine)

  • Cell lysis buffer

  • cAMP assay kit (e.g., ELISA-based)

Procedure:

  • Cell Culture: Culture the selected cell line under standard conditions until 80-90% confluency.

  • Cell Seeding: Seed the cells into 24-well plates at an appropriate density and allow them to attach overnight.

  • Pre-treatment:

    • Wash the cells with PBS.

    • Pre-incubate the cells with serum-free medium containing 0.5 mM IBMX for 30 minutes at 37°C. IBMX is a phosphodiesterase inhibitor that prevents cAMP degradation.

  • Antagonist Treatment: Add varying concentrations of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (e.g., 1 nM to 10 µM) to the wells and incubate for 20 minutes at 37°C.

  • Agonist Stimulation: Add a fixed concentration of VIP (a concentration that elicits a submaximal response, e.g., EC80) to the wells and incubate for a further 15-30 minutes at 37°C.

  • Cell Lysis: Aspirate the medium and lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • cAMP Measurement: Determine the intracellular cAMP concentration in the cell lysates using the cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log concentration of [Ac-Tyr1,D-Phe2]GRF 1-29, amide to determine the IC50 value.

Experimental Workflow for VIP Receptor Antagonism Assay

VIP_Antagonism_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Culture VIP Receptor- Expressing Cells seed_cells Seed Cells into 24-well Plates cell_culture->seed_cells pre_incubation Pre-incubate with IBMX seed_cells->pre_incubation antagonist_addition Add [Ac-Tyr1,D-Phe2]GRF 1-29 pre_incubation->antagonist_addition agonist_stimulation Stimulate with VIP antagonist_addition->agonist_stimulation cell_lysis Lyse Cells agonist_stimulation->cell_lysis cAMP_measurement Measure cAMP Levels cell_lysis->cAMP_measurement data_analysis Calculate IC50 cAMP_measurement->data_analysis

Caption: Workflow for determining the VIP receptor antagonist activity.

In Vitro Studies: GHRH Receptor Partial Agonism

This protocol provides a framework for investigating the weak partial agonist activity of [Ac-Tyr1,D-Phe2]GRF 1-29, amide on growth hormone (GH) release from primary pituitary cells.

Objective: To characterize the effect of [Ac-Tyr1,D-Phe2]GRF 1-29, amide on GH secretion from cultured rat anterior pituitary cells.

Materials:

  • [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human)

  • GHRH (1-29), amide (human or rat) as a positive control

  • Primary anterior pituitary cells (e.g., from rats)

  • Cell culture medium and supplements

  • Enzymes for pituitary gland dissociation (e.g., trypsin, collagenase)

  • GH ELISA kit

Procedure:

  • Primary Cell Isolation and Culture:

    • Isolate anterior pituitaries from rats.

    • Dissociate the tissue into single cells using enzymatic digestion.

    • Plate the cells in 24-well plates and culture for 48-72 hours to allow recovery.

  • Cell Starvation: Wash the cells with serum-free medium and then incubate in serum-free medium for 1-2 hours to establish a baseline for GH secretion.

  • Peptide Treatment:

    • Prepare a range of concentrations of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (e.g., 1 nM to 10 µM) and a positive control (GHRH, e.g., 0.01 nM to 100 nM) in serum-free medium.

    • Remove the starvation medium and add the peptide solutions to the cells.

    • Incubate for 1-4 hours at 37°C.

  • Supernatant Collection: Carefully collect the supernatant from each well.

  • GH Quantification: Measure the concentration of GH in the collected supernatants using a specific GH ELISA kit.

  • Data Analysis:

    • Plot the GH concentration against the log concentration of [Ac-Tyr1,D-Phe2]GRF 1-29, amide to generate a dose-response curve.

    • Compare the maximal response and potency (EC50) to that of the GHRH positive control to characterize its partial agonist activity.

Experimental Workflow for GHRH Partial Agonism Assay

GHRH_Agonism_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_isolation Isolate & Culture Primary Pituitary Cells cell_starvation Serum Starvation cell_isolation->cell_starvation peptide_treatment Add [Ac-Tyr1,D-Phe2]GRF 1-29 or GHRH cell_starvation->peptide_treatment supernatant_collection Collect Supernatant peptide_treatment->supernatant_collection gh_quantification Quantify GH by ELISA supernatant_collection->gh_quantification data_analysis Dose-Response Analysis gh_quantification->data_analysis

Caption: Workflow for assessing GHRH partial agonist activity.

Signaling Pathways

GHRH and its analogs primarily signal through the GHRH receptor (GHRH-R), a G protein-coupled receptor (GPCR). Binding of an agonist to GHRH-R activates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to the transcription of the growth hormone gene and the synthesis and secretion of GH. Other signaling pathways, including the phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) pathways, have also been implicated in GHRH receptor signaling.

GHRH Receptor Signaling Pathway

GHRH_Signaling GHRH_analog [Ac-Tyr1,D-Phe2]GRF 1-29 GHRH_R GHRH Receptor GHRH_analog->GHRH_R Binds G_protein Gs Protein GHRH_R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GH_gene Growth Hormone Gene Transcription CREB->GH_gene Promotes GH_secretion Growth Hormone Secretion GH_gene->GH_secretion Leads to

Caption: Simplified GHRH receptor signaling pathway.

Dosage Recommendations for In Vivo Studies

Due to the limited data on the in vivo effects of [Ac-Tyr1,D-Phe2]GRF 1-29, amide on growth hormone release, specific dosage recommendations are challenging. Researchers should initiate studies with a wide range of doses and carefully monitor the physiological response.

For its use as a VIP antagonist in vivo, dosages in the range of 10-100 µg/kg administered subcutaneously or intravenously have been used in animal models. However, the optimal dose will depend on the animal model, the route of administration, and the specific research question.

For investigating its potential GHRH-related effects , a pilot study with a dose range starting from 1 µg/kg up to 100 µg/kg or higher may be necessary to observe any significant effect on plasma GH levels. It is crucial to include appropriate positive (GHRH) and negative (vehicle) controls.

Conclusion

[Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) is a valuable research tool with a dual pharmacological profile. Its primary and well-characterized function as a VIP antagonist makes it indispensable for studies on the VIPergic system. Its weak partial agonism at the GHRH receptor, while less potent, offers a unique tool for nuanced investigations of GHRH signaling. The provided protocols and notes serve as a starting point for researchers, who are encouraged to perform thorough dose-response characterizations to ensure the validity and reproducibility of their findings. Further research is warranted to fully elucidate the quantitative aspects of its interaction with the GHRH receptor.

Disclaimer: This document is intended for research purposes only and is not a guide for clinical use. All experiments should be conducted in accordance with relevant institutional and national guidelines for animal and human research.

Application Notes and Protocols for Measuring cAMP Levels Following [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) is a synthetic analog of Growth Hormone-Releasing Factor (GRF) that has been identified as a potent antagonist of the Vasoactive Intestinal Peptide (VIP) receptor.[1][2][3] It also exhibits inhibitory effects on GRF-stimulated adenylate cyclase activity.[1][2] This dual antagonism makes it a valuable tool for studying the signaling pathways of both VIP and GRF, which are G-protein coupled receptors (GPCRs) that modulate intracellular cyclic adenosine monophosphate (cAMP) levels. This document provides detailed application notes and protocols for measuring changes in cAMP levels in response to treatment with [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human).

The primary mechanism of action for both VIP and GRF involves the activation of adenylyl cyclase through the Gs alpha subunit of their respective GPCRs, leading to an increase in intracellular cAMP. As an antagonist, [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) is expected to inhibit this agonist-induced cAMP production.

Data Presentation

The inhibitory potency of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) is determined by its ability to counteract the stimulation of adenylyl cyclase by agonists such as VIP or GRF. The following table summarizes the quantitative data on the antagonist's effect on cAMP levels, derived from studies on rat pancreatic plasma membranes.

Agonist Cell/Tissue System Parameter Value Reference
Vasoactive Intestinal Peptide (VIP)Rat Pancreatic Plasma MembranesIC50~ 30 nM[1]
Growth Hormone-Releasing Factor (GRF)Rat Pancreatic Plasma MembranesIC50~ 100 nM[1]

Note: The IC50 values are estimations based on the graphical representation of data in the cited literature and represent the concentration of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) required to inhibit 50% of the maximal cAMP production stimulated by the respective agonist.

Signaling Pathways

The following diagrams illustrate the signaling pathways of VIP/GRF and the inhibitory action of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human).

Signaling_Pathway cluster_agonist Agonist Signaling cluster_antagonist Antagonist Action Agonist VIP / GRF Receptor VIP-R / GHRH-R (GPCR) Agonist->Receptor Binds G_protein Gs Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response_Agonist Cellular Response PKA->Cellular_Response_Agonist Phosphorylates Targets Antagonist [Ac-Tyr1,D-Phe2]GRF 1-29 Receptor_ant VIP-R / GHRH-R (GPCR) Antagonist->Receptor_ant Blocks G_protein_ant Gs Protein (Inactive) Receptor_ant->G_protein_ant AC_ant Adenylyl Cyclase (Inactive) G_protein_ant->AC_ant No_cAMP No cAMP Increase AC_ant->No_cAMP

Caption: Agonist and antagonist signaling pathways for cAMP production.

Experimental Protocols

This section provides detailed protocols for measuring cAMP levels after treatment with [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human). The choice of assay (ELISA, HTRF®, or LANCE®) will depend on available laboratory equipment and throughput requirements.

I. Cell Culture and Preparation

Recommended Cell Lines:

  • HEK293 cells stably expressing the human GHRH receptor (GHRH-R) or VIP receptor (VPAC1/VPAC2): Ideal for specific receptor-ligand interaction studies.

  • Rat pituitary cell lines (e.g., GH3, AtT-20): Endogenously express GHRH and VIP receptors and provide a more physiologically relevant model.

  • Primary pituitary cells: Offer the most physiologically relevant system but require animal work and have higher variability.

Culture Conditions:

  • Culture cells in the appropriate medium (e.g., DMEM for HEK293, F-10K for GH3) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells upon reaching 80-90% confluency. For assays, seed cells into 96-well or 384-well plates at a predetermined optimal density.

II. cAMP Measurement Assay (Antagonist Mode)

The following workflow outlines the general steps for an antagonist-mode cAMP assay.

cAMP_Assay_Workflow Start Seed Cells in Multi-well Plate Incubate1 Incubate Overnight Start->Incubate1 Wash Wash with Serum-Free Medium Incubate1->Wash Pre_incubation Pre-incubate with [Ac-Tyr1,D-Phe2]GRF 1-29 (or vehicle) Wash->Pre_incubation Stimulation Stimulate with Agonist (VIP or GRF) Pre_incubation->Stimulation Lysis Lyse Cells and Stop PDE Activity (e.g., with IBMX) Stimulation->Lysis Detection Measure cAMP Levels (ELISA, HTRF, LANCE) Lysis->Detection Analysis Data Analysis (IC50 determination) Detection->Analysis

Caption: General workflow for a cAMP antagonist assay.
Protocol 1: Competitive ELISA for cAMP Measurement

This protocol is based on the principle of competition between cAMP in the sample and a labeled cAMP conjugate for a limited number of anti-cAMP antibody binding sites.

Materials:

  • cAMP ELISA Kit (colorimetric or fluorometric)

  • Cultured cells in a 96-well plate

  • [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human)

  • Agonist (VIP or GRF)

  • Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)

  • Cell lysis buffer (provided in the kit or 0.1 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells at an optimized density (e.g., 10,000-50,000 cells/well) in a 96-well plate and incubate overnight.

  • Assay Preparation:

    • Wash cells once with serum-free medium.

    • Add 50 µL of serum-free medium containing 0.5 mM IBMX to each well and incubate for 30 minutes at 37°C.

  • Antagonist Treatment:

    • Prepare serial dilutions of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) in serum-free medium (e.g., from 1 nM to 10 µM).

    • Add 25 µL of the antagonist dilutions or vehicle control to the respective wells.

    • Incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation:

    • Prepare the agonist (VIP or GRF) at a concentration that elicits a submaximal response (EC80), typically in the nanomolar range.

    • Add 25 µL of the agonist solution to all wells except the basal control.

    • Incubate for 15-30 minutes at 37°C.

  • Cell Lysis:

    • Aspirate the medium and lyse the cells by adding 100 µL of the lysis buffer provided in the ELISA kit.

    • Incubate for 10 minutes with gentle shaking.

  • cAMP Detection:

    • Follow the specific instructions of the cAMP ELISA kit manufacturer for adding samples, standards, antibody, and conjugate to the ELISA plate.

    • After incubation and washing steps, add the substrate and stop solution.

    • Read the absorbance or fluorescence on a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the provided cAMP standards.

    • Calculate the cAMP concentration in each sample from the standard curve.

    • Plot the cAMP concentration against the log of the antagonist concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF®) cAMP Assay

HTRF® assays are no-wash immunoassays based on fluorescence resonance energy transfer (FRET) between a Europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP (acceptor).

Materials:

  • HTRF® cAMP Assay Kit

  • Cultured cells in a 384-well low-volume plate

  • [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human)

  • Agonist (VIP or GRF)

  • PDE inhibitor (IBMX)

  • HTRF®-compatible microplate reader

Procedure:

  • Cell Preparation: Resuspend cells in stimulation buffer containing 0.5 mM IBMX at a density of 2x the final desired cell concentration.

  • Assay Plate Setup (384-well):

    • Add 5 µL of the cell suspension to each well.

    • Add 5 µL of the [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) serial dilutions or vehicle.

    • Add 5 µL of the agonist (VIP or GRF) at its EC80 concentration.

    • Incubate for 30 minutes at room temperature.

  • Detection:

    • Add 5 µL of the d2-labeled cAMP conjugate.

    • Add 5 µL of the anti-cAMP cryptate antibody.

    • Incubate for 60 minutes at room temperature in the dark.

  • Measurement: Read the plate on an HTRF®-compatible reader at 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis:

    • Calculate the HTRF® ratio (665 nm/620 nm * 10,000).

    • Generate a cAMP standard curve.

    • Convert the sample HTRF® ratios to cAMP concentrations.

    • Plot the cAMP concentration against the log of the antagonist concentration to determine the IC50.

Conclusion

The provided protocols and application notes offer a comprehensive guide for researchers to accurately measure the inhibitory effects of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) on cAMP production. Careful optimization of cell number, agonist concentration, and incubation times is crucial for obtaining reliable and reproducible data. The selection of the appropriate cAMP assay technology will depend on the specific experimental needs and available resources. These studies will contribute to a better understanding of the pharmacology of this important dual VIP/GRF receptor antagonist.

References

Application Notes and Protocols for the Synthetic GRF Analog [Ac-Tyr1,D-Phe2]GRF 1-29

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Ac-Tyr1,D-Phe2]GRF 1-29 is a synthetic analog of Growth Hormone-Releasing Factor (GRF). It is a potent and specific antagonist of the Vasoactive Intestinal Peptide (VIP) receptor, making it a valuable tool for research in various fields, including neuroscience, immunology, and endocrinology. This document provides detailed application notes, quantitative data, and experimental protocols to guide researchers in utilizing this compound effectively.

Application Notes

The primary application of [Ac-Tyr1,D-Phe2]GRF 1-29 is as a competitive antagonist of VIP receptors, particularly the VPAC1 and VPAC2 subtypes. By blocking the binding of VIP to its receptors, this analog effectively inhibits the downstream signaling cascades initiated by VIP. The principal mechanism of action involves the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.

Key Research Applications:

  • Neuroscience:

    • Studying Synaptic Transmission and Plasticity: [Ac-Tyr1,D-Phe2]GRF 1-29 has been instrumental in elucidating the role of VIP in modulating synaptic activity. For instance, it has been used to block the VIP-mediated enhancement of N-methyl-D-aspartate (NMDA) receptor currents in the hippocampus. It has also been shown to influence long-term potentiation (LTP), a cellular correlate of learning and memory.

    • Investigating Nociception: In the spinal cord, this analog has been shown to specifically antagonize the facilitation of the flexor reflex induced by intrathecal VIP, suggesting a role for VIP in pain modulation.

    • Circadian Rhythm Research: Given VIP's role as a key signaling molecule in the suprachiasmatic nucleus (SCN), the master circadian pacemaker, [Ac-Tyr1,D-Phe2]GRF 1-29 can be used to probe the mechanisms of circadian rhythm regulation.

  • Immunology:

    • Modulating Inflammatory Responses: VIP is known to have anti-inflammatory properties. By blocking VIP signaling, [Ac-Tyr1,D-Phe2]GRF 1-29 allows for the investigation of the endogenous role of VIP in regulating cytokine production by immune cells such as macrophages.

  • Gastroenterology:

    • Investigating Gut Motility and Secretion: VIP plays a crucial role in regulating intestinal smooth muscle relaxation and epithelial secretion. This antagonist has been used to inhibit VIP-induced vasodilation in the colon, providing insights into the neural control of gut function.

Quantitative Data Summary

The following tables summarize the quantitative data for [Ac-Tyr1,D-Phe2]GRF 1-29 from various studies.

Table 1: In Vitro Potency of [Ac-Tyr1,D-Phe2]GRF 1-29 as a VIP Receptor Antagonist

Cell Type/TissueSpeciesAssay TypeMeasured ParameterValueReference
Peritoneal MacrophagesRat[125I]VIP BindingIC50354.8 ± 21.2 nM
Peritoneal MacrophagesMouse[125I]VIP BindingIC50251 ± 19.2 nM

Table 2: Effective Concentrations of [Ac-Tyr1,D-Phe2]GRF 1-29 in Functional Assays

Experimental ModelSpeciesApplicationConcentrationObserved EffectReference
Hippocampal SlicesRatInhibition of VIP-enhanced NMDA currents1 nM VIP + antagonistBlockade of VIP effect
Hippocampal SlicesRatInhibition of VIP-facilitated GABA release1 nM VIP + 300 nM antagonistAbolished VIP effect
Hippocampal SlicesRatModulation of Long-Term Potentiation (LTP)300 nMEnhanced LTP
Decerebrate, spinalized ratsRatAntagonism of VIP-induced flexor reflex3 pM - 3 nMDose-dependent antagonism
Anesthetized catsCatInhibition of pelvic nerve-induced colonic vasodilation10 and 50 nmol/kgInhibition of vasodilation

Experimental Protocols

In Vitro VIP Receptor Competitive Binding Assay

Objective: To determine the binding affinity (IC50) of [Ac-Tyr1,D-Phe2]GRF 1-29 for VIP receptors in a given cell or tissue preparation.

Materials:

  • Cell culture or tissue homogenate expressing VIP receptors (e.g., peritoneal macrophages).

  • [125I]VIP (radiolabeled ligand).

  • [Ac-Tyr1,D-Phe2]GRF 1-29.

  • Unlabeled VIP (for determining non-specific binding).

  • Binding buffer (e.g., Tris-HCl buffer with BSA and protease inhibitors).

  • Scintillation fluid and counter.

Protocol:

  • Preparation of Cell/Tissue Homogenates:

    • Harvest cells or dissect tissue and homogenize in ice-cold binding buffer.

    • Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh binding buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a microcentrifuge tube, add a fixed amount of membrane protein.

    • Add a constant concentration of [125I]VIP.

    • Add increasing concentrations of [Ac-Tyr1,D-Phe2]GRF 1-29 (the competitor).

    • For determining non-specific binding, add a high concentration of unlabeled VIP to a separate set of tubes.

    • For determining total binding, add only the radiolabeled ligand and membrane protein.

  • Incubation:

    • Incubate the tubes at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold binding buffer to remove any unbound radioactivity.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the log concentration of [Ac-Tyr1,D-Phe2]GRF 1-29.

    • Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific binding of [125I]VIP.

Functional cAMP Accumulation Assay

Objective: To assess the antagonistic effect of [Ac-Tyr1,D-Phe2]GRF 1-29 on VIP-stimulated cAMP production in whole cells.

Materials:

  • Cells expressing VIP receptors (e.g., CHO cells transfected with the VPAC1 receptor).

  • [Ac-Tyr1,D-Phe2]GRF 1-29.

  • VIP.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell lysis buffer.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Protocol:

  • Cell Culture and Plating:

    • Culture the cells in appropriate media and plate them in a multi-well plate (e.g., 96-well or 384-well).

    • Allow the cells to adhere and grow to a suitable confluency.

  • Pre-incubation with Antagonist:

    • Wash the cells with serum-free media.

    • Pre-incubate the cells with varying concentrations of [Ac-Tyr1,D-Phe2]GRF 1-29 in the presence of a phosphodiesterase inhibitor for a defined period (e.g., 15-30 minutes).

  • Stimulation with Agonist:

    • Add a fixed concentration of VIP (typically the EC50 or EC80 concentration for cAMP production) to the wells.

    • Incubate for a specific time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Measure the intracellular cAMP levels using the chosen assay format.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP concentration against the log concentration of [Ac-Tyr1,D-Phe2]GRF 1-29.

    • Calculate the IC50 value of the antagonist.

Visualizations

VIP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VIP VIP VPAC_R VPAC Receptor VIP->VPAC_R Binds Antagonist [Ac-Tyr1,D-Phe2]GRF 1-29 Antagonist->VPAC_R Blocks G_protein G Protein (Gs) VPAC_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets leading to Experimental_Workflow cluster_workflow Experimental Workflow: In Vitro cAMP Assay start Start: Plate cells expressing VIP receptors preincubation Pre-incubate with varying concentrations of [Ac-Tyr1,D-Phe2]GRF 1-29 start->preincubation stimulation Stimulate with a fixed concentration of VIP preincubation->stimulation lysis Lyse cells to release intracellular cAMP stimulation->lysis measurement Measure cAMP levels (e.g., HTRF, ELISA) lysis->measurement analysis Data Analysis: Plot dose-response curve and calculate IC50 measurement->analysis end End analysis->end

Application Notes and Protocols for [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) in VIP Receptor Antagonism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human), a potent antagonist of the Vasoactive Intestinal Peptide (VIP) receptors, in research and drug development. This document outlines the mechanism of action, quantitative binding data, and detailed experimental protocols for studying VIP receptor antagonism.

Introduction

Vasoactive Intestinal Peptide (VIP) is a neuropeptide with a wide range of biological functions mediated through its interaction with two high-affinity G protein-coupled receptors (GPCRs), VPAC1 and VPAC2. [Ac-Tyr1,D-Phe2]GRF 1-29, a synthetic analog of Growth Hormone-Releasing Factor (GRF), has been identified as a competitive antagonist of VIP receptors. It effectively inhibits the binding of VIP and subsequently blocks the activation of downstream signaling pathways, most notably the adenylyl cyclase cascade. This makes it a valuable tool for investigating the physiological and pathological roles of VIP.

Mechanism of Action

[Ac-Tyr1,D-Phe2]GRF 1-29 acts as a competitive antagonist at VIP receptors. By binding to the receptor, it prevents the binding of the endogenous agonist, VIP. This inhibition blocks the Gs alpha subunit-mediated activation of adenylyl cyclase, thereby preventing the conversion of ATP to cyclic AMP (cAMP). The reduction in intracellular cAMP levels inhibits the activation of Protein Kinase A (PKA) and subsequent downstream signaling events.

VIP_Signaling_Pathway VIP Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VIP VIP (Agonist) Receptor VPAC Receptor VIP->Receptor Binds and Activates Antagonist [Ac-Tyr1,D-Phe2]GRF 1-29 (Antagonist) Antagonist->Receptor Binds and Blocks G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

VIP Receptor Signaling Pathway
Quantitative Data

The binding affinity of [Ac-Tyr1,D-Phe2]GRF 1-29 for VIP receptors has been determined in various studies. The following table summarizes the reported IC50 values for the inhibition of [¹²⁵I]VIP binding.

Cell TypeSpeciesReceptor TargetIC50 (nM)Reference
Peritoneal MacrophagesRatVIP Receptors354.8 ± 21.2[1]
Peritoneal MacrophagesMouseVIP Receptors251.0 ± 19.2[1]

Note: IC50 values can vary depending on the experimental conditions, including the cell line, radioligand concentration, and assay buffer composition.

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol describes the methodology to determine the binding affinity (Ki) of [Ac-Tyr1,D-Phe2]GRF 1-29 for VIP receptors using a competitive radioligand binding assay.

Radioligand_Binding_Workflow Competitive Radioligand Binding Assay Workflow prep Prepare Cell Membranes Expressing VIP Receptors incubation Incubate Membranes with: - [¹²⁵I]VIP (fixed concentration) - [Ac-Tyr1,D-Phe2]GRF 1-29 (varying concentrations) prep->incubation separation Separate Bound and Free Radioligand (e.g., rapid filtration) incubation->separation counting Quantify Radioactivity of Bound Ligand separation->counting analysis Data Analysis: - Plot % Inhibition vs. Antagonist Concentration - Determine IC50 and calculate Ki counting->analysis

Radioligand Binding Assay Workflow

Materials:

  • Cells or tissues expressing VIP receptors (e.g., rat peritoneal macrophages, CHO cells transfected with VPAC1 or VPAC2)

  • [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human)

  • [¹²⁵I]VIP (radioligand)

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA)

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters (e.g., Whatman GF/C)

  • Scintillation fluid

  • Scintillation counter

  • 96-well filter plates and vacuum manifold

Procedure:

  • Membrane Preparation:

    • Homogenize cells or tissues in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in binding buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • 50 µL of binding buffer (for total binding) or a high concentration of unlabeled VIP (for non-specific binding).

      • 50 µL of a serial dilution of [Ac-Tyr1,D-Phe2]GRF 1-29.

      • 50 µL of [¹²⁵I]VIP at a fixed concentration (typically at or below its Kd).

      • 100 µL of the membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.

  • Filtration:

    • Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the antagonist.

    • Plot the percentage of inhibition against the logarithm of the antagonist concentration.

    • Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Functional Assay

This protocol outlines a functional assay to measure the ability of [Ac-Tyr1,D-Phe2]GRF 1-29 to inhibit VIP-stimulated intracellular cAMP accumulation.

cAMP_Assay_Workflow cAMP Accumulation Assay Workflow cell_prep Culture Cells Expressing VIP Receptors pre_incubation Pre-incubate Cells with [Ac-Tyr1,D-Phe2]GRF 1-29 (varying concentrations) cell_prep->pre_incubation stimulation Stimulate Cells with VIP (fixed concentration, e.g., EC80) pre_incubation->stimulation lysis Lyse Cells to Release Intracellular cAMP stimulation->lysis detection Measure cAMP Levels (e.g., ELISA, HTRF) lysis->detection analysis Data Analysis: - Plot % Inhibition vs. Antagonist Concentration - Determine IC50 detection->analysis

cAMP Accumulation Assay Workflow

Materials:

  • Cells expressing functional VIP receptors (e.g., CHO-K1 cells stably expressing VPAC1 or VPAC2)

  • Cell culture medium

  • [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human)

  • VIP

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

  • Stimulation buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)

  • cAMP assay kit (e.g., ELISA, HTRF, or other commercially available kits)

  • 96-well cell culture plates

Procedure:

  • Cell Culture:

    • Seed the cells in 96-well plates at an appropriate density and allow them to adhere and grow overnight.

  • Assay Preparation:

    • Wash the cells with stimulation buffer.

    • Add stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for a short period (e.g., 15-30 minutes) at 37°C.

  • Antagonist Pre-incubation:

    • Add serial dilutions of [Ac-Tyr1,D-Phe2]GRF 1-29 to the wells.

    • Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation:

    • Add VIP at a fixed concentration (typically the EC₈₀ for cAMP accumulation) to all wells except the basal control.

    • Incubate for a specified time (e.g., 15-30 minutes) at 37°C to stimulate cAMP production.

  • Cell Lysis and cAMP Measurement:

    • Terminate the stimulation by lysing the cells according to the instructions of the chosen cAMP assay kit.

    • Measure the intracellular cAMP levels using the selected detection method (e.g., by measuring absorbance, fluorescence, or luminescence).

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Calculate the concentration of cAMP in each sample from the standard curve.

    • Determine the percentage of inhibition of the VIP-stimulated response for each concentration of the antagonist.

    • Plot the percentage of inhibition against the logarithm of the antagonist concentration and determine the IC50 value using non-linear regression.

These protocols provide a framework for the investigation of [Ac-Tyr1,D-Phe2]GRF 1-29 as a VIP receptor antagonist. Researchers should optimize the specific conditions for their experimental system.

References

Application Notes and Protocols for [Ac-Tyr1,D-Phe2]GRF 1-29, Amide (Human)

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Product Information

  • Product Name: [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human)

  • CAS Number: 93965-89-0[1][2][3][4][5][6]

  • Molecular Formula: C₁₅₇H₂₅₂N₄₄O₄₃S[1][2][3][5][6]

  • Molecular Weight: 3476.09 g/mol [6]

  • Sequence: Ac-Tyr-D-Phe-Ala-Ile-Phe-Thr-Asn-Ser-Tyr-Arg-Lys-Val-Leu-Gly-Gln-Leu-Ser-Ala-Arg-Lys-Leu-Leu-Gln-Asp-Ile-Met-Ser-Arg-NH₂[1][2]

  • Description: [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) is a synthetic analog of human Growth Hormone-Releasing Factor (GRF).[2] The modifications, including N-terminal acetylation and the substitution of D-Phenylalanine at position 2, are designed to increase resistance to enzymatic degradation, thereby prolonging its biological activity.[2] Notably, this analog functions as a Vasoactive Intestinal Peptide (VIP) receptor antagonist, inhibiting [¹²⁵I]iodo-VIP binding and the effects of VIP and GRF on adenylyl cyclase.[1][7]

Safety and Handling Guidelines

This peptide is intended for laboratory research use by qualified professionals. Standard laboratory safety practices should be strictly followed.

General Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[8][9]

  • Work Area: Handle the compound in a well-ventilated area, preferably within a fume hood or laminar flow hood to avoid inhalation and exposure to airborne contaminants.[8][9]

  • Avoid Contact: Prevent direct contact with skin, eyes, and mucous membranes.[8]

  • Contamination: Use sterile techniques and equipment to prevent microbial contamination and cross-contamination of samples.[8][9]

  • Disposal: Dispose of unused peptide and waste materials in accordance with local, state, and federal regulations for chemical waste.[8] Do not pour solutions down the drain.[8]

Hazard Identification and First Aid: While a specific, comprehensive hazard profile for this compound is not readily available, it should be handled as a potentially hazardous substance. The safety data for a related compound, GRF (1-29) amide (rat), indicates potential for acute oral toxicity, skin irritation, serious eye irritation, and respiratory irritation.[10]

Exposure Route First Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Storage and Stability

Proper storage is critical to maintain the integrity and biological activity of the peptide.[8][9]

Form Storage Temperature Storage Conditions Stability Notes
Lyophilized Powder -20°C to -80°C (Long-term)[9][11][12]Store in a dry, dark environment inside a tightly sealed container with a desiccant.[9][11][13]Stable for months to years. Avoid moisture and light.[12] Before opening, allow the vial to equilibrate to room temperature to prevent condensation.[11][13][12]
Reconstituted Solution 4°C (Short-term, <1 week)[11]Store in a sterile, tightly sealed, low-protein binding vial. Protect from light.[11]The shelf life of peptide solutions is limited.[12]
Reconstituted Solution -20°C to -80°C (Long-term)[11][12]Aliquot into single-use volumes to prevent repeated freeze-thaw cycles.[11][13][12][14]Avoid freeze-thaw cycles as they can degrade the peptide.[12]

Protocols

This protocol outlines the steps for dissolving the lyophilized peptide powder to create a stock solution.

Materials:

  • Vial of lyophilized [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human)

  • Sterile, high-purity water (e.g., WFI, deionized, or distilled) or a suitable sterile buffer (e.g., PBS).

  • If solubility is poor, a small amount of an organic solvent like DMSO may be required for initial dissolution, followed by dilution with an aqueous buffer.

  • Sterile, low-protein binding polypropylene tubes for aliquoting.

  • Calibrated micropipettes and sterile tips.

Procedure:

  • Equilibration: Before opening, allow the vial of lyophilized peptide to sit at room temperature for 20-30 minutes. This prevents moisture from condensing inside the vial, which can compromise peptide stability.[13][12][14]

  • Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is collected at the bottom.[14]

  • Solvent Addition: Carefully open the vial and add the calculated volume of the chosen sterile solvent to achieve the desired stock concentration (e.g., 1 mg/mL or 1 mM).

  • Dissolution: Gently vortex or sonicate the vial until the peptide is completely dissolved. Visually inspect the solution to ensure there are no particulates.

  • Aliquoting and Storage: Once fully dissolved, immediately aliquot the stock solution into single-use, sterile, low-protein binding tubes.[14] Store the aliquots as recommended in the storage table above.

Reconstitution_Workflow cluster_prep Preparation cluster_recon Reconstitution cluster_store Storage Equilibrate Equilibrate Vial to Room Temperature Centrifuge Centrifuge Vial Equilibrate->Centrifuge Add_Solvent Add Sterile Solvent Centrifuge->Add_Solvent Dissolve Vortex / Sonicate to Dissolve Add_Solvent->Dissolve Aliquot Aliquot into Single-Use Tubes Dissolve->Aliquot Store Store at -20°C or -80°C Aliquot->Store

Caption: Workflow for Peptide Reconstitution.

This protocol provides an example of how to use the peptide to study its effects on growth hormone (GH) secretion from primary rat anterior pituitary cells.

Materials:

  • Primary anterior pituitary cells

  • Complete cell culture medium

  • Serum-free cell culture medium

  • Working solutions of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) at various concentrations

  • Vehicle control (the same buffer used to prepare peptide solutions)

  • Multi-well cell culture plates (e.g., 24-well)

  • Enzyme-linked immunosorbent assay (ELISA) or Radioimmunoassay (RIA) kit for detecting GH

Procedure:

  • Cell Plating: Plate primary anterior pituitary cells at a suitable density in a multi-well plate and allow them to adhere and recover for 48-72 hours in complete culture medium.[14]

  • Cell Starvation: After recovery, aspirate the complete medium, wash the cells gently with serum-free medium, and then incubate the cells in serum-free medium for 1-2 hours to establish a baseline for GH secretion.[14]

  • Peptide Treatment: Aspirate the serum-free medium. Add the freshly prepared working solutions of the peptide at the desired final concentrations (e.g., 0.01 nM to 100 nM) to the appropriate wells.[14] Include wells treated only with the vehicle as a negative control.[14]

  • Incubation: Incubate the cells with the peptide for a specific duration (e.g., 1 to 4 hours) at 37°C in a humidified incubator.[14]

  • Sample Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • GH Measurement: Measure the concentration of GH in the collected supernatant using a validated ELISA or RIA kit according to the manufacturer's instructions.

  • Data Analysis: Analyze the GH concentration data. Results can be expressed as fold-change relative to the vehicle control.

Experimental_Workflow Plate Plate Primary Anterior Pituitary Cells Recover Culture and Recover (48-72 hours) Plate->Recover Starve Wash and Starve in Serum-Free Medium (1-2 hours) Recover->Starve Treat Treat with Peptide and Vehicle Control Starve->Treat Incubate Incubate (1-4 hours) Treat->Incubate Collect Collect Supernatant Incubate->Collect Assay Measure GH Levels (ELISA / RIA) Collect->Assay Analyze Analyze Data Assay->Analyze

Caption: Workflow for an In Vitro GH Secretion Assay.

Mechanism of Action & Signaling Pathway

Growth Hormone-Releasing Hormone (GHRH) and its analogs stimulate GH production and release by binding to the GHRH receptor (GHRHR), a G-protein-coupled receptor (GPCR) on somatotroph cells in the anterior pituitary.[14][15][16][17] The binding event initiates two primary signaling cascades.

  • cAMP/PKA Pathway (Primary): GHRH binding activates the Gs alpha subunit of an associated G-protein, which in turn stimulates membrane-bound adenylyl cyclase.[15] This leads to an increase in intracellular cyclic AMP (cAMP), which activates Protein Kinase A (PKA).[15] PKA then translocates to the nucleus to phosphorylate and activate the transcription factor CREB (cAMP response element-binding protein), ultimately leading to increased GH gene transcription and synthesis.[15]

  • PLC/IP₃ Pathway: The GHRHR can also activate Phospholipase C (PLC), which cleaves PIP₂ into inositol triphosphate (IP₃) and diacylglycerol (DAG).[15] IP₃ triggers the release of Ca²⁺ from intracellular stores, and the resulting increase in cytosolic Ca²⁺ concentration promotes the fusion of GH-containing vesicles with the cell membrane, causing GH secretion.[15]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus GHRHR GHRH Receptor (GHRHR) Gs Gs GHRHR->Gs Activates Gq Gq GHRHR->Gq Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Generates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Gs->AC Stimulates Gq->PLC Stimulates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Ca Ca²⁺ IP3->Ca Releases GH_Vesicle GH Vesicle DAG->GH_Vesicle Induces Fusion Ca->GH_Vesicle Induces Fusion GH_Secretion GH Secretion GH_Vesicle->GH_Secretion GH_Gene GH Gene Transcription CREB->GH_Gene Activates GRF [Ac-Tyr1,D-Phe2] GRF 1-29 GRF->GHRHR Binds

Caption: GHRH Receptor Signaling Pathways.

References

Troubleshooting & Optimization

troubleshooting [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human).

Frequently Asked Questions (FAQs)

Q1: What is [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) and what are its primary functions?

A1: [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) is a synthetic analog of the N-terminal fragment of human Growth Hormone-Releasing Factor (GRF). It has two key modifications: acetylation of the N-terminal Tyrosine at position 1 and the substitution of L-Phenylalanine with its D-isomer at position 2. These modifications enhance its stability and alter its biological activity. Primarily, it functions as a competitive antagonist of the Vasoactive Intestinal Peptide (VIP) receptor and also acts as an antagonist of the Growth Hormone-Releasing Hormone (GHRH) receptor.

Q2: What is the mechanism of action of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human)?

A2: This peptide exerts its effects by binding to G protein-coupled receptors (GPCRs), specifically the VIP and GHRH receptors. As an antagonist, it blocks the binding of the natural ligands (VIP and GHRH) to these receptors, thereby inhibiting their downstream signaling pathways. A primary consequence of this inhibition is the suppression of adenylyl cyclase activity, leading to reduced intracellular cyclic AMP (cAMP) levels.

Q3: What are the key considerations for handling and storing this peptide?

A3: Proper handling and storage are critical to maintain the integrity and activity of the peptide. Lyophilized powder should be stored at -20°C or colder for long-term stability. Once reconstituted, it is recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. Reconstituted solutions should be stored at -20°C or -80°C. For short-term storage, 4°C is acceptable for a few days, but checking the specific product datasheet is always recommended. Use low-protein-binding tubes to prevent loss of peptide due to adsorption.

Q4: In which solvents can I dissolve [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human)?

A4: The solubility of the peptide can vary. It is generally recommended to start with sterile, distilled water. If solubility is an issue, a small amount of a suitable solvent such as a dilute aqueous solution of acetic acid (for basic peptides) or ammonium hydroxide (for acidic peptides) can be used, followed by dilution with the experimental buffer. Always refer to the manufacturer's instructions for the specific lot of the peptide.

Troubleshooting Experimental Results

This section addresses common issues encountered during in vitro and in vivo experiments with [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human).

Problem Possible Cause Recommended Solution
Inconsistent or no biological effect in cell-based assays Peptide degradation- Ensure proper storage of lyophilized and reconstituted peptide. - Avoid repeated freeze-thaw cycles by preparing single-use aliquots. - Verify peptide integrity using analytical methods like HPLC if degradation is suspected.
Low receptor expression in the cell line- Confirm the expression of VIP and/or GHRH receptors in your cell model using techniques like qPCR, Western blot, or flow cytometry.
Incorrect peptide concentration- Perform a dose-response curve to determine the optimal working concentration for your specific assay and cell type.
Issues with cell health- Ensure cells are healthy, within a suitable passage number, and at an appropriate confluency. Stressed or overly confluent cells may respond poorly.
High variability between replicate wells or experiments Inaccurate pipetting- Use calibrated pipettes and proper pipetting techniques, especially for small volumes.
Cell seeding inconsistency- Ensure a homogenous cell suspension before seeding to have a consistent number of cells in each well.
Edge effects in microplates- Avoid using the outer wells of the plate, which are more prone to evaporation and temperature fluctuations. Fill them with sterile buffer or media.
Unexpected agonist activity Partial agonism- In some biological systems, particularly with human VIP receptors, this peptide may exhibit partial agonist activity.[1] This is an inherent property and should be considered when interpreting results.
Contamination of peptide stock- Use sterile techniques when preparing solutions to avoid microbial contamination.
Difficulty in achieving complete inhibition in functional assays Insufficient antagonist concentration- Increase the concentration of the antagonist in your dose-response curve to ensure you are reaching a saturating dose.
High concentration of agonist- If competing with a high concentration of a potent agonist, a higher concentration of the antagonist may be required.

Data Presentation

The following table summarizes the available quantitative data for [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human).

Parameter Receptor/System Value Reference
Ki (Inhibition of 125I-VIP binding) Rat Intestinal Epithelial Membranes430 nM[1]
Activity Human Intestinal Epithelial MembranesPartial VIP agonist[1]

Experimental Protocols

Competitive Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) for the VIP receptor.

Materials:

  • Cell line or tissue homogenate expressing the VIP receptor.

  • Radiolabeled VIP (e.g., 125I-VIP).

  • Binding buffer (e.g., Tris-HCl buffer with BSA and protease inhibitors).

  • [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) stock solution.

  • Unlabeled VIP (for determining non-specific binding).

  • Glass fiber filters.

  • Filtration apparatus.

  • Gamma counter.

Methodology:

  • Membrane Preparation: Prepare cell membranes from the chosen cell line or tissue according to standard protocols. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Membranes, 125I-VIP, and binding buffer.

    • Non-specific Binding: Membranes, 125I-VIP, and a high concentration of unlabeled VIP.

    • Competitive Binding: Membranes, 125I-VIP, and varying concentrations of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human).

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Counting: Place the filters in tubes and measure the radioactivity using a gamma counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the antagonist concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki using the Cheng-Prusoff equation.

cAMP Functional Assay

Objective: To assess the antagonistic effect of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) on VIP- or GHRH-induced cAMP production.

Materials:

  • A suitable cell line expressing the target receptor (e.g., CHO-K1 cells transfected with the human VIP or GHRH receptor).

  • Cell culture medium.

  • Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).

  • VIP or GHRH (agonist).

  • [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) stock solution.

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

Methodology:

  • Cell Culture: Seed the cells in a 96-well plate and grow to the desired confluency.

  • Pre-incubation with Antagonist: Remove the culture medium and pre-incubate the cells with varying concentrations of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) in stimulation buffer for a specific time (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation: Add a fixed concentration of the agonist (VIP or GHRH, typically at its EC80) to the wells and incubate for a further specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the antagonist concentration. Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.

Visualizations

Signaling Pathways

GHRH_VIP_Signaling cluster_GHRH GHRH Signaling cluster_VIP VIP Signaling GHRH GHRH GHRH_R GHRH Receptor (GPCR) GHRH->GHRH_R Binds Gs_GHRH Gs protein GHRH_R->Gs_GHRH Activates AC_GHRH Adenylyl Cyclase Gs_GHRH->AC_GHRH Activates cAMP_GHRH cAMP AC_GHRH->cAMP_GHRH Converts ATP_GHRH ATP ATP_GHRH->AC_GHRH PKA_GHRH PKA cAMP_GHRH->PKA_GHRH Activates CREB_GHRH CREB PKA_GHRH->CREB_GHRH Phosphorylates GH_Gene Growth Hormone Gene Transcription CREB_GHRH->GH_Gene Activates VIP VIP VIP_R VIP Receptor (VPAC1/VPAC2) VIP->VIP_R Binds Gs_VIP Gs protein VIP_R->Gs_VIP Activates AC_VIP Adenylyl Cyclase Gs_VIP->AC_VIP Activates cAMP_VIP cAMP AC_VIP->cAMP_VIP Converts ATP_VIP ATP ATP_VIP->AC_VIP PKA_VIP PKA cAMP_VIP->PKA_VIP Activates Downstream Diverse Cellular Responses PKA_VIP->Downstream Mediates Antagonist [Ac-Tyr1,D-Phe2]GRF 1-29 Antagonist->GHRH_R Blocks Antagonist->VIP_R Blocks

Caption: GHRH and VIP receptor signaling pathways and the inhibitory action of the antagonist.

Experimental Workflow for Antagonist Characterization

Experimental_Workflow start Start: Peptide Reconstitution & QC receptor_binding Competitive Receptor Binding Assay start->receptor_binding functional_assay cAMP Functional Assay start->functional_assay data_analysis Data Analysis receptor_binding->data_analysis functional_assay->data_analysis determine_ki Determine Ki data_analysis->determine_ki determine_ic50 Determine IC50 data_analysis->determine_ic50 conclusion Conclusion: Characterize Antagonist Profile determine_ki->conclusion determine_ic50->conclusion Troubleshooting_Logic start Inconsistent or No Experimental Effect check_peptide Check Peptide Integrity & Storage start->check_peptide peptide_ok Peptide OK? check_peptide->peptide_ok check_cells Verify Cell Health & Receptor Expression cells_ok Cells OK? check_cells->cells_ok check_protocol Review Assay Protocol & Concentrations protocol_ok Protocol OK? check_protocol->protocol_ok peptide_ok->check_cells Yes new_peptide Use Fresh Aliquot or New Peptide peptide_ok->new_peptide No cells_ok->check_protocol Yes new_cells Use New Batch of Cells or Different Cell Line cells_ok->new_cells No optimize_protocol Optimize Protocol (e.g., Dose-Response) protocol_ok->optimize_protocol No resolve Problem Resolved protocol_ok->resolve Yes new_peptide->start new_cells->start optimize_protocol->start

References

Technical Support Center: Optimizing [Ac-Tyr1,D-Phe2]GRF 1-29, Amide (Human) for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) for various in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) and what is its primary mechanism of action?

A1: [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) is a synthetic analog of the human Growth Hormone-Releasing Factor (GRF).[1] It is a potent agonist of the Growth Hormone-Releasing Hormone (GHRH) receptor, a G-protein coupled receptor (GPCR).[2][3] Its primary mechanism of action involves binding to the GHRH receptor, which stimulates the adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP).[4][5][6] This signaling cascade ultimately results in the synthesis and secretion of growth hormone (GH) in pituitary cells.[2][4] The peptide has been modified with an acetylated tyrosine at position 1 and a D-phenylalanine at position 2 to enhance its stability and potency.[1]

Q2: How should I properly handle and store the lyophilized peptide and its stock solutions?

A2: Proper handling and storage are critical to maintain the biological activity of the peptide. Lyophilized [Ac-Tyr1,D-Phe2]GRF 1-29, amide should be stored desiccated at -20°C. Before reconstitution, allow the vial to equilibrate to room temperature for at least 20-30 minutes to prevent condensation.[2] For reconstitution, sterile, high-purity water or a suitable buffer can be used; solubility is reported to be up to 2 mg/ml in water.[7] For cell culture applications, it is common to first dissolve the peptide in a small amount of DMSO and then dilute it with the sterile culture medium or buffer.[2] After reconstitution, it is highly recommended to aliquot the stock solution into single-use volumes in low-protein binding polypropylene tubes to avoid repeated freeze-thaw cycles and store them at -80°C.[8]

Q3: What is the stability of this peptide in solution and in biological fluids?

A3: [Ac-Tyr1,D-Phe2]GRF 1-29, amide is designed for enhanced stability compared to the native GRF. However, like all peptides, it is susceptible to degradation. In biological fluids, GRF analogs can have a relatively short half-life due to enzymatic degradation.[2][8] For instance, the half-life of rat GRF (1-29) amide in rat serum is approximately 18 minutes.[2][8] Therefore, it is crucial to use freshly prepared working solutions for each experiment to ensure reproducible results.[2]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or low response in the assay Peptide degradation: Improper storage, repeated freeze-thaw cycles, or degradation in the assay medium.Ensure proper storage at -20°C or -80°C.[8] Aliquot stock solutions to avoid freeze-thaw cycles.[8] Prepare fresh working solutions for each experiment.[2] Consider the use of protease inhibitors in the cell culture medium, being mindful of their potential effects on the cells.[8]
Suboptimal peptide concentration: The concentration range used may be too low or too high for the specific cell type and assay.Perform a dose-response curve to determine the optimal concentration range. Start with a broad range (e.g., 1 pM to 1 µM) and then narrow it down based on the initial results.
Cell health and density: Cells may be unhealthy, stressed, or at an inappropriate confluency.Ensure cells are healthy and in the logarithmic growth phase. Optimize cell seeding density to avoid over-confluent or sparse cultures.[8]
Receptor expression: The cell line used may not express the GHRH receptor or may express it at very low levels.Verify GHRH receptor expression in your cell line using techniques like RT-PCR or Western blotting. Consider using a cell line known to express the receptor, such as GH3 cells transfected with the human GHRH receptor.[9]
High variability between replicates or experiments Inconsistent peptide preparation: Variations in the dilution of the stock solution.Use calibrated pipettes and prepare a sufficient volume of the working solution for all replicates in an experiment to ensure consistency.
Inconsistent cell plating: Uneven cell distribution in the wells.Ensure a homogenous cell suspension before plating and use a consistent plating technique.
Assay timing: The duration of peptide incubation may not be optimal.Optimize the incubation time. The stimulatory effect on GH release can diminish after prolonged incubation (e.g., after 2 hours).[8]
Unexpected or off-target effects Peptide concentration is too high: High concentrations may lead to non-specific binding or receptor desensitization.Lower the concentration of the peptide. Uninterrupted or recurring stimulation of the GHRH receptor can lead to attenuation of the GH release.[4]
Interaction with other receptors: At high concentrations, some GRF analogs may interact with other receptors, such as the VIP receptor.Review the literature for potential cross-reactivity of the analog. [Ac-Tyr1,D-Phe2]GRF 1-29, amide has been reported to act as a VIP antagonist.[10]

Experimental Protocols & Data

Recommended Concentration Ranges for In Vitro Assays

The optimal concentration of [Ac-Tyr1,D-Phe2]GRF 1-29, amide will vary depending on the specific in vitro assay, cell type, and experimental conditions. The following table summarizes typical concentration ranges reported in the literature for similar GRF analogs.

Assay TypeCell TypeTypical Concentration RangeReference(s)
GH Secretion Assay Primary Rat Pituitary Cells0.01 nM - 100 nM[2]
cAMP Measurement Assay HEK293 cells expressing GHRH-R10⁻¹¹ M - 10⁻⁵ M[11]
Cell Viability/Proliferation Assay Pituitary Adenoma Cells (GH3-GHRHR)1 nM - 1000 nM[12]
Human Dermal Fibroblasts~1 µM[13]
VIP Antagonism Assay Various10⁻⁷ M - 10⁻⁶ M
Detailed Experimental Protocols

This protocol is a general guideline for measuring intracellular cAMP levels in response to [Ac-Tyr1,D-Phe2]GRF 1-29, amide stimulation.

Materials:

  • Cells expressing the human GHRH receptor (e.g., transfected HEK293 or GH3 cells).

  • Cell culture medium.

  • [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

  • Commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

  • White or black 96-well or 384-well plates suitable for the assay kit.

Procedure:

  • Cell Plating: Seed the cells in the assay plate at a predetermined optimal density and culture overnight.

  • Cell Starvation (Optional): For some cell types, serum-starving the cells for a few hours before the assay can reduce basal cAMP levels.

  • Peptide Preparation: Prepare serial dilutions of [Ac-Tyr1,D-Phe2]GRF 1-29, amide in serum-free medium or assay buffer. A typical concentration range to test would be from 1 pM to 1 µM.

  • Stimulation:

    • Pre-incubate the cells with a PDE inhibitor (e.g., 500 µM IBMX) for a short period (e.g., 30 minutes) to prevent cAMP degradation.

    • Add the prepared peptide dilutions to the respective wells. Include a vehicle control (medium or buffer without the peptide).

    • Incubate for a specific duration (e.g., 15-60 minutes) at 37°C.

  • cAMP Quantification: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log of the peptide concentration to generate a dose-response curve and determine the EC₅₀ value.

This protocol provides a general method to assess the effect of [Ac-Tyr1,D-Phe2]GRF 1-29, amide on cell proliferation or viability.

Materials:

  • Target cell line.

  • Complete cell culture medium.

  • [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human).

  • Cell proliferation/viability reagent (e.g., MTT, XTT, or CellTiter-Glo®).

  • 96-well clear or opaque-walled plates.

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Replace the medium with fresh medium containing various concentrations of [Ac-Tyr1,D-Phe2]GRF 1-29, amide. A suggested starting range is 1 nM to 10 µM.

    • Include a vehicle control.

  • Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • Quantification: Add the cell proliferation/viability reagent to each well and incubate according to the manufacturer's protocol.

  • Measurement: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Normalize the results to the vehicle control and plot cell viability/proliferation against the peptide concentration.

Visualizations

Signaling Pathway

GHRH_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Peptide [Ac-Tyr1,D-Phe2] GRF 1-29 GHRHR GHRH Receptor Peptide->GHRHR Binds to G_Protein Gαs GHRHR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB CREB->pCREB Gene_Transcription Gene Transcription (e.g., GH) pCREB->Gene_Transcription Promotes Experimental_Workflow start Start reconstitute Reconstitute & Aliquot Peptide Stock start->reconstitute plate_cells Plate Cells start->plate_cells prepare_dilutions Prepare Peptide Working Dilutions reconstitute->prepare_dilutions treat_cells Treat Cells with Peptide plate_cells->treat_cells prepare_dilutions->treat_cells incubate Incubate treat_cells->incubate assay Perform Assay (e.g., cAMP, Proliferation) incubate->assay measure Measure Signal assay->measure analyze Analyze Data (Dose-Response Curve) measure->analyze end End analyze->end

References

stability issues with [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) in solution. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of the modifications in [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) compared to the native GRF(1-29) amide?

A1: The modifications in [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) are designed to enhance its stability and prolong its biological activity. The N-terminal acetylation and the substitution of L-Alanine with D-Phenylalanine at position 2 make the peptide more resistant to enzymatic degradation, particularly by dipeptidylpeptidase-IV (DPP-IV), which rapidly cleaves the native peptide.[1] This increased stability results in a longer plasma half-life and enhanced potency.

Q2: How should I reconstitute and store the lyophilized [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) peptide?

A2: For optimal stability, it is crucial to follow proper reconstitution and storage procedures.

  • Reconstitution: Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom. Allow the vial to equilibrate to room temperature before opening to prevent condensation. Reconstitute the peptide in a small amount of a suitable solvent like sterile, high-purity water or a buffer. For cell culture applications, reconstituting in a small volume of dimethyl sulfoxide (DMSO) and then diluting with the appropriate sterile medium or buffer is a common practice.

  • Storage of Stock Solution: After reconstitution, it is highly recommended to aliquot the stock solution into single-use volumes in sterile, low-protein binding polypropylene tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).

Q3: What are the main degradation pathways for [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) in solution?

A3: While the modifications in this analog significantly reduce enzymatic degradation, chemical degradation pathways remain a concern in aqueous solutions. The primary chemical degradation mechanisms for peptides include:

  • Deamidation: The conversion of asparagine (Asn) or glutamine (Gln) residues to their corresponding carboxylic acids. For GRF analogs, the deamidation of the Asn8 residue is a known degradation pathway, leading to the formation of aspartate and isoaspartate variants, which can reduce biological activity. This process is pH and temperature-dependent.

  • Oxidation: Methionine (Met) and Cysteine (Cys) residues are susceptible to oxidation.

  • Hydrolysis: Cleavage of the peptide backbone can occur at acidic or alkaline pH, although this is generally slower than deamidation under typical experimental conditions.

Troubleshooting Guide

Issue 1: Loss of Biological Activity in Solution

If you observe a decrease or complete loss of the peptide's biological activity in your experiments, consider the following potential causes and solutions.

Possible CauseTroubleshooting Steps
Peptide Degradation 1. Confirm Peptide Integrity: Analyze your peptide solution using reverse-phase high-performance liquid chromatography (RP-HPLC) to check for the presence of the intact peptide and any degradation products. 2. Review Storage Conditions: Ensure that the reconstituted peptide has been stored at the recommended temperature and that freeze-thaw cycles have been minimized. 3. Use Freshly Prepared Solutions: For critical experiments, it is always best to use a freshly prepared working solution from a properly stored stock.
Incorrect Peptide Concentration 1. Verify Quantification: Re-verify the concentration of your stock solution. 2. Accurate Reconstitution: Double-check that the lyophilized peptide was reconstituted with the correct volume of solvent.
Experimental Conditions 1. pH of the Medium: The stability of the peptide is pH-dependent. Ensure the pH of your experimental buffer or medium is within a stable range for the peptide (ideally close to neutral). 2. Incubation Time and Temperature: Prolonged incubation at elevated temperatures (e.g., 37°C) can accelerate degradation. Consider performing a time-course experiment to determine the peptide's stability under your specific assay conditions.

Issue 2: Appearance of Unexpected Peaks in HPLC Analysis

The presence of unexpected peaks in your RP-HPLC chromatogram can indicate impurities or degradation products.

Possible CauseTroubleshooting Steps
Peptide Degradation 1. Identify Degradation Products: If possible, use mass spectrometry (MS) coupled with HPLC to identify the mass of the unexpected peaks. This can help in identifying common degradation products like deamidated or oxidized forms. 2. Perform Forced Degradation Studies: To confirm that your HPLC method is stability-indicating, you can perform forced degradation studies by exposing the peptide to acidic, basic, oxidative, and thermal stress. This will help in confirming that the degradation products are well-separated from the main peptide peak.
Impurities from Synthesis 1. Review Certificate of Analysis (CoA): Check the purity of the peptide lot from the manufacturer's CoA. 2. Contact Supplier: If you observe significant impurities that are not documented, contact the supplier for technical support.
Artifacts from Sample Preparation or HPLC System 1. Run a Blank Gradient: Inject the sample solvent without the peptide to check for any system peaks or contamination. 2. Check Mobile Phase: Ensure that the mobile phase is properly prepared, filtered, and degassed.

Quantitative Data on Stability

The following table provides estimated stability data for a closely related GRF analog, [Leu27] hGRF(1-32)NH2, in an aqueous solution at pH 7.4 and 37°C. This data can serve as a useful reference for understanding the stability of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human), as the primary chemical degradation pathway (deamidation of Asn8) is conserved between these analogs.

PeptideConditionHalf-life (t½)Primary Degradation Pathway
[Leu27] hGRF(1-32)NH2pH 7.4, 37°C202 hoursDeamidation of Asn8

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for [Ac-Tyr1,D-Phe2]GRF 1-29, Amide (Human)

This protocol outlines a general method for assessing the stability of the peptide in solution.

1. Materials:

  • [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human)

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Appropriate buffer for your stability study (e.g., phosphate, citrate)

  • RP-HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

3. Sample Preparation:

  • Prepare a stock solution of the peptide in a suitable solvent (e.g., water with a small amount of ACN if needed for solubility) at a known concentration (e.g., 1 mg/mL).

  • For the stability study, dilute the stock solution to the desired final concentration in the chosen buffer and incubation conditions (pH, temperature).

  • At each time point, take an aliquot of the sample for HPLC analysis. If necessary, quench any ongoing degradation by adding an equal volume of Mobile Phase A or by freezing immediately.

4. HPLC Conditions:

  • Column: C18 reversed-phase column

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 214 nm or 280 nm

  • Injection Volume: 20 µL

  • Gradient:

    • 0-5 min: 10% B

    • 5-35 min: 10-70% B (linear gradient)

    • 35-40 min: 70-90% B (linear gradient)

    • 40-45 min: 90% B (isocratic)

    • 45-50 min: 90-10% B (linear gradient)

    • 50-60 min: 10% B (isocratic - re-equilibration)

5. Data Analysis:

  • Integrate the peak areas of the intact peptide and any degradation products.

  • Calculate the percentage of the remaining intact peptide at each time point relative to the initial time point (t=0).

  • Plot the percentage of the remaining peptide against time to determine the degradation kinetics and half-life.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Stability Incubation cluster_analysis Analysis reconstitution Reconstitute Lyophilized Peptide dilution Dilute in Study Buffer (Varying pH, Temp) reconstitution->dilution incubation Incubate at Defined Temperatures dilution->incubation sampling Aliquot at Time Points (t=0, 1, 2, 4, 8, 24h...) incubation->sampling hplc RP-HPLC Analysis sampling->hplc data_analysis Data Analysis (Peak Integration) hplc->data_analysis kinetics Determine Degradation Kinetics & Half-life data_analysis->kinetics

Caption: Workflow for a typical in-solution peptide stability study.

degradation_pathway Intact_Peptide [Ac-Tyr1,D-Phe2]GRF 1-29, amide (Asn8) Succinimide Succinimide Intermediate Intact_Peptide->Succinimide Deamidation (pH, Temp dependent) Aspartate Aspartate Variant (Asp8) Succinimide->Aspartate Hydrolysis Isoaspartate Isoaspartate Variant (isoAsp8) Succinimide->Isoaspartate Hydrolysis

Caption: Primary chemical degradation pathway of GRF analogs via deamidation of Asparagine-8.

troubleshooting_logic Start Loss of Biological Activity Observed Check_Storage Review Peptide Storage (Temp, Freeze-Thaw) Start->Check_Storage Check_Prep Verify Solution Preparation (Concentration, Dilution) Start->Check_Prep HPLC_Analysis Analyze by HPLC Check_Storage->HPLC_Analysis Check_Prep->HPLC_Analysis Degradation_Observed Degradation Products Present? HPLC_Analysis->Degradation_Observed New_Stock Prepare Fresh Peptide Stock Degradation_Observed->New_Stock Yes Check_Assay Troubleshoot Experimental Assay Degradation_Observed->Check_Assay No Optimize_Conditions Optimize Assay Conditions (pH, Incubation Time) New_Stock->Optimize_Conditions

Caption: Troubleshooting logic for loss of peptide biological activity.

References

unexpected off-target effects of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human)

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: [Ac-Tyr1,D-Phe2]GRF 1-29, Amide (Human)

This guide provides troubleshooting advice and answers to frequently asked questions regarding unexpected off-target effects of the synthetic peptide [Ac-Tyr1,D-Phe2]GRF 1-29, amide. This molecule is an analog of Growth Hormone-Releasing Factor (GRF) 1-29, also known as Sermorelin.

Frequently Asked Questions (FAQs)

Q1: What is the intended mechanism of action for [Ac-Tyr1,D-Phe2]GRF 1-29?

The primary, on-target effect of [Ac-Tyr1,D-Phe2]GRF 1-29 and other GHRH analogs is to act as an agonist at the Growth Hormone-Releasing Hormone Receptor (GHRH-R).[1] This receptor is primarily located on somatotroph cells in the anterior pituitary gland.[1] Binding of the analog stimulates the adenylate cyclase-cAMP signaling pathway, leading to the synthesis and pulsatile release of endogenous growth hormone (GH).[1][2] This mimics the natural physiological activity of GHRH.[2]

GHRH_Signaling cluster_membrane Cell Membrane GHRH_R GHRH Receptor G_Protein G-Protein GHRH_R->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_Protein->AC Activates Peptide [Ac-Tyr1,D-Phe2] GRF 1-29 Peptide->GHRH_R Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates GH_Release GH Synthesis & Release CREB->GH_Release Promotes VIP_Antagonism cluster_membrane Cell Membrane VIP_R VIP Receptor (VPAC) AC Adenylyl Cyclase VIP_R->AC No Activation No_Signal Signal Blocked AC->No_Signal Peptide [Ac-Tyr1,D-Phe2] GRF 1-29 Peptide->VIP_R Binds & Blocks VIP Endogenous VIP VIP->VIP_R Binding Prevented Troubleshooting_Workflow cluster_GHRH GHRH Pathway Testing cluster_VIP VIP Pathway Testing Start Unexpected Effect Observed Hypothesis Hypothesis: Is it On-Target (GHRH) or Off-Target (VIP)? Start->Hypothesis Test_GHRH 1. Add GHRH-R Agonist (e.g., Sermorelin) Hypothesis->Test_GHRH Test GHRH On-Target Test_VIP 1. Add VIP Agonist (e.g., endogenous VIP) Hypothesis->Test_VIP Test VIP Off-Target Result_GHRH Does it replicate the effect? Test_GHRH->Result_GHRH Test_Antagonist_GHRH 2. Co-administer with GHRH-R Antagonist Result_GHRH->Test_Antagonist_GHRH Yes Conclusion_Other Conclusion: Effect is mediated by an unknown pathway. Re-evaluate hypothesis. Result_GHRH->Conclusion_Other No Result_Antagonist_GHRH Is the effect blocked? Test_Antagonist_GHRH->Result_Antagonist_GHRH Conclusion_OnTarget Conclusion: Effect is ON-TARGET (GHRH-mediated) Result_Antagonist_GHRH->Conclusion_OnTarget Yes Result_Antagonist_GHRH->Conclusion_Other No Result_VIP Does it cause the OPPOSITE effect? Test_VIP->Result_VIP Test_Antagonist_VIP 2. Pre-treat with your peptide, then add VIP Agonist Result_VIP->Test_Antagonist_VIP Yes Result_VIP->Conclusion_Other No Result_Antagonist_VIP Is the VIP effect blocked? Test_Antagonist_VIP->Result_Antagonist_VIP Conclusion_OffTarget Conclusion: Effect is OFF-TARGET (VIP-mediated) Result_Antagonist_VIP->Conclusion_OffTarget Yes Result_Antagonist_VIP->Conclusion_Other No

References

Technical Support Center: Improving the In Vivo Efficacy of [Ac-Tyr1,D-Phe2]GRF 1-29, Amide (Human)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the in vivo efficacy of this potent Vasoactive Intestinal Peptide (VIP) antagonist and Growth Hormone-Releasing Factor (GRF) analog. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) and what is its primary mechanism of action?

A1: [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) is a synthetic peptide analog of Growth Hormone-Releasing Factor (GRF). It is distinguished by two key modifications: acetylation of the N-terminal Tyrosine and the substitution of L-Phenylalanine at position 2 with its D-isomer, D-Phenylalanine. These modifications enhance its stability. Its primary mechanism of action is as a competitive antagonist of the Vasoactive Intestinal Peptide (VIP) receptor, particularly the VPAC1 receptor.[1][2] It can also interact with GRF receptors, though its effects are context-dependent and can include partial agonist or antagonist activity.[1]

Q2: What are the main applications of this peptide in in vivo research?

A2: In in vivo studies, this peptide is primarily used to investigate the physiological roles of VIP by blocking its receptors. This includes studying its effects on the central nervous system, such as the regulation of the flexor reflex and its potential role in anxiety and depression.[3][4] It has also been used to study the involvement of VIP in the pituitary-adrenocortical axis and in vasodilation.[5]

Q3: How should I reconstitute and store the lyophilized peptide for in vivo use?

A3: For in vivo experiments, it is crucial to reconstitute the peptide under sterile conditions.

  • Reconstitution: Use a sterile, pyrogen-free solvent. While sterile water can be used, for peptides with hydrophobic characteristics, co-solvents may be necessary. A common practice is to dissolve the peptide in a small amount of a solvent like dimethyl sulfoxide (DMSO) and then dilute it to the final concentration with a sterile buffer such as phosphate-buffered saline (PBS) or 0.9% saline.[6][7]

  • Storage of Stock Solutions: After reconstitution, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C.

  • Working Solutions: Prepare fresh working solutions for each experiment from a thawed aliquot of the stock solution.

Q4: What are some key considerations for designing an in vivo study with this peptide?

A4: Several factors should be considered for a successful in vivo experiment:

  • Animal Model: The choice of animal model (e.g., rat, mouse) can influence the outcome, as receptor affinity and peptide metabolism can vary between species.[7]

  • Route of Administration: The route of administration (e.g., intravenous, subcutaneous, intrathecal) will significantly impact the bioavailability and pharmacokinetic profile of the peptide.[3][5][6]

  • Dosage: A dose-response study is highly recommended to determine the optimal effective dose for your specific experimental model and endpoint.

  • Stability: Due to its peptide nature, in vivo stability can be a concern. The modifications in [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) enhance its stability compared to native GRF, but degradation can still occur.[8]

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments with [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human).

Issue 1: Low or No Observed Efficacy

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Inadequate Dosage - Conduct a dose-escalation study to determine the optimal dose for your model. - Review literature for doses used in similar studies with this or related peptides.
Poor Bioavailability - Consider a more direct route of administration (e.g., intravenous instead of subcutaneous). - Optimize the formulation to improve solubility and absorption.
Peptide Degradation - Ensure proper handling and storage of the peptide to prevent degradation before administration. - Prepare fresh solutions for each experiment. - For subcutaneous or intraperitoneal injections, consider co-administration with protease inhibitors, although this requires careful validation.
Incorrect Formulation - Verify the solubility of the peptide in your chosen vehicle at the desired concentration. - If solubility is an issue, consider using a different vehicle or adding a small percentage of a co-solvent like DMSO.
Receptor Subtype Specificity - The peptide is a potent antagonist of VPAC1 receptors. Ensure that the physiological effect you are studying is mediated by this receptor subtype.
Issue 2: High Variability in Experimental Results

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Inconsistent Peptide Preparation - Standardize the reconstitution and dilution procedures. - Ensure complete dissolution of the peptide before administration.
Variable Administration Technique - Ensure consistent and accurate administration of the peptide solution for all animals. - For injections, use a consistent site and depth.
Biological Variability - Use a sufficient number of animals per group to account for biological variation. - Ensure that animals are of a similar age, weight, and genetic background. - Acclimatize animals to the experimental conditions before the study.[7]
Peptide Instability in Formulation - Assess the stability of your peptide formulation over the duration of your experiment. - Avoid storing diluted peptide solutions for extended periods.
Issue 3: Unexpected or Off-Target Effects

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Interaction with GRF Receptors - Although primarily a VIP antagonist, this peptide is a GRF analog and may interact with GRF receptors, potentially leading to unexpected effects on growth hormone release or other GRF-mediated pathways. - Include control groups to assess the baseline effects of the peptide in your model.
Partial Agonist Activity - In some systems, peptide antagonists can exhibit partial agonist activity, especially at high concentrations. - Perform a thorough dose-response analysis to identify a concentration that provides antagonism without significant agonism.
Non-Specific Binding - At very high concentrations, peptides can exhibit non-specific binding to other receptors or proteins. - Use the lowest effective dose to minimize the risk of off-target effects.
Gastrointestinal Side Effects - Some GRF analogs have been reported to cause gastrointestinal side effects, such as diarrhea, potentially through interaction with VIP receptors in the gut. - Monitor animals for any adverse effects and consider adjusting the dose or route of administration if necessary.

Quantitative Data

The following tables summarize comparative data for GRF analogs to provide context for experimental design. Specific in vivo efficacy data for [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) is limited in publicly available literature, necessitating careful dose-finding studies.

Table 1: Comparative In Vivo Potency of GRF Analogs in Stimulating Growth Hormone (GH) Release in Female Calves

CompoundDose (µg/kg BW)Route of AdministrationPeak GH Concentration (Time to Peak)Duration of Action
bGRF(1-29)-NH20.25IntravenousSignificant increase at 60 minReturned to baseline within 2 hours
[D-Ala2, Ala15]-bGRF-290.25IntravenousSignificant increase at 180 minSustained elevation beyond 2 hours
[D-Ala2]-hGRF(1-29)-NH20.25IntravenousSignificant increase at 150 minIntermediate between the other two

Data adapted from a study in female calves, demonstrating that modifications to the GRF sequence can significantly enhance potency and duration of action.[9]

Table 2: Comparative In Vitro Stability of GRF Analogs in Porcine Plasma

CompoundHalf-life (t½) in Porcine PlasmaPrimary Degradation Product
GRF(1-29)-NH2~13 minutesGRF(3-29)-NH2
[Ala15]GRF(1-29)-NH2~17 minutes[Ala15]GRF(3-29)-NH2
Cyclized (Asp8-Lys12) GRF analogs> 2 hours-

Data from in vitro studies in porcine plasma, highlighting the rapid degradation of linear GRF analogs and the significant improvement in stability with cyclization.[8]

Experimental Protocols

The following are generalized protocols for in vivo studies with GRF analogs, which can be adapted for [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human).

Protocol 1: Assessment of VIP Antagonism on the Nociceptive Flexor Reflex in Rats (Intrathecal Administration)
  • Animal Model: Decerebrate, spinalized, unanesthetized Sprague-Dawley rats.

  • Peptide Preparation: Reconstitute [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) in sterile 0.9% saline to the desired stock concentration. Further dilute to the final working concentration with saline immediately before use.

  • Administration: Administer the peptide solution intrathecally (i.t.) via a catheter implanted in the subarachnoid space.

  • Experimental Procedure:

    • Establish a baseline nociceptive flexor reflex by applying a controlled stimulus (e.g., radiant heat) to the hind paw.

    • Administer VIP i.t. to facilitate the flexor reflex.

    • In a separate group of animals, pre-administer [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) i.t. at various doses prior to the VIP challenge.

    • Measure the flexor reflex response at regular intervals to assess the antagonistic effect of the peptide.

  • Endpoint Measurement: The magnitude of the flexor reflex, often measured as the electromyographic (EMG) activity of the biceps femoris muscle.

  • Data Analysis: Compare the VIP-induced facilitation of the flexor reflex in the presence and absence of the antagonist. A dose-dependent inhibition of the VIP effect would indicate successful antagonism.[3]

Protocol 2: Evaluation of Systemic VIP Antagonism (Subcutaneous Administration)
  • Animal Model: Male Wistar rats.

  • Peptide Preparation: Reconstitute [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) in sterile 0.9% saline.

  • Administration: Administer a single bolus subcutaneous (s.c.) injection.

  • Experimental Procedure:

    • Acclimatize animals to handling and experimental procedures.

    • Administer the peptide or vehicle control (saline) via s.c. injection.

    • At specified time points (e.g., 1, 2, 4 hours post-injection), collect blood samples for hormone analysis.

    • To assess the antagonist's effect on stress-induced responses, a separate cohort of animals can be subjected to a stressor (e.g., cold stress) after peptide administration.

  • Endpoint Measurement: Plasma concentrations of hormones such as ACTH, aldosterone, and corticosterone, measured by radioimmunoassay (RIA).

  • Data Analysis: Compare the hormone levels between the peptide-treated and vehicle-treated groups under both basal and stressed conditions.

Visualizations

Signaling Pathways

VIP_GRF_Signaling cluster_VIP VIP Signaling cluster_GRF GRF Signaling VIP VIP VPAC1 VPAC1 Receptor VIP->VPAC1 Binds G_alpha_s_VIP Gαs VPAC1->G_alpha_s_VIP Activates AC_VIP Adenylate Cyclase G_alpha_s_VIP->AC_VIP Stimulates cAMP_VIP cAMP AC_VIP->cAMP_VIP Produces PKA_VIP PKA cAMP_VIP->PKA_VIP Activates CREB_VIP CREB Phosphorylation PKA_VIP->CREB_VIP Leads to Antagonist [Ac-Tyr1,D-Phe2] GRF 1-29 Antagonist->VPAC1 Blocks GRF GRF GHRHR GHRH Receptor GRF->GHRHR Binds G_alpha_s_GRF Gαs GHRHR->G_alpha_s_GRF Activates AC_GRF Adenylate Cyclase G_alpha_s_GRF->AC_GRF Stimulates cAMP_GRF cAMP AC_GRF->cAMP_GRF Produces PKA_GRF PKA cAMP_GRF->PKA_GRF Activates GH_synthesis GH Synthesis & Secretion PKA_GRF->GH_synthesis Promotes Analog [Ac-Tyr1,D-Phe2] GRF 1-29 Analog->GHRHR May Interact

Caption: VIP and GRF signaling pathways and the antagonistic action.

Experimental Workflow

Experimental_Workflow A Animal Acclimatization B Peptide Reconstitution & Formulation A->B C Baseline Measurements B->C D Peptide/Vehicle Administration C->D E Experimental Intervention (Optional) D->E F Post-treatment Measurements D->F No Intervention E->F G Sample Collection & Processing F->G H Data Analysis G->H

Caption: A general experimental workflow for in vivo peptide studies.

Troubleshooting Logic

Troubleshooting_Logic Start Low/No Efficacy Observed CheckDose Is the dose appropriate? Start->CheckDose CheckFormulation Is the formulation correct? CheckDose->CheckFormulation Yes DoseEscalate Conduct dose-escalation study CheckDose->DoseEscalate No CheckStability Is the peptide stable? CheckFormulation->CheckStability Yes Reformulate Optimize vehicle/solubility CheckFormulation->Reformulate No CheckRoute Is the administration route optimal? CheckStability->CheckRoute Yes FreshPeptide Use fresh peptide/aliquots CheckStability->FreshPeptide No ChangeRoute Consider alternative route (e.g., IV) CheckRoute->ChangeRoute No Success Efficacy Improved CheckRoute->Success Yes DoseEscalate->Success Reformulate->Success FreshPeptide->Success ChangeRoute->Success

Caption: A decision tree for troubleshooting low efficacy in vivo.

References

interpreting conflicting data on [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting conflicting data surrounding the biological activity of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human).

Frequently Asked Questions (FAQs)

Q1: Is [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) a GHRH receptor agonist or a VIP receptor antagonist?

A1: The available data indicate that [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) exhibits dual activity. It is primarily characterized as a vasoactive intestinal peptide (VIP) receptor antagonist.[1][2][3][4][5] However, it also possesses weak partial agonist activity at the growth hormone-releasing hormone (GHRH) receptor.[4] This dual pharmacology is a critical source of conflicting experimental outcomes.

Q2: Why do I observe GHRH-like effects in my experiment when using this compound as a VIP antagonist?

A2: The weak GHRH agonist activity of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) can lead to observable GHRH-like effects, particularly at higher concentrations or in systems highly sensitive to GHRH receptor stimulation.[4] It is crucial to carefully titrate the concentration of the compound to a range where it effectively antagonizes VIP receptors with minimal agonistic effect on GHRH receptors.

Q3: I am not seeing any VIP antagonistic effects in my experimental model. Is the compound inactive?

A3: While the compound is a known VIP antagonist, its effectiveness can be species- and tissue-specific. For instance, one study found it to be ineffective as a VIP antagonist in rabbit enteric smooth muscle, which may indicate differences in VIP receptor subtypes or structures between species.[6] Before concluding that the compound is inactive, it is essential to verify its activity in a well-characterized positive control system, such as rat pancreatic membranes.[5]

Q4: What are the key experimental factors that can influence the observed activity of this peptide?

A4: Several experimental variables can significantly impact the observed effects of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human). These include:

  • Concentration: The concentration used will determine the extent of VIP antagonism versus GHRH agonism.

  • Experimental Model: The species, tissue, and cell type used are critical, as receptor subtypes and densities can vary.[6]

  • Assay Type: The specific endpoint being measured (e.g., cAMP accumulation, hormone secretion, muscle relaxation) will influence the interpretation of the results.

  • Peptide Integrity: Proper handling and storage of the peptide are crucial to ensure its stability and activity.

Troubleshooting Guides

Issue 1: Unexpected Agonist Activity Observed

Possible Cause: The concentration of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) used is high enough to activate GHRH receptors, masking its intended VIP antagonistic effect.[4]

Troubleshooting Steps:

  • Perform a Dose-Response Curve: Conduct a comprehensive dose-response experiment to determine the optimal concentration range for VIP antagonism with minimal GHRH agonism in your specific model.

  • Use a GHRH Receptor Antagonist: As a control, co-incubate your system with a specific GHRH receptor antagonist, such as [Ac-Tyr1,D-Arg2]-GRF (1-29) amide, to block any potential GHRH-mediated effects.[7][8]

  • Lower the Concentration: If possible, lower the concentration of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) to a level where it selectively antagonizes VIP receptors.

Issue 2: Lack of VIP Antagonistic Activity

Possible Cause: The experimental model (species or tissue) may have VIP receptors that are not effectively blocked by this specific antagonist.[6]

Troubleshooting Steps:

  • Positive Control Experiment: Validate your batch of the peptide in a well-established system where its VIP antagonistic activity is documented, such as rat pancreatic plasma membranes.[5]

  • Receptor Subtype Analysis: If possible, characterize the VIP receptor subtypes (VPAC1, VPAC2) present in your experimental model. The antagonist may exhibit selectivity for a specific subtype.

  • Consider Alternative Antagonists: If the issue persists, consider using a different VIP receptor antagonist with a distinct pharmacological profile.

Data Presentation

Table 1: Conflicting Biological Activities of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human)

ActivityReceptor TargetObserved EffectExperimental ModelReference
VIP AntagonistVIP ReceptorInhibition of VIP-induced adenylate cyclase stimulationRat pancreatic plasma membranes[5]
VIP AntagonistVIP ReceptorInhibition of [125I]iodo-VIP bindingRat pancreatic plasma membranes[5]
VIP AntagonistVIP ReceptorAntagonized facilitation of the flexor reflex induced by VIPRat spinal cord (in vivo)[9]
Weak GHRH AgonistGHRH ReceptorWeak stimulation of adenylate cyclaseNot specified[4]
Ineffective VIP AntagonistVIP ReceptorDid not alter the inhibitory effects of VIP on smooth muscle proliferationRabbit enteric smooth muscle[6]

Experimental Protocols

Key Experiment 1: Adenylate Cyclase Activity in Rat Pancreatic Membranes

  • Objective: To determine the effect of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) on VIP- and GRF-stimulated adenylate cyclase activity.

  • Methodology:

    • Preparation of pancreatic plasma membranes from male Wistar rats.

    • Incubation of the membranes with ATP, an ATP-regenerating system, and the phosphodiesterase inhibitor isobutylmethylxanthine.

    • Addition of VIP or GRF in the presence or absence of varying concentrations of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human).

    • Incubation for a defined period at a controlled temperature.

    • Termination of the reaction and measurement of cyclic AMP (cAMP) levels using a radioimmunoassay or other suitable method.

  • Reference: Waelbroeck et al., Endocrinology, 1985.[5]

Key Experiment 2: In Vivo Flexor Reflex in Rats

  • Objective: To assess the in vivo VIP antagonistic activity of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human).

  • Methodology:

    • Use of decerebrate, spinalized, unanesthetized rats.

    • Intrathecal (i.t.) administration of VIP to facilitate the nociceptive flexor reflex.

    • Pre-administration of varying doses of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) via i.t. injection.

    • Measurement of the flexor reflex in response to a noxious stimulus.

  • Reference: Oku et al., Neuropeptides, 1991.[9]

Visualizations

signaling_pathway cluster_agonist Weak GHRH Agonist Pathway cluster_antagonist VIP Antagonist Pathway peptide_g [Ac-Tyr1,D-Phe2] GRF 1-29 ghrh_r GHRH Receptor peptide_g->ghrh_r Binds g_protein_g Gs Protein ghrh_r->g_protein_g Activates ac_g Adenylate Cyclase g_protein_g->ac_g Stimulates camp_g cAMP ac_g->camp_g Generates pka_g PKA camp_g->pka_g Activates gh_release Growth Hormone Release pka_g->gh_release Promotes peptide_v [Ac-Tyr1,D-Phe2] GRF 1-29 vip_r VIP Receptor (e.g., VPAC1) peptide_v->vip_r Blocks g_protein_v Gs Protein vip_r->g_protein_v Activates vip VIP vip->vip_r Binds ac_v Adenylate Cyclase g_protein_v->ac_v Stimulates camp_v cAMP ac_v->camp_v Generates downstream Biological Effects (e.g., smooth muscle relaxation) camp_v->downstream Mediates experimental_workflow cluster_positive Positive VIP Antagonism (Rat Pancreas) cluster_negative Ineffective VIP Antagonism (Rabbit Smooth Muscle) start_p Prepare Rat Pancreatic Membranes treatment_p Incubate with VIP ± [Ac-Tyr1,D-Phe2]GRF 1-29 start_p->treatment_p assay_p Measure Adenylate Cyclase Activity (cAMP) treatment_p->assay_p result_p Result: Inhibition of VIP-stimulated cAMP production assay_p->result_p start_n Culture Rabbit Enteric Smooth Muscle Cells treatment_n Incubate with VIP ± [Ac-Tyr1,D-Phe2]GRF 1-29 start_n->treatment_n assay_n Measure Cell Proliferation treatment_n->assay_n result_n Result: No change in VIP-induced inhibition of proliferation assay_n->result_n

References

common pitfalls in experiments with [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) and what is its primary mechanism of action?

[Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) is a synthetic analog of the N-terminal fragment of human Growth Hormone-Releasing Factor (GRF). Key modifications, including the acetylation of the N-terminus and the substitution of L-Phenylalanine at position 2 with its D-isomer, enhance its stability and alter its biological activity.[1] Its primary recognized function is as a competitive antagonist of the Vasoactive Intestinal Peptide (VIP) receptor.[2] It has been shown to inhibit both VIP- and GRF-stimulated adenylate cyclase activity.[2] While it is a GRF analog, it has been reported to have weak partial agonist activity at the GRF receptor in some systems.[3]

Q2: How should I properly store and handle the lyophilized peptide and its reconstituted solutions?

Proper storage and handling are critical to maintain the peptide's integrity and biological activity.

ConditionLyophilized PeptideReconstituted Solution
Long-term Storage Store at -20°C or colder, desiccated.Aliquot into single-use vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Short-term Storage N/AStore at 2-8°C for a few days.

Handling Precautions:

  • Before opening the vial, allow the lyophilized peptide to equilibrate to room temperature for at least 20-30 minutes to prevent condensation.

  • Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling the peptide.

Q3: What is the best way to reconstitute the peptide?

The solubility of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) is up to 2 mg/ml in water.[4] However, for cell culture applications, where solubility in aqueous buffers can be poor for similar peptides, a common practice is to first dissolve the peptide in a small amount of a sterile organic solvent like DMSO, and then dilute it to the final working concentration with the desired sterile culture medium or buffer.

Reconstitution Protocol:

  • Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

  • Carefully open the vial and add the calculated volume of the chosen solvent (e.g., sterile water or DMSO) to achieve a desired stock solution concentration (e.g., 1 mM).

  • Gently vortex or sonicate to ensure the peptide is fully dissolved.

Troubleshooting Guides

Issue 1: Poor Solubility or Precipitation of the Peptide

Problem: The peptide does not dissolve completely or precipitates out of solution upon dilution.

Possible CauseTroubleshooting Steps
Hydrophobicity of the peptide Peptides with hydrophobic residues can have limited solubility in aqueous solutions.[5][6] 1. Use of an organic solvent: Try reconstituting the peptide in a small amount of DMSO or another suitable organic solvent before diluting with your aqueous buffer. 2. Adjusting pH: The solubility of a peptide is often lowest at its isoelectric point (pI). Adjusting the pH of the buffer away from the pI can improve solubility.[5]
Aggregation Hydrophobic interactions can lead to peptide aggregation, especially at high concentrations.[7][8] 1. Work with lower concentrations: Prepare a more dilute stock solution. 2. Sonication: Brief sonication can sometimes help to break up aggregates. 3. Incorporate solubilizing agents: In some cases, the addition of chaotropic agents like guanidinium chloride or urea can help, but their compatibility with the experimental system must be considered.
Issue 2: Loss of Biological Activity

Problem: The peptide shows reduced or no biological activity in the experiment.

Possible CauseTroubleshooting Steps
Peptide Degradation Peptides are susceptible to enzymatic degradation, especially in the presence of serum.[9] The modifications in [Ac-Tyr1,D-Phe2]GRF 1-29, amide are designed to increase stability, but degradation can still occur over time or under harsh conditions. 1. Use freshly prepared solutions: Prepare working solutions immediately before use. 2. Check for degradation: Analyze the peptide solution by RP-HPLC and/or mass spectrometry to confirm the integrity of the peptide.[10] 3. Perform a stability study: If incubating for long periods, determine the peptide's half-life under your specific experimental conditions (e.g., in your cell culture medium with serum).
Incorrect Peptide Concentration 1. Verify reconstitution: Double-check the calculations used for reconstituting the lyophilized peptide. 2. Confirm stock concentration: If possible, determine the concentration of your stock solution using a quantitative amino acid analysis or a validated HPLC method.
Experimental Design Flaw 1. Receptor expression: Confirm that your cell line or animal model expresses the target VIP receptors (VPAC1 and/or VPAC2). 2. Dose-response curve: Perform a dose-response experiment to ensure you are using a concentration within the active range for your specific system.
Issue 3: Unexpected Results in Cell-Based Assays

Problem: Inconsistent or unexpected cellular responses are observed.

Possible CauseTroubleshooting Steps
Off-target effects While primarily a VIP antagonist, this peptide is a GRF analog and may have weak partial agonist effects on the GHRH receptor in some systems.[3] 1. Use appropriate controls: Include a control with a different VIP antagonist if possible. 2. Characterize the response: Perform dose-response curves and consider using a GHRH receptor antagonist in parallel to dissect the observed effects.
Cell culture conditions 1. Serum interference: Components in serum can bind to the peptide or degrade it. Consider using serum-free medium for the duration of the peptide treatment if possible. 2. Cell health: Ensure cells are healthy and in the logarithmic growth phase.

Experimental Protocols

Protocol 1: In Vitro VIP Antagonism Assay (Adenylate Cyclase Activity)

This protocol is a general guideline for assessing the VIP antagonist activity of [Ac-Tyr1,D-Phe2]GRF 1-29, amide by measuring its ability to inhibit VIP-induced cAMP production.

Materials:

  • Cells expressing VIP receptors (e.g., a cell line transfected with VPAC1 or VPAC2).

  • [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human).

  • Vasoactive Intestinal Peptide (VIP).

  • Cell culture medium (serum-free for the assay).

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP assay kit (e.g., ELISA or HTRF-based).

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

  • Cell Starvation: The next day, replace the growth medium with serum-free medium and incubate for 1-2 hours to establish a baseline.

  • Pre-incubation with Antagonist: Add varying concentrations of [Ac-Tyr1,D-Phe2]GRF 1-29, amide to the wells. Include a vehicle control. Incubate for 15-30 minutes at 37°C.

  • Stimulation with Agonist: Add a fixed concentration of VIP (a concentration that gives a submaximal stimulation of cAMP production, e.g., EC80) to the wells.

  • Incubation: Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of your chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the concentration of the antagonist to determine the IC50 value.

Protocol 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment

This is a general method for assessing the purity of the peptide and detecting potential degradation products.

ParameterRecommended Setting
Column C18, 3-5 µm particle size, 100-300 Å pore size (e.g., 4.6 x 150 mm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN)
Gradient A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point. This may need to be optimized.
Flow Rate 1.0 mL/min
Detection UV at 214 nm and 280 nm
Column Temperature 30-40°C

Visualizations

Signaling Pathways

VIP_Signaling_Pathway VIP VIP VIP_Receptor VIP_Receptor VIP->VIP_Receptor Binds & Activates Antagonist [Ac-Tyr1,D-Phe2]GRF 1-29 Antagonist->VIP_Receptor Binds & Blocks G_Protein G_Protein VIP_Receptor->G_Protein Activates AC AC G_Protein->AC Activates cAMP cAMP AC->cAMP Converts PKA PKA cAMP->PKA Activates ATP ATP Cellular_Response Cellular_Response PKA->Cellular_Response Phosphorylates Targets

GHRH_Signaling_Pathway GHRH GHRH GHRH_Receptor GHRH_Receptor GHRH->GHRH_Receptor Binds & Activates Antagonist [Ac-Tyr1,D-Phe2]GRF 1-29 (Weak Partial Agonist) Antagonist->GHRH_Receptor Binds (Weak Effect) G_Protein G_Protein GHRH_Receptor->G_Protein Activates AC AC G_Protein->AC Activates cAMP cAMP AC->cAMP Converts PKA PKA cAMP->PKA Activates ATP ATP CREB CREB PKA->CREB Phosphorylates GH_Gene GH_Gene CREB->GH_Gene Activates Transcription

Experimental Workflow

Experimental_Workflow Peptide_Prep Peptide Preparation - Equilibrate to RT - Reconstitute in DMSO/Water - Aliquot and Store Treatment Treatment - Pre-incubate with Antagonist - Stimulate with VIP Peptide_Prep->Treatment Cell_Culture Cell Culture - Seed cells - Starve cells (serum-free) Cell_Culture->Treatment Assay Assay - Lyse cells - Measure cAMP levels Treatment->Assay Data_Analysis Data Analysis - Plot dose-response curve - Determine IC50 Assay->Data_Analysis

References

how to control for variability in [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to control for variability in studies involving [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human).

Frequently Asked Questions (FAQs)

Q1: What is [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) and what are its key structural modifications?

A1: [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) is a synthetic analog of the human Growth Hormone-Releasing Factor (GRF) fragment 1-29.[1] It has been modified to enhance its stability and potency.[1] The key modifications are:

  • Acetylation (Ac) at the N-terminal Tyrosine (Tyr) at position 1. This reduces enzymatic degradation by aminopeptidases.

  • D-Phenylalanine (D-Phe) substitution for the native L-Alanine at position 2. This modification significantly increases resistance to degradation by dipeptidyl peptidase-IV (DPP-IV).

  • Amidation at the C-terminus, which also contributes to increased stability.[1]

These changes prolong the biological half-life of the peptide compared to the native GRF (1-29).[1]

Q2: What are the primary mechanisms of action for this peptide analog?

A2: [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) is known to act as a potent antagonist of the Vasoactive Intestinal Peptide (VIP) receptor.[2][3][4] While it is an analog of GRF, the modifications, particularly the D-Phe at position 2, confer this VIP antagonistic activity.[2] It can be used in studies to block the effects of VIP. It may also retain some activity at the GRF receptor, potentially influencing Growth Hormone (GH) release, though this is often weaker than its VIP antagonism.[5]

Q3: How should I properly store and handle the lyophilized peptide and its solutions to minimize variability?

A3: Proper storage and handling are critical to prevent degradation and ensure consistent results.

ConditionLyophilized PeptideReconstituted Solution
Storage Temperature Store at -20°C or -80°C for long-term stability.[6][7]Aliquot into single-use volumes and store at -20°C or -80°C.[6][8]
Handling Allow the vial to equilibrate to room temperature in a desiccator before opening to prevent moisture absorption.[5] Weigh out the required amount quickly in a clean environment.Avoid repeated freeze-thaw cycles.[8] Use sterile, nuclease-free buffers for reconstitution.[7]
Light Exposure Store protected from light.Store in light-protected tubes.

Q4: What is "net peptide content" and why is it important for accurate dosing?

A4: Lyophilized peptides are never 100% pure peptide. They contain counter-ions (like TFA from purification), adsorbed water, and other impurities.[9] The net peptide content (NPC) is the actual percentage of the peptide by weight in the lyophilized powder. It is crucial to know the NPC to calculate the correct amount of powder to weigh for a desired peptide concentration. The NPC is typically determined by the manufacturer using Amino Acid Analysis (AAA) and should be reported on the Certificate of Analysis (CoA).[9] Failing to account for NPC is a major source of variability in experimental results.[9]

Troubleshooting Guides

Issue 1: Inconsistent or No Biological Activity in Cell-Based Assays

You are observing variable or no response in your cell-based experiments (e.g., cAMP accumulation assays, cell proliferation studies).

Possible Causes & Solutions:

  • Peptide Degradation: The peptide may have degraded due to improper storage or handling.

    • Solution: Always use a fresh vial of peptide or a new aliquot from a properly stored stock solution. Verify the integrity of your peptide stock using RP-HPLC.

  • Incorrect Peptide Concentration: The actual concentration of your working solution may be different from the calculated concentration.

    • Solution: Re-verify your calculations, ensuring you have accounted for the net peptide content from the Certificate of Analysis. If in doubt, re-quantify the peptide concentration of your stock solution.[10]

  • Low Receptor Expression: The cell line you are using may not express the target receptor (e.g., VIP receptor) at sufficient levels.

    • Solution: Confirm receptor expression in your cell line using techniques like qPCR, Western blot, or flow cytometry.

  • Assay Protocol Issues: Inconsistent incubation times, cell passage numbers, or reagent preparation can introduce variability.

    • Solution: Standardize your assay protocol. Use cells within a defined low passage number range, ensure consistent incubation times and temperatures, and prepare fresh reagents for each experiment.[11]

Detailed Protocol: Verifying Peptide Integrity by RP-HPLC

This protocol provides a general method to assess the purity and identify potential degradation of your peptide stock.

  • Sample Preparation:

    • Reconstitute a small, accurately weighed amount of lyophilized peptide in a suitable solvent (e.g., 0.1% TFA in water) to a known concentration (e.g., 1 mg/mL).

    • Dilute your stock solution to an appropriate concentration for HPLC analysis (e.g., 0.1 mg/mL).

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

    • Gradient: A typical gradient might be 5-65% Mobile Phase B over 30 minutes. This may need to be optimized.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm or 280 nm.

    • Column Temperature: 30-40°C.[9]

  • Data Analysis:

    • Compare the chromatogram of your current peptide solution to a reference chromatogram from a fresh, validated batch if available.

    • Assess the purity by calculating the area of the main peptide peak as a percentage of the total peak area. A significant decrease in purity or the appearance of new peaks suggests degradation.

Issue 2: High Variability in In Vivo Study Outcomes

You are observing significant scatter in data points (e.g., growth hormone levels, blood glucose) in your animal studies.

Possible Causes & Solutions:

  • Biological Variability: Animals, even of the same strain, exhibit natural physiological differences.

    • Solution: Increase the number of animals per group to improve statistical power. Use age- and sex-matched animals and ensure they are properly acclimatized before the experiment.[12] Be aware of circadian rhythms that can affect hormone levels and conduct experiments at the same time each day.[13]

  • Peptide Stability In Vivo: The peptide may be rapidly cleared or degraded in circulation.

    • Solution: While [Ac-Tyr1,D-Phe2]GRF 1-29 is designed for stability, its half-life can still be a factor. Conduct a preliminary pharmacokinetic study to understand its stability and clearance rate in your animal model.

  • Dosing and Administration Inconsistency: Inaccurate dosing or inconsistent administration technique can lead to high variability.

    • Solution: Ensure accurate and consistent dosing for all animals. For subcutaneous injections, rotate the injection sites to prevent local tissue irritation.[11]

  • Animal Stress: Stress from handling or procedures can significantly impact endocrine readouts.

    • Solution: Handle animals consistently and gently. Allow for an adequate acclimatization period before initiating the study.[11]

Detailed Protocol: In Vitro Plasma Stability Assay

This protocol helps determine the stability of the peptide in plasma, providing an indication of its likely in vivo stability.

  • Materials:

    • Freshly collected plasma (e.g., from rat, mouse, or human) containing anticoagulants (e.g., heparin or EDTA).

    • [Ac-Tyr1,D-Phe2]GRF 1-29, amide stock solution.

    • Precipitating solution (e.g., acetonitrile with 1% TFA).

    • Thermomixer or water bath at 37°C.

  • Procedure:

    • Pre-warm the plasma to 37°C.

    • Spike the peptide stock solution into the plasma to a final concentration (e.g., 10 µg/mL). Mix gently.

    • Incubate the mixture at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 100 µL).

    • Immediately add the aliquot to a tube containing a 2-3 fold excess of cold precipitating solution to stop enzymatic reactions and precipitate plasma proteins.

    • Vortex vigorously for 30 seconds and incubate on ice for 10-15 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Carefully collect the supernatant.

  • Analysis:

    • Analyze the supernatant by RP-HPLC (using the protocol described above) or LC-MS to quantify the amount of intact peptide remaining.

    • Plot the percentage of intact peptide remaining versus time to determine the degradation rate and half-life.

Visual Guides

Signaling Pathway

GHRH_Signaling_Pathway cluster_nucleus Nucleus GRF_Analog [Ac-Tyr1,D-Phe2]GRF 1-29 GHRHR GHRH Receptor GRF_Analog->GHRHR Binds Gs Gs Protein GHRHR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GH_Release Growth Hormone Release PKA->GH_Release Stimulates Nucleus Nucleus CREB->Nucleus GH_Gene Growth Hormone Gene Transcription

Caption: GHRH receptor signaling pathway.

Experimental Workflow

Experimental_Workflow start Start peptide_prep Peptide Preparation - Weigh Lyophilized Powder - Account for Net Peptide Content - Reconstitute in Buffer start->peptide_prep qc Quality Control - Purity Check (RP-HPLC) - Concentration Verification peptide_prep->qc invitro In Vitro Assay (e.g., Cell-Based) qc->invitro Pass invivo In Vivo Study (e.g., Animal Model) qc->invivo Pass data_acq Data Acquisition invitro->data_acq invivo->data_acq data_analysis Data Analysis & Statistics data_acq->data_analysis end End data_analysis->end

Caption: General experimental workflow.

Troubleshooting Decision Tree

Troubleshooting_Tree start Inconsistent Results Observed check_peptide Check Peptide Integrity & Concentration start->check_peptide peptide_ok Peptide OK? check_peptide->peptide_ok replace_peptide Solution: Use new, validated peptide stock peptide_ok->replace_peptide No check_assay Review Assay Protocol & Cell Line peptide_ok->check_assay Yes (In Vitro) check_animal Review In Vivo Parameters peptide_ok->check_animal Yes (In Vivo) end Problem Resolved replace_peptide->end assay_ok Protocol Consistent? check_assay->assay_ok standardize_assay Solution: Standardize protocol, validate cell line assay_ok->standardize_assay No assay_ok->end Yes standardize_assay->end animal_ok Animals/Dosing OK? check_animal->animal_ok refine_invivo Solution: Increase N, control for stress & biological variables animal_ok->refine_invivo No animal_ok->end Yes refine_invivo->end

Caption: Troubleshooting inconsistent results.

References

addressing poor solubility of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) in aqueous solutions?

A1: [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) is reported to be soluble in water up to 2 mg/mL.[1][2] However, achieving this solubility can be dependent on the purity of the peptide, the pH of the solution, and the reconstitution technique.

Q2: I am observing incomplete dissolution of the peptide in water. What could be the cause?

A2: Incomplete dissolution can be due to several factors, including the formation of aggregates, suboptimal pH of the solvent, or using an inappropriate reconstitution method. It is also possible that the peptide has started to degrade if not stored properly.

Q3: Is it recommended to use organic solvents to dissolve this peptide?

A3: For peptides with poor aqueous solubility, a common practice is to first dissolve the peptide in a small amount of a sterile organic solvent such as dimethyl sulfoxide (DMSO) and then slowly dilute it with the desired aqueous buffer.

Q4: How should I store the lyophilized peptide and the reconstituted solution?

A4: Lyophilized [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) should be stored desiccated at -20°C.[2] Once reconstituted, it is recommended to aliquot the solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. Short-term storage of the reconstituted solution (a few days) can be at 2-8°C.

Q5: Can I sonicate the peptide solution to aid dissolution?

A5: While sonication can sometimes help in dissolving stubborn particles, it should be used with caution as it can potentially lead to peptide degradation or aggregation. Gentle vortexing or swirling is generally preferred. If sonication is used, it should be brief and performed in a cold water bath.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human).

ProblemPossible CauseRecommended Solution
Peptide does not dissolve in water - Peptide has formed aggregates.- pH of the water is not optimal for solubility.- Incorrect reconstitution technique.- Allow the peptide to equilibrate to room temperature before adding solvent.- Try adjusting the pH of the solvent. For acidic peptides, a basic buffer may help, and for basic peptides, an acidic buffer may be required. (Note: The isoelectric point of this specific peptide is not readily available, so empirical testing may be needed).- First, dissolve the peptide in a minimal amount of DMSO, then slowly add the aqueous buffer while gently vortexing.
Precipitate forms after adding aqueous buffer to the DMSO stock - The peptide is not soluble at the final concentration in the aqueous buffer.- The buffer composition is incompatible with the peptide.- Reduce the final concentration of the peptide in the aqueous solution.- Try a different buffer system. Common buffers include phosphate-buffered saline (PBS), Tris-buffered saline (TBS), or cell culture media.- Ensure the DMSO concentration in the final solution is low (typically <1%) as it can be toxic to cells.
Loss of biological activity - Peptide degradation due to improper storage or handling.- Multiple freeze-thaw cycles of the reconstituted solution.- Adsorption of the peptide to the vial surface.- Store the lyophilized peptide and reconstituted aliquots at the recommended temperatures.- Avoid repeated freeze-thaw cycles by preparing single-use aliquots.- Use low-protein-binding microcentrifuge tubes for storage and dilution.
Inconsistent experimental results - Inaccurate peptide concentration due to incomplete dissolution or adsorption.- Degradation of the peptide in the experimental medium.- Ensure the peptide is fully dissolved before use.- Prepare fresh dilutions for each experiment from a frozen stock aliquot.- Consider the stability of the peptide in your specific experimental conditions (e.g., temperature, presence of proteases).

Quantitative Solubility Data

While comprehensive quantitative solubility data in various organic solvents for the human form of this peptide is not widely published, the following table summarizes the available information.

SolventReported Solubility
WaterSoluble up to 2 mg/mL[1][2]
Dimethyl Sulfoxide (DMSO)Commonly used as a primary solvent for poorly soluble peptides. Specific quantitative data for this peptide is not available, but it is a recommended starting point.

Experimental Protocols

Protocol 1: Reconstitution of [Ac-Tyr1,D-Phe2]GRF 1-29, Amide (Human)

Materials:

  • Lyophilized [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) vial

  • Sterile, nuclease-free water or desired sterile buffer (e.g., PBS)

  • Sterile DMSO (optional, for difficult to dissolve peptides)

  • Sterile, low-protein-binding polypropylene microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Equilibration: Allow the vial of lyophilized peptide to come to room temperature for at least 15-20 minutes before opening. This prevents condensation of moisture inside the vial.

  • Solvent Addition:

    • Aqueous Solvent: Gently tap the vial to ensure all the powder is at the bottom. Using a sterile pipette, slowly add the calculated volume of sterile water or buffer down the side of the vial.

    • Organic Solvent (if necessary): If the peptide does not readily dissolve in the aqueous solvent, first dissolve it in a minimal amount of sterile DMSO (e.g., 10-50 µL).

  • Dissolution: Gently swirl or rock the vial to dissolve the peptide. Avoid vigorous shaking or vortexing, which can cause aggregation. If necessary, let the vial sit at room temperature for a few minutes to allow for complete dissolution.

  • Dilution (if using organic solvent): If the peptide was dissolved in DMSO, slowly add the desired aqueous buffer to the DMSO solution while gently mixing to reach the final desired concentration. Ensure the final DMSO concentration is compatible with your downstream experiments.

  • Aliquoting and Storage: Once the peptide is fully dissolved, aliquot the solution into sterile, single-use, low-protein-binding microcentrifuge tubes. Store the aliquots at -20°C or -80°C.

Protocol 2: In Vitro Assay for VIP Antagonism

This protocol provides a general workflow to assess the antagonistic activity of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) on VIP-induced signaling.

Materials:

  • Cells expressing the Vasoactive Intestinal Peptide Receptor 1 (VPAC1) or VPAC2.

  • Cell culture medium and supplements.

  • Vasoactive Intestinal Peptide (VIP).

  • Reconstituted [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) stock solution.

  • Assay buffer (e.g., HBSS with 0.1% BSA).

  • cAMP assay kit.

Procedure:

  • Cell Seeding: Seed the cells in a suitable multi-well plate at a density that allows for optimal growth and response.

  • Cell Starvation (optional): Depending on the cell type and assay, you may need to starve the cells in serum-free medium for a few hours prior to the experiment to reduce basal signaling.

  • Antagonist Pre-incubation: Wash the cells with assay buffer. Add different concentrations of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) to the wells and incubate for a specified period (e.g., 15-30 minutes) at 37°C. Include a vehicle control (assay buffer with the same final concentration of solvent used for the antagonist).

  • VIP Stimulation: Add a fixed concentration of VIP (typically at its EC50 or EC80 for cAMP production) to the wells already containing the antagonist.

  • Incubation: Incubate the plate for a specific time (e.g., 10-15 minutes) at 37°C to allow for VIP-induced signaling.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the antagonist concentration to determine the IC50 of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human).

Visualizations

GHRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GHRH GHRH GHRHR GHRH Receptor (GPCR) GHRH->GHRHR Binds G_alpha_s Gαs GHRHR->G_alpha_s Activates AC Adenylate Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GH_Release Growth Hormone Release PKA->GH_Release Stimulates GH_Gene Growth Hormone Gene Transcription CREB->GH_Gene Promotes

Caption: GHRH Signaling Pathway.

VIP_Antagonist_Workflow start Start: Seed cells expressing VIP receptors prepare_reagents Prepare Reagents: - Reconstitute [Ac-Tyr1,D-Phe2]GRF 1-29 - Prepare VIP solution - Prepare Assay Buffer start->prepare_reagents pre_incubation Pre-incubate cells with [Ac-Tyr1,D-Phe2]GRF 1-29 (various concentrations) prepare_reagents->pre_incubation vip_stimulation Stimulate cells with a fixed concentration of VIP pre_incubation->vip_stimulation incubation Incubate for a defined period (e.g., 10-15 min at 37°C) vip_stimulation->incubation measurement Measure downstream signaling (e.g., cAMP levels) incubation->measurement analysis Data Analysis: Plot response vs. antagonist concentration and determine IC50 measurement->analysis end End analysis->end

Caption: Experimental Workflow for VIP Antagonism Assay.

VIP_Signaling_Pathway_Antagonism cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VIP VIP VPAC_Receptor VPAC Receptor (GPCR) VIP->VPAC_Receptor Binds & Activates Antagonist [Ac-Tyr1,D-Phe2]GRF 1-29 (Antagonist) Antagonist->VPAC_Receptor Binds & Blocks G_alpha_s Gαs VPAC_Receptor->G_alpha_s Activates AC Adenylate Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., relaxation, secretion) PKA->Cellular_Response Mediates

Caption: VIP Signaling and Antagonism.

References

Validation & Comparative

A Comparative Analysis of [Ac-Tyr1,D-Phe2]GRF 1-29, Amide and Native GRF(1-29) in Growth Hormone Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the synthetic peptide analog [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) and the native human Growth Hormone-Releasing Factor fragment, GRF(1-29). This analysis focuses on their distinct biological activities, receptor interactions, and signaling pathways, supported by experimental data.

The native peptide, GRF(1-29), is a potent stimulator of growth hormone (GH) secretion from the anterior pituitary. In contrast, the modified analog, [Ac-Tyr1,D-Phe2]GRF 1-29, amide, is primarily characterized as a vasoactive intestinal peptide (VIP) receptor antagonist, exhibiting only weak partial agonist activity at the GRF receptor. This fundamental difference in their primary biological roles dictates their applications in research and potential therapeutic development.

Executive Summary of Key Differences

FeatureNative GRF(1-29)[Ac-Tyr1,D-Phe2]GRF 1-29, amide
Primary Biological Activity Potent agonist of the GRF receptor, stimulating GH release.Potent antagonist of the VIP receptor; weak partial agonist of the GRF receptor.[1]
Receptor Binding High affinity for the GRF receptor.High affinity for the VIP receptor; lower affinity for the GRF receptor.
Signaling Pathway Activation Strongly activates the Gs-adenylyl cyclase-cAMP pathway upon binding to the GRF receptor.Primarily antagonizes VIP-mediated signaling; weakly stimulates the GRF receptor-mediated cAMP production.
Effect on Growth Hormone Release Strong stimulation of GH synthesis and secretion.Minimal to no direct stimulation of GH release; may inhibit GRF-stimulated GH release at high concentrations.

In-Depth Biological Activity and Efficacy

Native GRF(1-29) acts as a full agonist at the Growth Hormone-Releasing Hormone Receptor (GHRH-R), a G-protein coupled receptor (GPCR) located on somatotroph cells in the anterior pituitary. This interaction initiates a signaling cascade that leads to the synthesis and release of growth hormone.

Conversely, [Ac-Tyr1,D-Phe2]GRF 1-29, amide is a more complex actor. Its primary role, as established in multiple studies, is that of a VIP receptor antagonist. However, due to its structural similarity to GRF(1-29), it also interacts with the GHRH-R, but as a weak partial agonist. This means that while it can bind to the receptor, it elicits a much weaker response compared to the native peptide and can competitively inhibit the binding and action of the full agonist, native GRF(1-29).

Quantitative Comparison of In Vitro Activity

The following table summarizes the available data on the in vitro activity of both peptides.

ParameterNative GRF(1-29)[Ac-Tyr1,D-Phe2]GRF 1-29, amideReference
Receptor Target GHRH-RVIP Receptor (primary), GHRH-R (secondary)[1]
GHRH-R Activity Full AgonistWeak Partial Agonist[1]
VIP Receptor Activity No significant activityAntagonist[1]

Signaling Pathways

The signaling pathways for both peptides at the GHRH receptor are depicted below. While native GRF(1-29) is a strong activator of this pathway, [Ac-Tyr1,D-Phe2]GRF 1-29, amide is a weak activator.

GRF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GRF Native GRF(1-29) or [Ac-Tyr1,D-Phe2]GRF 1-29, amide GHRHR GHRH Receptor GRF->GHRHR Binds Gs Gs Protein GHRHR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GH_Release Growth Hormone Release PKA->GH_Release Stimulates GH_Gene Growth Hormone Gene Transcription CREB->GH_Gene Promotes

Figure 1: GHRH Receptor Signaling Pathway.

Experimental Protocols

Adenylyl Cyclase Activity Assay

This assay is crucial for determining the agonistic or antagonistic properties of GRF analogs.

Objective: To measure the production of cyclic AMP (cAMP) in response to peptide stimulation in a preparation of pituitary membranes.

Methodology:

  • Membrane Preparation: Anterior pituitaries are homogenized in a buffered solution and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in an assay buffer.

  • Assay Incubation: The membrane preparation is incubated with the test peptides (native GRF(1-29) or [Ac-Tyr1,D-Phe2]GRF 1-29, amide) at various concentrations. The incubation mixture also contains ATP (the substrate for adenylyl cyclase) and a phosphodiesterase inhibitor (to prevent cAMP degradation).

  • cAMP Quantification: The reaction is stopped, and the amount of cAMP produced is measured using a competitive binding assay or other sensitive detection methods.

  • Data Analysis: The concentration-response curves are plotted to determine the maximal response (efficacy) and the concentration required for half-maximal activation (EC50, potency). For antagonists, the ability to inhibit the response to a known agonist is measured to determine the inhibitory constant (Ki or IC50).

Adenylyl_Cyclase_Assay_Workflow start Start prep Prepare Pituitary Membranes start->prep incubate Incubate Membranes with Peptide, ATP, and Phosphodiesterase Inhibitor prep->incubate stop_quantify Stop Reaction and Quantify cAMP incubate->stop_quantify analyze Analyze Data (EC50, Efficacy) stop_quantify->analyze end End analyze->end

Figure 2: Adenylyl Cyclase Assay Workflow.

Conclusion

The comparison between native GRF(1-29) and [Ac-Tyr1,D-Phe2]GRF 1-29, amide highlights the critical role of specific amino acid residues in determining the biological activity of peptide hormones. While native GRF(1-29) is a potent and specific agonist for the GHRH receptor, the N-terminal modifications in [Ac-Tyr1,D-Phe2]GRF 1-29, amide shift its primary activity towards VIP receptor antagonism, with only weak residual agonistic activity at the GHRH receptor. This makes the modified analog a valuable tool for studying VIP signaling pathways, but not a suitable candidate for applications requiring the stimulation of growth hormone release. Researchers and drug developers should select the appropriate peptide based on the specific biological question and desired outcome.

References

Validation of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) as a VIP Antagonist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) with other known Vasoactive Intestinal Peptide (VIP) antagonists. The performance of these molecules is evaluated based on experimental data from receptor binding and functional assays. Detailed methodologies for the key experiments are provided to support the validation of [Ac-Tyr1,D-Phe2]GRF 1-29 as a VIP antagonist.

Executive Summary

Vasoactive Intestinal Peptide (VIP) is a neuropeptide that plays a crucial role in a wide range of physiological processes. Consequently, the development of specific antagonists for VIP receptors (VPAC1 and VPAC2) is of significant interest for therapeutic applications. This guide focuses on the validation of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human), a growth hormone-releasing factor (GRF) analogue, as a VIP antagonist.[1][2][3][4][5] Through a comparative analysis with other established VIP antagonists such as [D-p-Cl-Phe6,Leu17]-VIP, PG 97-269, and VIPhyb, this document outlines the binding affinities and functional potencies that substantiate the antagonistic properties of [Ac-Tyr1,D-Phe2]GRF 1-29.

Comparative Analysis of VIP Antagonists

The antagonistic properties of [Ac-Tyr1,D-Phe2]GRF 1-29 have been demonstrated through competitive inhibition of radiolabeled VIP binding and functional blockade of VIP-induced intracellular signaling.[6] The following tables summarize the quantitative data available for [Ac-Tyr1,D-Phe2]GRF 1-29 and other prominent VIP antagonists.

Table 1: Receptor Binding Affinity (IC50) of VIP Antagonists
AntagonistCell/Tissue TypeReceptor TargetIC50 (nM)Reference
[Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) Rat Peritoneal MacrophagesVIP Receptors354.8 ± 21.2[6]
Mouse Peritoneal MacrophagesVIP Receptors251 ± 19.2[6]
[D-p-Cl-Phe6,Leu17]-VIPRat Peritoneal MacrophagesVIP Receptors125.8 ± 13.2[6]
Mouse Peritoneal MacrophagesVIP Receptors110.8 ± 10.7[6]
PG 97-269CHO cells expressing human VPAC1VPAC12
CHO cells expressing rat VPAC1VPAC110
VIPhybMDA-MB-231 breast cancer cellsVIP Receptors500

IC50 (half-maximal inhibitory concentration) values represent the concentration of antagonist required to inhibit 50% of the specific binding of a radiolabeled VIP analogue.

Table 2: Functional Antagonist Potency (Ki) of VIP Antagonists
AntagonistAssay TypeCell/Tissue TypeReceptor TargetKi (nM)Reference
[Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) cAMP AccumulationRat & Mouse Peritoneal MacrophagesVIP ReceptorsNot explicitly quantified, but demonstrated a rightward shift in VIP dose-response curve[6]
PG 97-269Adenylate Cyclase ActivityCHO cells expressing human VPAC1VPAC12 ± 1
Adenylate Cyclase ActivityCHO cells expressing rat VPAC1VPAC115 ± 5

Ki (inhibitory constant) values represent the concentration of a competitive antagonist that occupies 50% of the receptors in the absence of the agonist.

Experimental Protocols

The validation of [Ac-Tyr1,D-Phe2]GRF 1-29 as a VIP antagonist relies on established in vitro assays. The following are detailed methodologies for the key experiments cited.

Radioligand Binding Assay

Objective: To determine the ability of an antagonist to compete with a radiolabeled ligand for binding to VIP receptors.

Protocol:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing VIP receptors (e.g., peritoneal macrophages) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA, and a protease inhibitor cocktail).

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

  • Binding Reaction:

    • In a microplate, combine a fixed amount of membrane protein (e.g., 50-100 µg) with a constant concentration of radiolabeled VIP (e.g., [125I]VIP) at a concentration near its Kd.

    • Add increasing concentrations of the unlabeled antagonist ([Ac-Tyr1,D-Phe2]GRF 1-29 or other comparators).

    • For determining non-specific binding, add a high concentration of unlabeled VIP (e.g., 1 µM) to a set of wells.

    • Incubate the mixture at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Separation and Detection:

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in a wash buffer.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the antagonist concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Functional Assay: cAMP Accumulation

Objective: To assess the ability of an antagonist to inhibit the VIP-induced increase in intracellular cyclic AMP (cAMP).

Protocol:

  • Cell Culture and Plating:

    • Culture cells expressing functional VIP receptors (e.g., peritoneal macrophages, CHO cells transfected with VPAC receptors) in appropriate media.

    • Plate the cells in multi-well plates and allow them to adhere overnight.

  • Antagonist and Agonist Treatment:

    • Pre-incubate the cells with increasing concentrations of the antagonist ([Ac-Tyr1,D-Phe2]GRF 1-29 or other comparators) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) for a short period (e.g., 15-30 minutes).

    • Stimulate the cells with a fixed concentration of VIP (typically the EC80 concentration) for a defined time (e.g., 10-20 minutes).

  • cAMP Measurement:

    • Lyse the cells to release intracellular cAMP.

    • Quantify the amount of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA or TR-FRET based).

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the antagonist concentration.

    • Determine the IC50 value for the inhibition of VIP-stimulated cAMP production.

    • To confirm competitive antagonism, perform a Schild analysis by measuring the dose-response curve of VIP in the presence of different fixed concentrations of the antagonist. A rightward parallel shift in the VIP dose-response curve is indicative of competitive antagonism.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the VIP signaling pathway and the general workflow for validating a VIP antagonist.

VIP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VIP VIP VPAC_R VPAC Receptor VIP->VPAC_R Binds and Activates Antagonist [Ac-Tyr1,D-Phe2]GRF 1-29 Antagonist->VPAC_R Binds and Blocks G_protein Gs Protein VPAC_R->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Response Cellular Response CREB->Response Leads to

Caption: VIP Signaling Pathway and Antagonist Action.

Experimental_Workflow start Start: Hypothesis [Ac-Tyr1,D-Phe2]GRF 1-29 is a VIP antagonist binding_assay Radioligand Binding Assay (Competition with [125I]VIP) start->binding_assay functional_assay Functional Assay (cAMP Accumulation) start->functional_assay data_analysis_binding Data Analysis: Determine IC50 binding_assay->data_analysis_binding data_analysis_functional Data Analysis: Determine IC50 and mode of antagonism (Schild analysis) functional_assay->data_analysis_functional comparison Compare with other known VIP antagonists data_analysis_binding->comparison data_analysis_functional->comparison conclusion Conclusion: Validate [Ac-Tyr1,D-Phe2]GRF 1-29 as a VIP antagonist comparison->conclusion

Caption: Experimental Workflow for VIP Antagonist Validation.

Conclusion

The available data robustly supports the characterization of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) as a competitive antagonist of VIP receptors. Its ability to inhibit radiolabeled VIP binding and to block VIP-mediated cAMP production is well-documented. While direct comparative studies against a wide range of antagonists in a single standardized assay are limited, the existing data allows for a meaningful comparison. [Ac-Tyr1,D-Phe2]GRF 1-29 demonstrates a potency in the nanomolar range, comparable to other established VIP antagonists like [D-p-Cl-Phe6,Leu17]-VIP. Further studies are warranted to fully elucidate its receptor subtype selectivity and in vivo efficacy, which will be crucial for its potential development as a therapeutic agent. This guide provides the foundational data and methodologies to aid researchers in these future investigations.

References

A Comparative Analysis of [Ac-Tyr1,D-Phe2]GRF 1-29 and Other GRF Analogs in Stimulating Growth Hormone Secretion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the growth hormone (GH)-releasing properties of the synthetic Growth Hormone-Releasing Factor (GRF) analog, [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human), with other notable GRF analogs. The information presented is collated from various experimental studies to aid researchers in understanding the structure-activity relationships and therapeutic potential of these compounds.

Overview of GRF Analogs and Their Mechanism of Action

Growth Hormone-Releasing Factor (GRF), a hypothalamic peptide, is the principal stimulator of GH synthesis and secretion from the anterior pituitary gland. The biological activity of the full-length 44-amino acid peptide resides primarily within its N-terminal 1-29 fragment. Consequently, synthetic analogs of GRF(1-29) have been extensively developed to enhance potency, prolong half-life, and improve therapeutic efficacy.

The primary mechanism of action for GRF and its agonistic analogs involves binding to the GRF receptor on pituitary somatotrophs. This interaction activates a G-protein-coupled receptor, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). The cAMP signaling pathway, in conjunction with the phospholipase C (PLC) pathway, culminates in the transcription of the GH gene and the pulsatile release of stored GH.

Comparative Efficacy of GRF Analogs

The potency and efficacy of GRF analogs in stimulating GH release are influenced by modifications to the peptide backbone, which can alter receptor binding affinity and resistance to enzymatic degradation. The following table summarizes the relative potencies of [Ac-Tyr1,D-Phe2]GRF 1-29 and other key GRF analogs based on available in vivo and in vitro data.

GRF AnalogModification(s)Relative Potency (Compared to hGRF(1-29)-NH2)Key Findings
[Ac-Tyr1,D-Phe2]GRF 1-29, amide N-terminal acetylation, D-Phenylalanine at position 2Partial Agonist / Weak Agonist Acts as a partial agonist for the GRF receptor and is also a Vasoactive Intestinal Peptide (VIP) receptor antagonist.[1] Its GH-releasing activity is comparatively low.
hGRF(1-29)-NH2-1 (Reference)The standard for comparison of GRF analog potency.
[D-Ala2]-hGRF(1-29)-NH2D-Alanine at position 2~50x (in rats)Significantly more potent due to increased resistance to dipeptidyl peptidase-IV (DPP-IV) cleavage.[2]
[N-Ac]-hGRF(1-29)-NH2N-terminal acetylation~12x (in rats)N-terminal acetylation enhances potency.
[D-Tyr1]-hGRF(1-29)-NH2D-Tyrosine at position 1~10x (in rats)Substitution at the N-terminus can increase potency.
[D-Asp3]-hGRF(1-29)-NH2D-Aspartic acid at position 3~7x (in rats)Modifications at position 3 also influence activity.
hGRF(1-40)-OHC-terminal extensionPotency comparable to hGRF(1-29)-NH2The full-length and truncated forms exhibit similar potency in vitro.[3]
[Ala15]-hGRF(1-29)-NH2Alanine at position 15~5xSubstitution in the central region of the peptide can enhance receptor binding and potency.[4]

Note: The relative potencies can vary depending on the experimental model (in vivo vs. in vitro) and the species used.

Experimental Methodologies

The evaluation of GRF analog bioactivity typically involves a combination of in vitro and in vivo assays.

In Vitro GH Release Assay

Objective: To determine the potency and efficacy of GRF analogs in stimulating GH secretion from primary pituitary cells.

Protocol:

  • Cell Culture: Anterior pituitary glands are collected from rats and enzymatically dispersed to create a primary cell culture. Cells are seeded in multi-well plates and cultured for 48-72 hours to allow for attachment and recovery.

  • Treatment: The culture medium is replaced with a serum-free medium containing various concentrations of the GRF analogs to be tested. A control group receives the vehicle solution.

  • Incubation: The cells are incubated for a defined period (e.g., 3-4 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • Sample Collection: After incubation, the culture medium is collected from each well.

  • GH Measurement: The concentration of GH in the collected medium is quantified using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Dose-response curves are generated by plotting GH concentration against the log of the analog concentration. The EC50 (half-maximal effective concentration) is calculated to determine the potency of each analog.

In Vivo GH Release Assay

Objective: To assess the ability of GRF analogs to stimulate GH secretion in a live animal model.

Protocol:

  • Animal Model: Typically, male rats are used. Animals are often cannulated in the jugular vein to allow for serial blood sampling without causing stress.

  • Acclimatization: Animals are allowed to acclimatize to the experimental conditions to minimize stress-induced fluctuations in GH levels.

  • Administration: The GRF analog or vehicle is administered via a specific route, commonly intravenous (IV) or subcutaneous (SC), at a predetermined dose.

  • Blood Sampling: Blood samples are collected at various time points before and after the administration of the analog (e.g., -15, 0, 5, 15, 30, 60, 90, and 120 minutes).

  • Plasma Separation: Blood samples are centrifuged to separate the plasma.

  • GH Measurement: Plasma GH concentrations are measured using a species-specific RIA or ELISA.

  • Data Analysis: The area under the curve (AUC) of the GH response over time is calculated to determine the total amount of GH released. Peak GH concentration and the duration of the response are also analyzed.

Signaling Pathways and Experimental Workflow

To visually represent the processes involved in GRF analog evaluation, the following diagrams are provided.

GRF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GRF_Analog GRF Analog GRF_R GRF Receptor GRF_Analog->GRF_R Binds G_Protein G-Protein GRF_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates PLC Phospholipase C G_Protein->PLC Activates cAMP cAMP AC->cAMP Generates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Releases PKC Protein Kinase C DAG->PKC Activates GH_Vesicle GH Vesicle Ca_ER->GH_Vesicle Promotes Fusion PKC->GH_Vesicle Promotes Fusion GH_Release GH Release GH_Vesicle->GH_Release Exocytosis GH_Gene GH Gene Transcription CREB->GH_Gene Promotes

Caption: GRF analog signaling pathway leading to GH release.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Assay cluster_analysis Comparative Analysis Pituitary_Isolation Isolate & Culture Anterior Pituitary Cells Analog_Treatment_vitro Treat Cells with GRF Analogs Pituitary_Isolation->Analog_Treatment_vitro Medium_Collection Collect Culture Medium Analog_Treatment_vitro->Medium_Collection GH_Measurement_vitro Measure GH Concentration (RIA/ELISA) Medium_Collection->GH_Measurement_vitro EC50_Calculation Calculate EC50 GH_Measurement_vitro->EC50_Calculation Compare_Potency Compare Potency & Efficacy EC50_Calculation->Compare_Potency Animal_Prep Prepare Animal Model (e.g., Cannulated Rat) Analog_Admin Administer GRF Analog (IV or SC) Animal_Prep->Analog_Admin Blood_Sampling Collect Serial Blood Samples Analog_Admin->Blood_Sampling Plasma_Separation Separate Plasma Blood_Sampling->Plasma_Separation GH_Measurement_vivo Measure Plasma GH (RIA/ELISA) Plasma_Separation->GH_Measurement_vivo AUC_Analysis Analyze AUC & Peak GH GH_Measurement_vivo->AUC_Analysis AUC_Analysis->Compare_Potency

Caption: Experimental workflow for comparing GRF analog potency.

Conclusion

The available evidence indicates that [Ac-Tyr1,D-Phe2]GRF 1-29 is a weak agonist for the GRF receptor, exhibiting significantly lower potency in stimulating GH release compared to the native hGRF(1-29)-NH2 and other super-active analogs. Its dual activity as a VIP receptor antagonist further complicates its pharmacological profile. In contrast, analogs with modifications at positions 1, 2, 3, and 15, such as [D-Ala2]-hGRF(1-29)-NH2, demonstrate substantially enhanced potency, primarily due to increased stability against enzymatic degradation. For researchers and drug development professionals, the selection of a GRF analog should be guided by the desired potency, duration of action, and specificity for the GRF receptor. While [Ac-Tyr1,D-Phe2]GRF 1-29 may have limited utility as a potent GH secretagogue, its unique properties could be of interest in studies investigating the interplay between GRF and VIP signaling pathways.

References

A Comparative Guide to the Cross-Reactivity of [Ac-Tyr1,D-Phe2]GRF 1-29, Amide with VIP, PACAP, and GHRH Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of the synthetic peptide [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) with its primary target, the Growth Hormone-Releasing Hormone (GHRH) receptor, and other related receptors, primarily the Vasoactive Intestinal Peptide (VIP) and Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) receptors. This information is critical for assessing the selectivity and potential off-target effects of this peptide in research and therapeutic development.

Executive Summary

[Ac-Tyr1,D-Phe2]GRF 1-29, amide, a modified analogue of the N-terminal fragment of GHRH, has been identified as a competitive antagonist of VIP receptors.[1][2][3] While its primary design would suggest interaction with the GHRH receptor, modifications at the N-terminus significantly alter its receptor-binding profile. This guide summarizes the available quantitative data on its binding affinity and functional activity, details the experimental protocols used for these assessments, and visualizes the relevant signaling pathways.

Receptor Binding and Functional Activity Profile

The following table summarizes the known binding affinities (Ki) and functional inhibitory concentrations (IC50) of [Ac-Tyr1,D-Phe2]GRF 1-29, amide for the GHRH, VIP (VPAC1, VPAC2), and PACAP (PAC1) receptors. It is important to note that direct comparative studies across all these receptors with this specific analogue are limited, and the data presented is synthesized from multiple sources. Variations in experimental conditions (e.g., tissue source, radioligand used) can influence the absolute values.

Receptor FamilyReceptor SubtypeLigandBinding Affinity (Ki)Functional Activity (IC50)Activity TypeReference
GHRH Receptor GHRH-R[Ac-Tyr1,D-Phe2]GRF 1-29, amideData Not AvailableData Not AvailableWeak Agonist[4]
VIP Receptors VIP Receptors (rat intestine)[Ac-Tyr1,D-Phe2]GRF 1-29, amide430 nMData Not AvailableAntagonist
VPAC1[Ac-Tyr1,D-Phe2]GRF 1-29, amideData Not AvailableData Not AvailableAntagonist[2]
VPAC2[Ac-Tyr1,D-Phe2]GRF 1-29, amideData Not AvailableData Not AvailableAntagonist
PACAP Receptor PAC1[Ac-Tyr1,D-Phe2]GRF 1-29, amideData Not AvailableData Not AvailableNot a primary target

Key Observations:

  • VIP Receptor Antagonism: The most well-documented off-target activity of [Ac-Tyr1,D-Phe2]GRF 1-29, amide is its antagonism at VIP receptors. It competitively inhibits the binding of radiolabeled VIP.[1][2]

  • Weak GHRH Agonist Activity: Despite being a GHRH analogue, the modifications result in weak agonist activity at the GHRH receptor.[4]

  • Limited Data on PACAP Receptors: There is a lack of specific binding affinity or functional data for the interaction of this peptide with PACAP receptor subtypes (PAC1, VPAC1, VPAC2).

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of cross-reactivity studies. Below are generalized protocols for the key assays used to characterize the interaction of [Ac-Tyr1,D-Phe2]GRF 1-29, amide with its target receptors.

Radioligand Binding Assay (for determining Ki)

This assay measures the ability of a test compound to displace a radiolabeled ligand from a receptor.

1. Membrane Preparation:

  • Tissues or cells expressing the receptor of interest (e.g., rat intestinal membranes for VIP receptors, cells transfected with human GHRH, VPAC1, VPAC2, or PAC1 receptors) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
  • The homogenate is centrifuged to pellet the membranes. The pellet is washed and resuspended in the binding buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

2. Binding Reaction:

  • In a multi-well plate, incubate a fixed concentration of the radiolabeled ligand (e.g., [¹²⁵I]-VIP, [¹²⁵I]-GHRH) with the prepared membranes in the presence of increasing concentrations of the unlabeled test compound ([Ac-Tyr1,D-Phe2]GRF 1-29, amide).
  • Total binding is determined in the absence of the test compound, and non-specific binding is measured in the presence of a high concentration of a known saturating unlabeled ligand.
  • The reaction is incubated to equilibrium (e.g., 60 minutes at room temperature).

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
  • The filters are washed with ice-cold buffer to remove unbound radioligand.
  • The radioactivity retained on the filters is measured using a gamma counter.

4. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
  • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay (for determining functional antagonism)

This assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP) stimulated by a receptor agonist.

1. Cell Culture and Seeding:

  • Cells expressing the receptor of interest are cultured and seeded into multi-well plates.

2. Assay Procedure:

  • The cells are pre-incubated with increasing concentrations of the antagonist ([Ac-Tyr1,D-Phe2]GRF 1-29, amide) for a defined period.
  • A fixed concentration of an agonist (e.g., VIP, GHRH, or PACAP) is then added to stimulate the receptor.
  • The reaction is incubated for a specific time (e.g., 15-30 minutes) at 37°C.

3. cAMP Measurement:

  • The reaction is stopped, and the cells are lysed.
  • The intracellular cAMP concentration is measured using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay.

4. Data Analysis:

  • The concentration of the antagonist that inhibits 50% of the agonist-stimulated cAMP production (IC50) is determined by non-linear regression analysis.

Signaling Pathways

The GHRH, VIP, and PACAP receptors are all G protein-coupled receptors (GPCRs) that primarily signal through the adenylyl cyclase pathway. Understanding these pathways is essential for interpreting the functional consequences of receptor binding.

Experimental_Workflow Experimental Workflow for Receptor Cross-Reactivity Assessment cluster_binding Radioligand Binding Assay cluster_functional cAMP Functional Assay Membrane_Prep Membrane Preparation Binding_Reaction Binding Reaction (Radioligand + Membranes + Test Compound) Membrane_Prep->Binding_Reaction Separation Separation of Bound/Free Ligand (Filtration) Binding_Reaction->Separation Detection Detection of Radioactivity Separation->Detection Ki_Calc Ki Calculation Detection->Ki_Calc Cell_Culture Cell Culture & Seeding Antagonist_Incubation Antagonist Incubation Cell_Culture->Antagonist_Incubation Agonist_Stimulation Agonist Stimulation Antagonist_Incubation->Agonist_Stimulation cAMP_Measurement cAMP Measurement Agonist_Stimulation->cAMP_Measurement IC50_Calc IC50 Calculation cAMP_Measurement->IC50_Calc

Fig. 1: Experimental Workflow

Signaling_Pathways Signaling Pathways of GHRH, VIP, and PACAP Receptors cluster_receptor Receptor Activation cluster_transduction Signal Transduction cluster_response Cellular Response GHRH GHRH GHRH_R GHRH-R GHRH->GHRH_R VIP VIP VPAC_R VPAC1/2-R VIP->VPAC_R PACAP PACAP PACAP->VPAC_R PAC1_R PAC1-R PACAP->PAC1_R Gs Gs GHRH_R->Gs VPAC_R->Gs PAC1_R->Gs Gq Gq PAC1_R->Gq AC Adenylyl Cyclase (AC) Gs->AC activates PLC Phospholipase C (PLC) Gq->PLC activates cAMP cAMP AC->cAMP produces IP3_DAG IP3 / DAG PLC->IP3_DAG produces PKA Protein Kinase A (PKA) cAMP->PKA activates Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC activates CREB CREB Activation PKA->CREB Ca_PKC->CREB Gene_Expression Gene Expression CREB->Gene_Expression Physiological_Effect Physiological Effect Gene_Expression->Physiological_Effect

Fig. 2: Receptor Signaling Pathways

Conclusion

The available evidence strongly indicates that [Ac-Tyr1,D-Phe2]GRF 1-29, amide exhibits significant cross-reactivity with VIP receptors, acting as an antagonist. This is in contrast to its weak agonist activity at its parent GHRH receptor. Researchers and drug developers utilizing this peptide should be aware of its potential to modulate VIP-mediated physiological processes. Further studies are warranted to fully characterize its binding affinity and functional activity across the complete panel of PACAP and VIP receptor subtypes to establish a comprehensive selectivity profile. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for such investigations.

References

A Researcher's Guide to Control Experiments for [Ac-Tyr1,D-Phe2]GRF 1-29, Amide (Human) in GHRH and VIP Signaling Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) with alternative compounds used in the study of Growth Hormone-Releasing Hormone (GHRH) and Vasoactive Intestinal Peptide (VIP) signaling. This document outlines key control experiments, presents comparative data, and provides detailed experimental protocols to aid in the rigorous design and interpretation of research studies.

Introduction to [Ac-Tyr1,D-Phe2]GRF 1-29, Amide

[Ac-Tyr1,D-Phe2]GRF 1-29, amide is a synthetic analog of the N-terminal fragment of human GHRH. The modifications at positions 1 (acetylation of Tyrosine) and 2 (substitution with a D-isomer of Phenylalanine) confer unique properties to this peptide. While it retains weak partial agonist activity at the GHRH receptor, it is more widely recognized and utilized as a potent and specific antagonist of the Vasoactive Intestinal Peptide (VIP) receptor.[1][2][3][4][5] This dual functionality makes the careful selection of control experiments paramount to dissect its effects in any given biological system.

Data Presentation: Comparative Performance

The following tables summarize the quantitative data for [Ac-Tyr1,D-Phe2]GRF 1-29, amide and other relevant compounds in GHRH and VIP receptor systems.

Table 1: In Vitro Potency of GHRH Analogs at the GHRH Receptor

CompoundModificationBioactivityRelative Potency (hGRF(1-29)-NH2 = 1)EC50 / IC50Reference
hGRF(1-29)-NH2Native SequenceAgonist1~0.2-1 nM (EC50)[6]
[Ac-Tyr1,D-Phe2]GRF 1-29, amide N-terminal Acetylation, D-Phe at position 2Weak Partial Agonist/AntagonistWeak agonist activity-[7][8]
[D-Ala2]-hGRF(1-29)-NH2D-Ala at position 2Superagonist~50-[9]
[N-Ac-Tyr1]-hGRF(1-29)-NH2N-terminal AcetylationSuperagonist~12-[9]
[D-Tyr1]-hGRF(1-29)-NH2D-Tyr at position 1Superagonist~10-[9]
[D-Asp3]-hGRF(1-29)-NH2D-Asp at position 3Superagonist~7-[9]
Acetyl-(D-Arg2)-GRF (1-29) amideN-terminal Acetylation, D-Arg at position 2Antagonist--[10]

Table 2: Antagonistic Activity at the VIP Receptor

CompoundReceptor TargetBioactivityIC50Reference
[Ac-Tyr1,D-Phe2]GRF 1-29, amide VIP ReceptorAntagonist-[1][2][3][4][5]
[pCl-D-Phe6,Leu17]-VIPVIP ReceptorAntagonistMore potent than [Ac-Tyr1,D-Phe2]GRF 1-29, amide[11]
VIPVIP ReceptorAgonist-[1]

Experimental Protocols

In Vitro Growth Hormone (GH) Secretion Assay

This assay is fundamental for assessing the GHRH agonist or antagonist activity of test compounds.

Methodology:

  • Cell Culture: Primary anterior pituitary cells are isolated from rats and cultured in 96-well plates.[12]

  • Treatment: Cells are incubated with various concentrations of the test compound (e.g., [Ac-Tyr1,D-Phe2]GRF 1-29, amide), a known GHRH agonist (e.g., hGRF(1-29)-NH2) as a positive control, and a vehicle control. To test for antagonistic activity, cells are co-incubated with a fixed concentration of a GHRH agonist and varying concentrations of the test compound.

  • Incubation: The cells are incubated for a defined period (e.g., 3 hours) to allow for GH secretion.

  • Quantification: The supernatant is collected, and the concentration of secreted GH is determined using a specific enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

  • Data Analysis: A dose-response curve is generated to determine the EC50 (for agonists) or IC50 (for antagonists) of the test compound.

Cyclic AMP (cAMP) Accumulation Assay

This assay measures the activation of the GHRH receptor, which is a G-protein coupled receptor that signals through the adenylyl cyclase/cAMP pathway.

Methodology:

  • Cell Culture: A cell line stably expressing the GHRH receptor (e.g., CHO or HEK293 cells) is cultured in a suitable format.

  • Treatment: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, cells are treated with the test compound, a known GHRH agonist, and a vehicle control.

  • Incubation: The cells are incubated for a short period (e.g., 15-30 minutes).

  • Cell Lysis and Quantification: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., HTRF, ELISA).[13][14]

  • Data Analysis: The amount of cAMP produced is plotted against the concentration of the test compound to generate a dose-response curve and determine the EC50.

Radioligand Binding Assay

This assay determines the binding affinity of a compound to the GHRH or VIP receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or tissues.

  • Competitive Binding: A fixed concentration of a radiolabeled ligand (e.g., [125I]-hGRF or [125I]-VIP) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound.

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by filtration.

  • Quantification: The radioactivity of the filter-bound complex is measured using a gamma counter.

  • Data Analysis: The specific binding is plotted against the concentration of the test compound to determine the IC50, which can be converted to the binding affinity (Ki) using the Cheng-Prusoff equation.[15]

In Vivo Assessment of GH Release

This experiment evaluates the effect of the test compound on GH secretion in a living organism.

Methodology:

  • Animal Model: An appropriate animal model, such as rats or mice, is used.[16]

  • Administration: The test compound is administered via a suitable route (e.g., intravenous or subcutaneous injection).

  • Blood Sampling: Blood samples are collected at various time points after administration.

  • Hormone Measurement: Plasma GH concentrations are measured using a species-specific ELISA or RIA.

  • Data Analysis: The change in plasma GH levels over time is plotted to assess the magnitude and duration of the response.

Mandatory Visualizations

GHRH_Signaling_Pathway GHRH_analog GHRH Analog ([Ac-Tyr1,D-Phe2]GRF 1-29) GHRH_R GHRH Receptor GHRH_analog->GHRH_R Binds to G_protein Gs Protein GHRH_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB CREB->pCREB GH_gene Growth Hormone Gene pCREB->GH_gene Promotes Transcription GH Growth Hormone (Synthesis & Secretion) GH_gene->GH

Caption: GHRH receptor signaling pathway.

Experimental_Workflow_GH_Secretion cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Analysis isolate_cells Isolate Primary Anterior Pituitary Cells culture_cells Culture Cells in 96-well Plates isolate_cells->culture_cells add_compounds Add Test Compounds & Controls culture_cells->add_compounds incubate_treatment Incubate (e.g., 3 hours) add_compounds->incubate_treatment collect_supernatant Collect Supernatant incubate_treatment->collect_supernatant quantify_gh Quantify GH (ELISA/RIA) collect_supernatant->quantify_gh analyze_data Data Analysis (Dose-Response Curve) quantify_gh->analyze_data

Caption: In vitro GH secretion assay workflow.

Logical_Relationships cluster_GHRH GHRH Receptor Interaction cluster_VIP VIP Receptor Interaction compound [Ac-Tyr1,D-Phe2]GRF 1-29, amide ghrh_receptor GHRH Receptor compound->ghrh_receptor Interacts with vip_receptor VIP Receptor compound->vip_receptor Interacts with ghrh_effect Weak Partial Agonist Effect (Minor GH Release) ghrh_receptor->ghrh_effect outcome Observed Biological Effect ghrh_effect->outcome vip_effect Antagonist Effect (Blocks VIP Signaling) vip_receptor->vip_effect vip_effect->outcome

Caption: Logical relationships of the dual activity.

References

A Comparative Guide to the Structure-Activity Relationship of [Ac-Tyr1,D-Phe2]GRF 1-29, Amide (Human)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthetic peptide analog [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) with native human growth hormone-releasing hormone (GHRH) and other key analogs. The structure-activity relationship (SAR) is elucidated through comparative data on receptor binding and biological activity, supported by detailed experimental protocols and signaling pathway visualizations.

Introduction to GHRH and its Analogs

Growth hormone-releasing hormone (GHRH) is a hypothalamic peptide that plays a pivotal role in regulating somatic growth and development by stimulating the synthesis and release of growth hormone (GH) from the anterior pituitary gland. The biological activity of the full-length 44-amino acid GHRH resides primarily in its N-terminal 1-29 amino acid fragment, GHRH(1-29)-NH2, also known as sermorelin.

The native GHRH peptide has a short plasma half-life due to rapid enzymatic degradation, primarily by dipeptidyl peptidase-IV (DPP-IV), which cleaves the Tyr1-Ala2 dipeptide. This limitation has driven the development of synthetic GHRH analogs with modified structures to enhance stability, receptor affinity, and duration of action. Key modifications often involve substitutions at the N-terminus to prevent enzymatic cleavage and at other positions to improve receptor interaction.

The Unique Profile of [Ac-Tyr1,D-Phe2]GRF 1-29, Amide

[Ac-Tyr1,D-Phe2]GRF 1-29, amide is a synthetic analog of GHRH(1-29) with two key modifications at its N-terminus: acetylation of the N-terminal Tyr1 residue and the substitution of the natural L-Ala at position 2 with a D-Phe residue. These changes significantly alter its biological activity profile. While designed as a GHRH analog, it exhibits a pronounced antagonistic effect on the Vasoactive Intestinal Peptide (VIP) receptor, while displaying only weak partial agonist activity at the GHRH receptor.[1][2]

Comparative Biological Activity

The following tables summarize the quantitative data comparing the biological activity of [Ac-Tyr1,D-Phe2]GRF 1-29, amide with native GHRH and other relevant analogs.

Table 1: GHRH Receptor Binding Affinity

CompoundReceptor Binding Affinity (Ki)Source
GHRH(1-29)-NH₂~1-5 nM[3]
[Ac-Tyr1,D-Arg2]GRF(1-29)-NH₂ (Antagonist)~4 nM[3]
[Ac-Tyr1,D-Phe2]GRF 1-29, amide High micromolar range (inferred weak affinity)[1][2]

Table 2: In Vitro Potency for Stimulating GH Release or cAMP Production

CompoundPotency (EC50)Relative Potency (vs. GHRH(1-29)-NH₂)Source
GHRH(1-29)-NH₂~0.1-1 nM1[4]
[D-Ala2]GHRH(1-29)-NH₂More potent~50x (in rat)[5]
[Ac-Tyr1,D-Phe2]GRF 1-29, amide Weak partial agonist activitySignificantly less than 1[1][2]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

Radioligand Competitive Binding Assay for GHRH Receptor

This assay determines the binding affinity (Ki) of a test compound for the GHRH receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Membrane Preparation: Crude plasma membranes from cells expressing the GHRH receptor (e.g., rat anterior pituitary tissue or a stable cell line like HEK293 expressing the recombinant human GHRH receptor).

  • Radioligand: [125I-His1, Nle27]hGHRH(1-32)NH2 or a similar high-affinity radiolabeled GHRH analog.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% Bovine Serum Albumin (BSA), and a protease inhibitor cocktail (e.g., aprotinin, leupeptin).

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: [Ac-Tyr1,D-Phe2]GRF 1-29, amide, GHRH(1-29)-NH2, and other analogs at various concentrations.

  • Non-specific Binding Control: A high concentration (e.g., 1 µM) of unlabeled GHRH(1-29)-NH2.

  • Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.3% polyethyleneimine (PEI) and a vacuum filtration manifold.

  • Scintillation Counter and Cocktail.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold lysis buffer and centrifuge at low speed to remove nuclei and debris. Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).[6]

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of radioligand, 50 µL of assay buffer, and 150 µL of membrane preparation.

    • Non-specific Binding: 50 µL of radioligand, 50 µL of unlabeled GHRH(1-29)-NH2 (1 µM), and 150 µL of membrane preparation.

    • Competitive Binding: 50 µL of radioligand, 50 µL of test compound at varying concentrations, and 150 µL of membrane preparation.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes to reach equilibrium.[3]

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using the vacuum manifold. Wash the filters three times with cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

In Vitro cAMP Accumulation Assay

This assay measures the ability of GHRH analogs to stimulate the production of cyclic AMP (cAMP), a key second messenger in the GHRH receptor signaling pathway.

Materials:

  • Cell Line: A cell line expressing the GHRH receptor (e.g., HEK293-hGHRHR or rat pituitary cells).

  • Cell Culture Medium: Appropriate medium for the chosen cell line.

  • Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) or serum-free medium containing a phosphodiesterase inhibitor such as 0.5 mM 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.

  • Test Compounds: [Ac-Tyr1,D-Phe2]GRF 1-29, amide, GHRH(1-29)-NH2, and other analogs at various concentrations.

  • cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., ELISA, HTRF, or AlphaScreen).

  • Cell Lysis Buffer: Provided with the cAMP assay kit.

Procedure:

  • Cell Culture: Plate the cells in a 96-well plate and grow to 80-90% confluency.

  • Pre-incubation: Wash the cells with stimulation buffer and pre-incubate with stimulation buffer containing IBMX for 15-30 minutes at 37°C.

  • Stimulation: Add varying concentrations of the test compounds to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis: Terminate the stimulation by removing the medium and adding cell lysis buffer to each well.

  • cAMP Measurement: Measure the intracellular cAMP concentration in the cell lysates according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the log concentration of the test compound. Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response) and the maximal efficacy (Emax) using non-linear regression analysis.

GHRH Receptor Signaling Pathway

The binding of GHRH or its agonists to the GHRH receptor, a G-protein coupled receptor (GPCR), primarily activates the Gs alpha subunit. This initiates a signaling cascade that leads to the synthesis and release of growth hormone.

GHRH_Signaling_Pathway GHRH GHRH or Agonist GHRHR GHRH Receptor GHRH->GHRHR Binds to G_Protein Gs Protein GHRHR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Ca_Channel Voltage-gated Ca2+ Channels PKA->Ca_Channel Phosphorylates (opens) GH_Gene GH Gene Transcription CREB->GH_Gene Promotes GH_Synthesis GH Synthesis GH_Gene->GH_Synthesis Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx GH_Release GH Release Ca_Influx->GH_Release Triggers

Caption: GHRH Receptor Signaling Pathway leading to GH synthesis and release.

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the key experimental protocols.

Radioligand_Binding_Assay_Workflow start Start prep_membranes Prepare GHRH Receptor Membranes start->prep_membranes setup_assay Set up Assay Plate: - Total Binding - Non-specific Binding - Competitive Binding prep_membranes->setup_assay incubate Incubate at 30°C for 60-90 min setup_assay->incubate filtrate Vacuum Filtration on PEI-soaked GF/C filters incubate->filtrate wash Wash Filters with Cold Buffer filtrate->wash count Scintillation Counting wash->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Caption: Workflow for Radioligand Competitive Binding Assay.

cAMP_Assay_Workflow start Start plate_cells Plate GHRH Receptor- expressing Cells start->plate_cells pre_incubate Pre-incubate with IBMX-containing Buffer plate_cells->pre_incubate stimulate Stimulate with GHRH Analogs pre_incubate->stimulate lyse_cells Lyse Cells stimulate->lyse_cells measure_cAMP Measure Intracellular cAMP (ELISA, HTRF, etc.) lyse_cells->measure_cAMP analyze Data Analysis: - Generate Dose-Response Curve - Determine EC50 and Emax measure_cAMP->analyze end End analyze->end

Caption: Workflow for In Vitro cAMP Accumulation Assay.

Conclusion

The structure-activity relationship of [Ac-Tyr1,D-Phe2]GRF 1-29, amide demonstrates that modifications at the N-terminus can dramatically alter the pharmacological profile of a GHRH analog. While the acetylation and D-amino acid substitution were intended to increase stability, they resulted in a significant loss of affinity and efficacy at the GHRH receptor and conferred potent antagonistic activity at the VIP receptor. This highlights the critical role of the N-terminal region of GHRH for its interaction with its cognate receptor. For researchers in drug development, this case underscores the importance of comprehensive pharmacological profiling of new analogs against related receptors to fully characterize their activity and potential off-target effects. In contrast, analogs like [D-Ala2]GHRH(1-29)-NH2, with a single substitution at position 2, have shown significantly enhanced GHRH agonist activity, indicating that subtle structural changes can lead to super-agonistic properties. The provided experimental protocols and pathway diagrams serve as valuable resources for the continued investigation and development of novel GHRH analogs with tailored therapeutic profiles.

References

Stability Under Scrutiny: A Comparative Analysis of Growth Hormone-Releasing Factor (GRF) Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for stable and potent therapeutic peptides is paramount. This guide provides a comparative analysis of the stability of various Growth Hormone-Releasing Factor (GRF) analogs, offering a synthesis of experimental data to inform preclinical and clinical development.

Native Growth Hormone-Releasing Factor (GRF) is a peptide hormone with significant therapeutic potential, but its clinical utility is hampered by a short biological half-life due to rapid enzymatic degradation in plasma. To overcome this limitation, numerous GRF analogs have been developed with chemical modifications designed to enhance stability and prolong their duration of action. This guide delves into a comparative analysis of these analogs, presenting key stability data, detailed experimental protocols for stability assessment, and visual representations of the underlying biological and experimental processes.

Key Modifications and Their Impact on Stability

The primary routes of native GRF degradation are cleavage by dipeptidylpeptidase IV (DPP-IV) at the N-terminus and enzymatic breakdown by trypsin-like proteases.[1][2] Additionally, chemical instability, such as deamidation of asparagine residues, can reduce bioactivity.[3] Strategies to counteract these degradation pathways include:

  • Amino Acid Substitution: Replacing the naturally occurring L-alanine at position 2 with a D-alanine (D-Ala2) is a cornerstone modification that confers significant resistance to DPP-IV cleavage.[4][5] Other substitutions, such as replacing Glycine at position 15 with Alanine (Ala15), have been shown to slightly prolong plasma half-life.[4] The substitution of Asparagine at position 8 with Serine enhances stability in aqueous solutions by preventing deamidation.[3]

  • N-Terminal Modification: Alkylation or methylation of the N-terminal amino acid provides a steric hindrance that blocks access for DPP-IV, thereby increasing stability and potency.[6][7]

  • Cyclization: Introducing a lactam bridge by forming a side-chain to side-chain cyclization between amino acid residues, such as Aspartic acid at position 8 and Lysine at position 12, dramatically improves plasma stability.[4]

  • PEGylation: The covalent attachment of polyethylene glycol (PEG) chains to the peptide, a process known as PEGylation, increases the hydrodynamic radius of the molecule. This shields it from enzymatic degradation and reduces renal clearance, significantly extending its in vivo half-life.[8][9]

  • Drug Affinity Complex (DAC) Technology: As exemplified by CJC-1295, the addition of a reactive maleimide group allows the peptide to covalently bind to endogenous albumin in the bloodstream. This creates a large peptide-protein conjugate that is protected from degradation and clearance, resulting in a substantially prolonged half-life.[10][11]

Quantitative Comparison of GRF Analog Stability

The following table summarizes the reported in vitro half-life (t½) of various GRF analogs in plasma, providing a quantitative basis for comparison. It is important to note that experimental conditions can vary between studies, potentially influencing the exact half-life values.

GRF AnalogModification(s)In Vitro Half-life (t½) in PlasmaReference(s)
hGRF(1-44)-NH2 (Native)None~17 minutes[2]
hGRF(1-29)-NH2 (Sermorelin)Truncation~5-13 minutes[4][12]
[Ala15]GRF(1-29)-NH2Ala15 substitution~17 minutes[4]
Cyclic (Asp8-Lys12) GRF analogCyclization> 2 hours[4]
Cyclic (Asp8-Lys12), [D-Ala2] GRF analogCyclization and D-Ala2 substitutionFurther enhanced stability[4]
CJC-1295 (with DAC)Tetrasubstituted, D-Ala2, with DAC~6-8 days (in vivo)[10]
Modified GRF (1-29) (CJC-1295 without DAC)Tetrasubstituted, D-Ala2~30 minutes[12][13]
PEGylated GRF analogsPEGylationSignificantly prolonged[8][9]

Experimental Protocols for Stability Assessment

The determination of GRF analog stability is crucial for their development as therapeutic agents. A standard in vitro method involves incubating the peptide in plasma and monitoring its degradation over time using analytical techniques.

In Vitro Plasma Stability Assay

Objective: To determine the half-life of a GRF analog in plasma.

Materials:

  • GRF analog of interest

  • Pooled human or animal (e.g., porcine, rat) plasma with an anticoagulant (e.g., EDTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator or water bath set to 37°C

  • Microcentrifuge tubes

  • Protein precipitation agent (e.g., acetonitrile, trifluoroacetic acid)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column

  • Mass spectrometer (optional, for metabolite identification)

  • Radioimmunoassay (RIA) components (if applicable)

Procedure:

  • Preparation of Peptide Solution: Prepare a stock solution of the GRF analog in an appropriate solvent (e.g., water or PBS).

  • Incubation:

    • Pre-warm the plasma to 37°C.

    • Spike the plasma with the GRF analog stock solution to a final concentration (e.g., 1-10 µM).

    • Incubate the mixture at 37°C with gentle agitation.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.

  • Reaction Quenching and Protein Precipitation:

    • Immediately add the aliquot to a tube containing a protein precipitation agent (e.g., 2-3 volumes of cold acetonitrile).

    • Vortex the mixture vigorously to ensure complete protein precipitation.

    • Centrifuge the sample at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

  • Sample Analysis:

    • Carefully collect the supernatant containing the remaining peptide.

    • Analyze the supernatant by reverse-phase HPLC to separate the intact peptide from its degradation products.[4] Detection is typically performed using UV absorbance at 214 or 280 nm.

    • Alternatively, concentrations can be determined using a specific radioimmunoassay (RIA).[5][14]

  • Data Analysis:

    • Quantify the peak area of the intact peptide at each time point.

    • Plot the percentage of the remaining intact peptide against time.

    • Calculate the half-life (t½) by fitting the data to a first-order decay model.

Visualizing the Pathways and Processes

To better understand the concepts discussed, the following diagrams illustrate the GRF signaling pathway, the experimental workflow for stability analysis, and the logical relationship between modifications and stability.

GRF_Signaling_Pathway cluster_hypothalamus Hypothalamus cluster_pituitary Anterior Pituitary cluster_liver Liver Hypothalamus Arcuate Nucleus Somatotroph Somatotroph Cell Hypothalamus->Somatotroph GRF Liver Hepatocyte Somatotroph->Liver Growth Hormone (GH) GHRHR GHRH Receptor Tissues Target Tissues Liver->Tissues IGF-1 AC Adenylyl Cyclase GHRHR->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GH_Gene GH Gene Transcription CREB->GH_Gene Activates GH_Gene->Somatotroph GH Synthesis & Release

GRF Signaling Pathway

Stability_Assay_Workflow start Start peptide_prep Prepare GRF Analog Stock Solution start->peptide_prep plasma_incubation Incubate Analog in Plasma at 37°C peptide_prep->plasma_incubation sampling Collect Aliquots at Time Points plasma_incubation->sampling quenching Quench Reaction & Precipitate Proteins sampling->quenching centrifugation Centrifuge to Pellet Proteins quenching->centrifugation analysis Analyze Supernatant by HPLC or RIA centrifugation->analysis data_analysis Calculate Half-Life (t½) analysis->data_analysis end End data_analysis->end

Experimental Workflow for In Vitro Stability Assay

Modification_Stability_Relationship D_Ala2 D-Ala2 Substitution DPP_IV DPP-IV Cleavage D_Ala2->DPP_IV Inhibits Increased_Stability Increased Stability & Prolonged Half-Life D_Ala2->Increased_Stability N_Term_Mod N-Terminal Modification N_Term_Mod->DPP_IV Blocks N_Term_Mod->Increased_Stability Cyclization Cyclization Proteolysis General Proteolysis Cyclization->Proteolysis Reduces Cyclization->Increased_Stability PEGylation PEGylation PEGylation->Proteolysis Shields from Renal_Clearance Renal Clearance PEGylation->Renal_Clearance Reduces PEGylation->Increased_Stability DAC DAC Technology DAC->Proteolysis Shields from DAC->Renal_Clearance Reduces DAC->Increased_Stability Ser8 Ser8 Substitution Deamidation Deamidation Ser8->Deamidation Prevents Ser8->Increased_Stability

Relationship Between Modifications and Stability

References

A Comparative Guide to the Specificity of [Ac-Tyr1,D-Phe2]GRF 1-29, Amide (Human)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human), a synthetic analog of Growth Hormone-Releasing Factor (GRF). The focus of this document is to validate the specificity of its effects by comparing its performance against other relevant compounds, supported by experimental data.

Overview of [Ac-Tyr1,D-Phe2]GRF 1-29, Amide

[Ac-Tyr1,D-Phe2]GRF 1-29, amide is a modified version of the N-terminal fragment of human GRF. While structurally derived from a growth hormone-releasing factor, its primary and most potent activity is as a Vasoactive Intestinal Peptide (VIP) receptor antagonist . It effectively inhibits the binding of VIP to its receptors and counteracts VIP-mediated downstream signaling, such as the activation of adenylyl cyclase.

In contrast, its activity at the Growth Hormone-Releasing Hormone (GHRH) receptor is negligible. This high degree of specificity makes it a valuable tool for distinguishing between VIP and GHRH-mediated effects in various physiological systems.

Comparative Analysis of Receptor Specificity

To validate the specificity of [Ac-Tyr1,D-Phe2]GRF 1-29, amide, its binding affinity and functional activity were compared with those of native ligands and other synthetic analogs at both VIP and GHRH receptors.

Activity at VIP Receptors

The primary mechanism of action for [Ac-Tyr1,D-Phe2]GRF 1-29, amide is the competitive antagonism of VIP receptors. The following table summarizes its binding affinity in comparison to VIP and another known VIP receptor antagonist.

CompoundReceptor TargetBinding Affinity (IC50) in Rat MacrophagesBinding Affinity (IC50) in Mouse Macrophages
VIP (Vasoactive Intestinal Peptide)VIP Receptors1.90 ± 0.16 nM1.58 ± 0.12 nM
[Ac-Tyr1,D-Phe2]GRF 1-29, amide VIP Receptors 354.8 ± 21.2 nM 251 ± 19.2 nM
[4-Cl-D-Phe6,Leu17]VIPVIP Receptors125.8 ± 13.2 nM110.8 ± 10.7 nM
Lower IC50 values indicate higher binding affinity.

Data sourced from studies on peritoneal macrophages.[1]

Activity at GHRH Receptors

In contrast to its potent activity at VIP receptors, [Ac-Tyr1,D-Phe2]GRF 1-29, amide shows minimal to no activity at the GHRH receptor. The following tables compare its profile with potent GHRH receptor agonists and antagonists.

Table 2: Comparison with GHRH Receptor Agonists

CompoundTypeGHRH Receptor Binding Affinity (Relative)In Vivo Potency (GH Release)
GHRH (1-29) (Sermorelin)AgonistStandardStandard
[D-Ala2]GHRH(1-29)Agonist~2x Sermorelin~2x Sermorelin[2]
CJC-1295Long-acting AgonistHighMarkedly increased and sustained GH release[3][4]
[Ac-Tyr1,D-Phe2]GRF 1-29, amide VIP Antagonist Very Low / Negligible No significant stimulation of GH release

Table 3: Comparison with GHRH Receptor Antagonists

CompoundTypeGHRH Receptor BindingFunctional Effect on GHRH-Stimulated Activity
JV-1-36AntagonistHighPotent inhibition of GH release[5]
[Ac-Tyr1,D-Phe2]GRF 1-29, amide VIP Antagonist Very Low / Negligible Does not inhibit GHRH-stimulated GH release

Signaling Pathways and Specificity Validation

The specificity of [Ac-Tyr1,D-Phe2]GRF 1-29, amide is further demonstrated by its differential effects on the signaling pathways activated by VIP and GHRH. Both VIP and GHRH receptors are G-protein coupled receptors that primarily signal through the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

cluster_GHRH GHRH Signaling cluster_VIP VIP Signaling cluster_Antagonist Antagonist Action GHRH GHRH or GHRH Agonist GHRHR GHRH Receptor GHRH->GHRHR Binds AC_GHRH Adenylyl Cyclase GHRHR->AC_GHRH Activates cAMP_GHRH ↑ cAMP AC_GHRH->cAMP_GHRH ATP to cAMP PKA_GHRH PKA cAMP_GHRH->PKA_GHRH Activates GH_Release Growth Hormone Release PKA_GHRH->GH_Release Stimulates VIP VIP VIPR VIP Receptor VIP->VIPR Binds AC_VIP Adenylyl Cyclase VIPR->AC_VIP Activates cAMP_VIP ↑ cAMP AC_VIP->cAMP_VIP ATP to cAMP PKA_VIP PKA cAMP_VIP->PKA_VIP Activates Physio_Effect Physiological Effects PKA_VIP->Physio_Effect Leads to Ac_Tyr_Phe [Ac-Tyr1,D-Phe2] GRF 1-29, amide Ac_Tyr_Phe->GHRHR No significant interaction Ac_Tyr_Phe->VIPR Blocks

Caption: Signaling pathways for GHRH and VIP, and the specific antagonistic action of [Ac-Tyr1,D-Phe2]GRF 1-29, amide on the VIP receptor.

Experimental evidence confirms that [Ac-Tyr1,D-Phe2]GRF 1-29, amide effectively blocks the increase in cAMP induced by VIP but does not significantly affect the cAMP increase stimulated by GHRH. Furthermore, studies have shown that it specifically antagonizes the physiological effects of VIP without interfering with the actions of other neuropeptides such as substance P, somatostatin, and calcitonin gene-related peptide.[6]

Experimental Protocols

The following are detailed methodologies for key experiments used to validate the specificity of [Ac-Tyr1,D-Phe2]GRF 1-29, amide.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (IC50 or Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a receptor.

start Start: Prepare Receptor Membranes incubate Incubate Membranes with: - Radiolabeled Ligand (e.g., [125I]iodo-VIP) - Varying concentrations of Unlabeled Competitor ([Ac-Tyr1,D-Phe2]GRF 1-29, amide or other analogs) start->incubate separate Separate Bound from Free Ligand (e.g., Vacuum Filtration) incubate->separate quantify Quantify Radioactivity of Bound Ligand (e.g., Gamma Counting) separate->quantify analyze Data Analysis: - Plot % Inhibition vs. Competitor Concentration - Calculate IC50/Ki quantify->analyze end End: Determine Binding Affinity analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Protocol:

  • Receptor Preparation: Prepare membrane homogenates from cells or tissues expressing the receptor of interest (e.g., pituitary cells for GHRH receptors, macrophages for VIP receptors).

  • Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]iodo-VIP or [¹²⁵I-Tyr10]hGRF) and a range of concentrations of the unlabeled test compound.

  • Equilibrium: Allow the binding to reach equilibrium by incubating for a specific time at a defined temperature (e.g., 60 minutes at 30°C).

  • Separation: Rapidly separate the receptor-bound radioligand from the free radioligand. This is commonly achieved by vacuum filtration through glass fiber filters that trap the membranes.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Adenylyl Cyclase Functional Assay

This assay measures the ability of a compound to stimulate or inhibit the production of cAMP, a key second messenger in the signaling pathway of GHRH and VIP receptors.

start Start: Culture Cells Expressing Receptor pre_incubate Pre-incubate cells with Antagonist ([Ac-Tyr1,D-Phe2]GRF 1-29, amide) or vehicle start->pre_incubate stimulate Stimulate cells with Agonist (e.g., VIP or GHRH) pre_incubate->stimulate lyse Terminate Reaction and Lyse Cells stimulate->lyse measure Measure intracellular cAMP levels (e.g., Radioimmunoassay or ELISA) lyse->measure analyze Data Analysis: - Plot cAMP concentration vs. Agonist Concentration - Determine EC50 or degree of inhibition measure->analyze end End: Determine Functional Activity analyze->end

Caption: Workflow for an adenylyl cyclase functional assay.

Protocol:

  • Cell Culture: Use a cell line that endogenously or recombinantly expresses the receptor of interest.

  • Pre-incubation: Pre-incubate the cells with various concentrations of the antagonist ([Ac-Tyr1,D-Phe2]GRF 1-29, amide) or a vehicle control for a defined period.

  • Stimulation: Add a fixed concentration of the agonist (VIP or GHRH) to the cells and incubate for a time sufficient to induce cAMP production (e.g., 15-30 minutes).

  • Termination and Lysis: Stop the reaction, typically by adding a lysis buffer that also stabilizes the cAMP.

  • cAMP Quantification: Measure the concentration of cAMP in the cell lysates. This can be done using various methods, including competitive radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: To assess antagonism, plot the agonist dose-response curve in the presence and absence of the antagonist. A rightward shift in the curve indicates competitive antagonism. The degree of inhibition at a single agonist concentration can also be calculated.

Conclusion

The experimental data robustly demonstrates that [Ac-Tyr1,D-Phe2]GRF 1-29, amide is a specific and selective antagonist of VIP receptors with negligible activity at GHRH receptors. Its ability to block VIP-mediated effects without interfering with GHRH signaling or the signaling of other neuropeptides makes it an invaluable tool for elucidating the distinct physiological roles of VIP in various biological systems. This high degree of specificity is crucial for researchers in endocrinology, neuroscience, and immunology who need to dissect complex signaling networks.

References

A Comparative Review of Growth Hormone Releasing Factor (GRF) Analogs for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of commonly researched Growth Hormone Releasing Factor (GRF) analogs, including Sermorelin, Tesamorelin, and CJC-1295. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their performance based on available experimental data.

Overview of GRF Analogs

Growth Hormone Releasing Hormone (GHRH) is a hypothalamic peptide that stimulates the synthesis and release of growth hormone (GH) from the anterior pituitary gland. Synthetic GRF analogs have been developed to mimic and, in some cases, enhance the effects of endogenous GHRH. These analogs are valuable research tools for studying the GH axis and have potential therapeutic applications. The primary goals in developing these analogs have been to increase their stability, prolong their half-life, and improve their potency compared to the native GHRH.

Comparative Performance Data

The following tables summarize key performance parameters of Sermorelin, Tesamorelin, and CJC-1295 based on preclinical and clinical studies. Direct head-to-head clinical trial data for all three compounds is limited; therefore, data is compiled from various sources and should be interpreted with consideration of the different experimental conditions.

Table 1: Pharmacokinetic Properties of GRF Analogs
ParameterSermorelin (GRF 1-29)TesamorelinCJC-1295 (without DAC)CJC-1295 (with DAC)
Half-life ~10-20 minutes[1]~26-38 minutes[2]~30 minutes[3][4][5]~6-8 days[3][][7]
Structure 29 amino acid peptide[8]44 amino acid peptide[8][9]Modified 29 amino acid peptide[5]Modified 29 amino acid peptide with Drug Affinity Complex[3][4][7]
Primary Use in Research General GH optimization, anti-aging studies[8]Visceral fat reduction, HIV-associated lipodystrophy[8][10]Pulsatile GH release studies[4][7]Sustained GH and IGF-1 elevation studies[2][10]
Table 2: In Vivo Efficacy and Potency
ParameterSermorelinTesamorelinCJC-1295 (with DAC)
Effect on Visceral Adipose Tissue (VAT) Moderate fat loss effects[8]Significant reduction (~15-20% over 6 months in clinical trials)[11]Not a primary research focus, but expected to have an effect due to increased GH/IGF-1
Effect on GH Levels Induces pulsatile GH release[12]More potent than Sermorelin in stimulating GH release[8]2- to 10-fold increase for 6 days or more after a single injection[2]
Effect on IGF-1 Levels Increases IGF-1[13]Increases IGF-1[10]1.5- to 3-fold increase for 9-11 days after a single injection[2]
Relative Potency StandardMore potent than Sermorelin[8]Highly potent, long-acting[2]

Signaling Pathways and Experimental Workflows

GHRH Receptor Signaling Pathway

The binding of a GRF analog to the Growth Hormone-Releasing Hormone Receptor (GHRH-R) on somatotroph cells in the anterior pituitary initiates a signaling cascade, primarily through the cAMP-dependent pathway, leading to the synthesis and release of Growth Hormone (GH).[7]

GHRH_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GRF_analog GRF Analog GHRH_R GHRH Receptor GRF_analog->GHRH_R Binds G_protein Gs Protein GHRH_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GH_release Growth Hormone Release PKA->GH_release Promotes GH_synthesis Growth Hormone Synthesis CREB->GH_synthesis Promotes Transcription

GHRH receptor signaling cascade.
Experimental Workflow for In Vivo Pharmacokinetic Study

The following diagram illustrates a typical workflow for assessing the pharmacokinetics of GRF analogs in a rat model.

PK_Workflow start Start animal_prep Animal Preparation (e.g., Male Sprague-Dawley rats) start->animal_prep peptide_admin Peptide Administration (e.g., s.c. or i.v. injection) animal_prep->peptide_admin blood_sampling Serial Blood Sampling (e.g., 0, 5, 15, 30, 60, 90, 120 min) peptide_admin->blood_sampling plasma_sep Plasma Separation (Centrifugation) blood_sampling->plasma_sep sample_storage Sample Storage (-80°C) plasma_sep->sample_storage gh_measurement GH Measurement (e.g., Radioimmunoassay) sample_storage->gh_measurement data_analysis Pharmacokinetic Analysis (Half-life, AUC, etc.) gh_measurement->data_analysis end End data_analysis->end

Workflow for in vivo pharmacokinetic assessment.

Detailed Experimental Protocols

Protocol 1: In Vitro Bioassay for GRF Analog Potency

This protocol outlines a method for determining the in vitro potency of GRF analogs by measuring their ability to stimulate GH secretion from primary rat pituitary cells.

1. Cell Preparation:

  • Isolate anterior pituitary glands from rats.

  • Disperse the cells using an enzymatic digestion method (e.g., trypsin, collagenase).

  • Plate the dispersed cells in 24-well plates at a density of approximately 2.5 x 10^5 cells/well.

  • Culture the cells for 48-72 hours to allow for attachment.

2. Treatment:

  • After the initial culture period, wash the cells with a serum-free medium.

  • Treat the cells with various concentrations of the GRF analog being tested. Include a positive control (e.g., a known potent GRF analog) and a negative control (vehicle).

  • Incubate the cells for a predetermined time (e.g., 2-4 hours) at 37°C.

3. Sample Collection and Analysis:

  • Collect the culture medium from each well.

  • Measure the concentration of GH in the collected medium using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) for rat GH.[14]

  • Normalize the GH release to the cell number or total protein content per well.

  • Plot a dose-response curve and determine the ED50 (the concentration of the analog that produces 50% of the maximal response) to assess potency.

Protocol 2: In Vivo Study of GRF Analog Effects in Rats

This protocol describes an in vivo experiment to evaluate the effect of a GRF analog on plasma GH levels in rats.

1. Animal Model:

  • Use adult male Sprague-Dawley rats.

  • Acclimatize the animals to the housing conditions for at least one week before the experiment.

  • Anesthetize the rats before the procedure (e.g., with pentobarbital).

2. Peptide Administration:

  • Dissolve the GRF analog in a sterile vehicle (e.g., saline) to the desired concentration immediately before use.

  • Administer the peptide solution via subcutaneous (s.c.) or intravenous (i.v.) injection.

3. Blood Sampling:

  • Collect blood samples at various time points post-injection (e.g., 0, 5, 15, 30, 60, 90, and 120 minutes).[14]

  • Collect blood into tubes containing an anticoagulant (e.g., EDTA) and a protease inhibitor to prevent peptide and GH degradation.

4. Sample Processing and Analysis:

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Quantify the plasma GH levels using a specific RIA or ELISA for rat GH.[14]

  • Analyze the data to determine the time course of GH release and calculate pharmacokinetic parameters such as the area under the curve (AUC).

Protocol 3: Radioimmunoassay (RIA) for Growth Hormone

This protocol provides a general outline for measuring GH concentrations in plasma or cell culture media using a competitive binding radioimmunoassay.

1. Reagents and Materials:

  • Purified GH standard.

  • Radiolabeled GH (e.g., ¹²⁵I-GH).

  • Specific primary antibody against GH.

  • Secondary antibody (precipitating antibody).

  • Assay buffer.

  • Unknown samples (plasma or culture media).

2. Assay Procedure:

  • Pipette the assay buffer, standard or unknown sample, primary antibody, and radiolabeled GH into assay tubes.

  • Incubate the tubes to allow for competitive binding between the labeled and unlabeled GH for the primary antibody.

  • Add the secondary antibody to precipitate the primary antibody-GH complexes.

  • Centrifuge the tubes to pellet the precipitate.

  • Decant the supernatant.

  • Measure the radioactivity of the pellet using a gamma counter.

3. Data Analysis:

  • Generate a standard curve by plotting the percentage of bound radiolabeled GH against the concentration of the unlabeled GH standard.

  • Determine the concentration of GH in the unknown samples by interpolating their percentage of bound radiolabeled GH from the standard curve.

Conclusion

The choice of a GRF analog for research depends on the specific experimental goals. Sermorelin, with its short half-life, is suitable for studies requiring pulsatile GH release that mimics natural physiological patterns.[12] Tesamorelin is a potent analog with demonstrated efficacy in reducing visceral fat, making it a valuable tool for metabolic research.[8][10] CJC-1295, particularly with the Drug Affinity Complex, offers a long-acting profile for studies that require sustained elevation of GH and IGF-1 levels.[2][3][][7][10] Understanding the distinct pharmacokinetic and pharmacodynamic profiles of these analogs is crucial for designing robust experiments and accurately interpreting their results. Further head-to-head comparative studies are needed to provide a more definitive quantitative comparison of their in vivo performance.

References

Safety Operating Guide

A Guide to the Safe Disposal of [Ac-Tyr1,D-Phe2]GRF 1-29, Amide (Human) for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the proper management and disposal of synthetic peptides such as [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) is a critical component of laboratory safety and environmental responsibility. Due to the potential for unknown biological and toxicological properties of many research peptides, a cautious and systematic approach to waste management is essential. This guide provides step-by-step procedures for the safe handling and disposal of this peptide, ensuring compliance with general laboratory safety standards.

Immediate Safety and Handling

Before initiating any disposal procedure, it is crucial to conduct a thorough risk assessment. As with many research-grade peptides, the full toxicological properties of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) may not be extensively documented. Therefore, it should be handled as a potentially hazardous chemical.

Personal Protective Equipment (PPE) is mandatory when handling this compound:

  • Gloves: Use chemical-resistant gloves, such as nitrile.

  • Eye Protection: Wear safety glasses or goggles to protect against accidental splashes.

  • Lab Coat: A buttoned lab coat is essential to prevent skin contact.

All handling of the peptide, particularly in its powdered form, should be conducted in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.

Step-by-Step Disposal Procedures

The proper disposal of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) waste depends on its form (solid or liquid) and must align with your institution's specific Environmental Health and Safety (EHS) guidelines, as well as local, state, and federal regulations. Never dispose of peptide waste down the drain or in regular trash. [1][2]

1. Waste Segregation at the Point of Generation:

Proper segregation is the first and most critical step. Establish distinct waste streams for different types of peptide-contaminated materials.[2]

  • Solid Waste: This includes contaminated consumables such as pipette tips, microfuge tubes, gloves, and absorbent paper.

  • Liquid Waste: This stream is for unused or expired peptide solutions and contaminated buffers.

  • Sharps Waste: Any needles, syringes, or other contaminated items that could puncture the skin must be disposed of in a designated sharps container.

2. Collection and Storage of Peptide Waste:

  • Solid Waste: Collect all solid waste in a dedicated, clearly labeled, leak-proof container. High-density polyethylene (HDPE) containers are generally suitable. The container must be kept closed except when adding waste.[2][3]

  • Liquid Waste: Collect all liquid waste in a separate, clearly labeled, leak-proof, and chemically resistant container. Ensure the container is compatible with any solvents present in the waste solution.[1][3]

All waste containers should be clearly labeled as "Hazardous Waste" and include the full chemical name: "[Ac-Tyr1,D-Phe2]GRF 1-29, amide (human)".[3] Store sealed containers in a designated hazardous waste accumulation area until pickup and disposal by your institution's EHS department or a licensed hazardous waste contractor.[3]

General Protocol for Chemical Inactivation of Liquid Peptide Waste

For liquid waste containing [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human), chemical inactivation through hydrolysis can be an effective preliminary step before final disposal. This procedure should be performed in a chemical fume hood.

  • Preparation: Prepare a 1 M solution of either hydrochloric acid (HCl) or sodium hydroxide (NaOH).[3]

  • Addition of Waste: Slowly and carefully add the liquid peptide waste to the inactivation solution. A common ratio is 1 part waste to 10 parts inactivation solution to ensure a sufficient excess of the hydrolyzing agent.[3]

  • Reaction: Gently stir the mixture and allow it to stand for a minimum of 24 hours at room temperature to ensure complete peptide degradation.[3]

  • Neutralization: After the inactivation period, check the pH of the solution. If acidic, slowly add a base (e.g., sodium bicarbonate) until the pH is between 6.0 and 8.0. If basic, slowly add a weak acid to achieve the same pH range.[3]

  • Collection: Transfer the neutralized solution to a properly labeled hazardous waste container for disposal. The label should indicate that the peptide has been inactivated (e.g., "[Ac-Tyr1,D-Phe2]GRF 1-29, amide (human), inactivated").[3]

Summary of Handling and Disposal Parameters

ParameterRecommendationRationale
Personal Protective Equipment Chemical-resistant gloves, safety goggles, lab coat.To prevent skin and eye contact with a potentially hazardous chemical.
Handling Area Well-ventilated area or chemical fume hood.To minimize the risk of inhalation of the powdered peptide.
Solid Waste Collection Dedicated, labeled, leak-proof container (e.g., HDPE).To ensure safe containment and prevent accidental exposure.[2][3]
Liquid Waste Collection Dedicated, labeled, chemically resistant, leak-proof container.To safely contain liquid waste and prevent spills or leaks.[1][3]
Inactivation Reagent 1 M HCl or 1 M NaOH.Sufficient to hydrolyze and inactivate the peptide.[3]
Inactivation Time Minimum 24 hours.To ensure the complete degradation of the peptide.[3]
Final pH for Aqueous Waste 6.0 - 8.0.A neutral pH is generally required for institutional waste streams.[3]
Final Disposal Through institutional EHS or a licensed contractor.To ensure compliance with all local, state, and federal regulations.[3]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) waste.

Disposal Workflow for [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) Waste start Waste Generation ([Ac-Tyr1,D-Phe2]GRF 1-29, amide (human)) waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Gloves, Tubes, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Buffers) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Needles, Syringes) waste_type->sharps_waste Sharps collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid collect_sharps Collect in Puncture-Proof Sharps Container sharps_waste->collect_sharps store Store in Designated Hazardous Waste Area collect_solid->store inactivation Optional: Chemical Inactivation (1M HCl or NaOH, 24h) collect_liquid->inactivation collect_sharps->store neutralize Neutralize to pH 6-8 inactivation->neutralize neutralize->store disposal Dispose via Institutional EHS or Licensed Contractor store->disposal

Caption: Workflow for the proper disposal of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) waste.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human), protecting both themselves and the environment. Always consult your institution's specific safety protocols and guidelines.

References

Personal protective equipment for handling [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human). The following procedures outline the necessary personal protective equipment (PPE), operational steps for safe handling, and disposal plans to ensure a secure laboratory environment. As the chemical, physical, and toxicological properties of this specific research peptide have not been fully investigated, a cautious approach is paramount.[1]

Personal Protective Equipment (PPE)

The consistent and correct use of PPE is the primary barrier against accidental exposure to research chemicals like [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human).[2] A risk assessment should always be conducted to determine the specific PPE required for the planned tasks.[2] The following table summarizes the recommended PPE for handling this peptide.

PPE CategoryMinimum RequirementRecommended for Higher Risk Scenarios (e.g., Handling Powder, Generating Aerosols)
Body Protection Laboratory coat.[3][4]Chemical-resistant or disposable coveralls.[2][5]
Hand Protection Disposable nitrile gloves.[3]Double gloving with nitrile gloves, or using Silver Shield gloves under disposable nitrile gloves.[2][4]
Eye & Face Protection Safety glasses with side-shields (marked with "Z87").[2]Full-face shield or safety goggles for splash hazards.[2][4][5]
Respiratory Protection Not generally required for small quantities in a well-ventilated area.[2]An N95 respirator or higher (e.g., full-face air-purifying respirator) should be used.[2][5]
Foot Protection Closed-toe shoes.[2]Chemical-resistant boots.[2]

Experimental Protocol: Safe Handling and Reconstitution

1. Preparation:

  • Designate a specific, clean, and organized area for handling the peptide.[3]

  • Disinfect the work surface before and after use.[6]

  • Assemble all necessary sterile materials, including vials, pipettes, and the appropriate solvent for reconstitution.[2]

  • Allow the vial containing the lyophilized peptide to warm to room temperature before opening to prevent moisture contamination.

2. Donning PPE:

  • Follow a standard procedure for donning PPE to ensure complete protection. A recommended sequence is gown, mask or respirator, goggles or face shield, and finally gloves.

PPE_Donning cluster_donning PPE Donning Sequence Gown Gown Mask/Respirator Mask/Respirator Gown->Mask/Respirator Goggles/Face Shield Goggles/Face Shield Mask/Respirator->Goggles/Face Shield Gloves Gloves Goggles/Face Shield->Gloves

Figure 1. A step-by-step workflow for donning Personal Protective Equipment.

3. Reconstitution:

  • When handling the lyophilized powder, which can easily become airborne, work within a fume hood or biosafety cabinet to prevent inhalation.[3]

  • Use sterile water or an appropriate buffer for reconstitution, as recommended by the manufacturer.[6]

  • Gently mix the peptide to ensure stability; avoid vigorous shaking.[6]

  • Prepare only the amount of solution needed for the experiment to maintain the quality of the peptide.[6]

4. Handling and Storage:

  • Clearly label all vials with the peptide name, concentration, and date of preparation.[6]

  • For long-term storage of the lyophilized powder, temperatures of -20°C or -80°C are generally required.[3][7]

  • Reconstituted solutions are typically stored at refrigerated temperatures for short-term use. To avoid repeated freeze-thaw cycles, which can degrade the peptide, store the solution in aliquots.[3][6]

Disposal Plan

Proper disposal of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) and any contaminated materials is essential to prevent environmental contamination and ensure a safe workspace.

  • Waste Segregation: Treat all peptide waste as laboratory chemical waste.[6]

  • Solid Waste: Collect all contaminated solid waste, such as gloves, pipette tips, and empty vials, in a designated and clearly labeled hazardous waste container.[2][3]

  • Liquid Waste: Unused solutions should be disposed of in designated chemical waste containers.[6] Never pour peptide solutions down the sink.[6][7]

  • Institutional Protocols: Adhere to your institution's and local regulations for the disposal of chemical waste.[3][7] Coordinate with your environmental health and safety (EH&S) department for proper disposal procedures.[3]

Workflow for Safe Handling

The following diagram outlines a standard workflow for the safe handling of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) from preparation to disposal.

Safe_Handling_Workflow cluster_workflow Safe Peptide Handling Workflow Preparation Preparation Don PPE Don PPE Preparation->Don PPE Reconstitute Peptide Reconstitute Peptide Don PPE->Reconstitute Peptide Perform Experiment Perform Experiment Reconstitute Peptide->Perform Experiment Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Doff PPE Doff PPE Decontaminate Workspace->Doff PPE Dispose of Waste Dispose of Waste Doff PPE->Dispose of Waste

Figure 2. A generalized workflow for the safe handling of research peptides.

Emergency Procedures

  • Inhalation: If inhaled, move the individual to fresh air. If irritation occurs, seek immediate medical attention.[1]

  • Skin Contact: In case of skin contact, wash the affected area with plenty of water.[1]

  • Eye Contact: If the peptide comes into contact with the eyes, rinse with plenty of water and seek medical attention if irritation persists.[1]

  • Ingestion: If swallowed, rinse the mouth with water and seek medical advice.[1]

  • Spills: In the event of a spill, wear appropriate PPE, sweep up the solid material, place it in a sealed bag for waste disposal, and avoid raising dust.[1]

References

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体外研究产品的免责声明和信息

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